molecular formula C7H6BrN3 B180037 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-03-9

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B180037
CAS No.: 116855-03-9
M. Wt: 212.05 g/mol
InChI Key: BVDWIHGOGVWCCJ-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-methylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWIHGOGVWCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299004
Record name 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-03-9
Record name 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazolo[3,4-b]pyridine derivatives are of significant interest due to their diverse biological activities, including their role as inhibitors of various kinases.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in medicinal chemistry.[1] These compounds are structurally analogous to purines and have been explored for their potential as anticancer, anti-inflammatory, and antiviral agents. The introduction of a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring can significantly modulate the biological activity and provide a handle for further chemical modifications. This guide will detail the primary synthetic strategies to access this compound.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The two most common and logical approaches involve either the initial formation of the methylated pyrazolopyridine core followed by bromination, or the synthesis of the brominated pyrazolopyridine core followed by methylation.

A general overview of the synthetic approaches is presented below:

G cluster_0 Synthetic Strategies Starting Materials Starting Materials Pyrazolo[3,4-b]pyridine Core Pyrazolo[3,4-b]pyridine Core Starting Materials->Pyrazolo[3,4-b]pyridine Core Ring Formation Functionalization Functionalization Pyrazolo[3,4-b]pyridine Core->Functionalization Substitution Reactions Target Molecule Target Molecule Functionalization->Target Molecule

Figure 1: General synthetic workflow for this compound.

Strategy 1: Bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine

This strategy first involves the synthesis of the 1-methyl-1H-pyrazolo[3,4-b]pyridine core, followed by a regioselective bromination at the 3-position.

G cluster_1 Strategy 1: Bromination 1-methyl-1H-pyrazolo[3,4-b]pyridine 1-methyl-1H-pyrazolo[3,4-b]pyridine This compound This compound 1-methyl-1H-pyrazolo[3,4-b]pyridine->this compound Bromination Brominating Agent Brominating Agent Brominating Agent->this compound

Figure 2: Bromination of the methylated core.

Strategy 2: Methylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Alternatively, the synthesis can commence with the preparation of 3-bromo-1H-pyrazolo[3,4-b]pyridine, followed by methylation of the pyrazole nitrogen at the N1 position.

G cluster_2 Strategy 2: Methylation 3-bromo-1H-pyrazolo[3,4-b]pyridine 3-bromo-1H-pyrazolo[3,4-b]pyridine This compound This compound 3-bromo-1H-pyrazolo[3,4-b]pyridine->this compound Methylation Methylating Agent Methylating Agent Methylating Agent->this compound

Figure 3: Methylation of the brominated core.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These protocols are based on established methods for the synthesis of related pyrazolo[3,4-b]pyridine derivatives.

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The formation of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various condensation reactions. A common method involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound.[1]

Table 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Starting Material 1Starting Material 2Reaction ConditionsProductYield (%)
3-Amino-5-methylpyrazole2,4-PentanedioneAcetic acid, reflux3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridineNot specified
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketonesZrCl4, DMF, 95 °C, 16 h4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28[2]
Bromination of the Pyrazolo[3,4-b]pyridine Ring

Direct bromination of the 1H-pyrazolo[3,4-b]pyridine ring at the 3-position can be accomplished using various brominating agents.

Protocol 1: Bromination using Phosphorus Tribromide [3]

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.

  • Add phosphorus tribromide to the solution.

  • Heat the reaction mixture under reflux for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture to room temperature and slowly pour it into a pre-cooled saturated sodium carbonate solution.

  • Filter the resulting mixture and extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-1H-pyrazolo[3,4-b]pyridine.[3]

Protocol 2: Bromination via Diazotization [3]

  • Prepare the diazonium salt of 3-amino-1H-pyrazolo[3,4-b]pyridine.

  • Dissolve the diazonium salt in dichloromethane.

  • Slowly add liquid bromine while maintaining the temperature at 40°C.

  • After the addition is complete, heat the reaction mixture under reflux for 6 hours.

  • Cool the mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution in an ice bath.

  • Extract the mixture with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine.[3]

Table 2: Bromination of 1H-Pyrazolo[3,4-b]pyridine

Starting MaterialReagentSolventReaction ConditionsProductYield (%)
1H-Pyrazolo[3,4-b]pyridinePBr3AcetonitrileReflux, 15 h3-Bromo-1H-pyrazolo[3,4-b]pyridineNot specified[3]
Diazonium salt of 1H-pyrazolo[3,4-b]pyridineBr2Dichloromethane40 °C to reflux, 6 h3-Bromo-1H-pyrazolo[3,4-b]pyridineNot specified[3]
N-Methylation of the Pyrazole Ring

The methylation of the pyrazole nitrogen can be achieved using a suitable methylating agent in the presence of a base.

Protocol 3: N-Methylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine

  • To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K2CO3).

  • Stir the mixture at room temperature for a short period to form the anion.

  • Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 3: N-Alkylation of Pyrazolo[3,4-b]pyridine Derivatives

Starting MaterialReagentBaseSolventProductYield (%)
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridinePMB-ClNaHDMF5-Bromo-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine50.2[4]

Note: While this example is for a different derivative, the conditions are indicative of a general method for N-alkylation of the pyrazolo[3,4-b]pyridine core.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through logical and well-established synthetic transformations. The choice of strategy, whether to brominate first or methylate first, will depend on the availability of starting materials and the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this important building block for the discovery of new and potent therapeutic agents. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of the heterocyclic compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This molecule is a key intermediate in the development of potent kinase inhibitors for therapeutic applications, particularly in oncology and neurodegenerative diseases.

Core Chemical Properties

This compound is a substituted pyrazolopyridine. While extensive experimental data for this specific compound is not widely published, its core properties can be summarized based on available data and computational predictions.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[1]
Molecular Weight 212.05 g/mol PubChem[1]
CAS Number 116855-03-9American Elements[2], PubChem[1]
Monoisotopic Mass 210.97451 DaPubChem[1]
Predicted XLogP3 1.9PubChem[1]
Physical Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from synthesis protocols of related compounds

Safety Information: This compound is predicted to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by the methylation of the pyrazole nitrogen.

G Start 1H-Pyrazolo[3,4-b]pyridine Step1 Bromination Start->Step1 Intermediate 3-bromo-1H-pyrazolo[3,4-b]pyridine Step1->Intermediate Step2 N-Methylation Intermediate->Step2 Product This compound Step2->Product

Proposed two-step synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate)

This protocol is adapted from known methods for the bromination of 1H-pyrazolo[3,4-b]pyridine.[3]

  • Materials: 1H-pyrazolo[3,4-b]pyridine, acetonitrile, phosphorus tribromide (PBr₃), saturated sodium carbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile in a round-bottom flask equipped with a reflux condenser.

    • Slowly add phosphorus tribromide to the solution.

    • Heat the reaction mixture to reflux and maintain for 15 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a pre-cooled saturated solution of sodium carbonate.

    • Filter the resulting mixture and extract the filtrate with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Synthesis of this compound (Final Product)

This is a general protocol for N-methylation of a pyrazole ring.

  • Materials: 3-bromo-1H-pyrazolo[3,4-b]pyridine, a suitable solvent (e.g., DMF or THF), a base (e.g., sodium hydride or potassium carbonate), and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Procedure:

    • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath and add the base portion-wise.

    • Stir the mixture at low temperature for a specified time to allow for deprotonation.

    • Add the methylating agent dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectral Data

While experimental spectra are not available in the searched literature, the following tables provide predicted NMR and a description of the expected mass spectrum fragmentation.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6dd1HH6 (Pyridine)
~8.1dd1HH4 (Pyridine)
~7.2dd1HH5 (Pyridine)
~4.1s3HN-CH₃

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~152C7a (Pyridine)
~148C6 (Pyridine)
~130C4 (Pyridine)
~120C5 (Pyridine)
~145C3a (Pyrazole)
~115C3 (Pyrazole-Br)
~35N-CH₃

Mass Spectrometry (MS) Fragmentation

In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 211 and 213 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, and potentially cleavage of the pyrazole ring.

Biological Activity and Drug Development Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Derivatives of this core are particularly prominent as inhibitors of various protein kinases.

Kinase Inhibition

Compounds based on the 1H-pyrazolo[3,4-b]pyridine framework have been identified as potent inhibitors of several kinase families, including:

  • Tropomyosin Receptor Kinases (TRKs): These are key targets in cancers driven by NTRK gene fusions.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.

  • Anaplastic Lymphoma Kinase (ALK): ALK is another important target in certain types of cancer.

  • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and inflammation.

The N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the kinase domain. However, N-methylation, as in this compound, can modulate the activity and selectivity of these inhibitors.

Signaling Pathways

As inhibitors of receptor tyrosine kinases like TRK, pyrazolo[3,4-b]pyridine derivatives can block downstream signaling pathways that are critical for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PLCg->Proliferation Inhibitor 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Inhibitor->TRK Inhibition

Inhibition of TRK signaling by pyrazolopyridine derivatives.
Experimental Protocol: TRKA Kinase Assay

The following is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay to evaluate the inhibitory activity of a compound like this compound against TRKA.

  • Objective: To determine the IC₅₀ value of the test compound for TRKA kinase.

  • Materials:

    • Recombinant human TRKA enzyme

    • Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

    • Test compound (this compound) dissolved in DMSO

    • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the TRKA enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare compound dilutions Add_Cmpd Add compound to plate Compound->Add_Cmpd Enzyme Prepare enzyme solution Add_Enz Add enzyme, incubate Enzyme->Add_Enz Sub_ATP Prepare Substrate/ATP mix Add_Sub_ATP Add Substrate/ATP, incubate Sub_ATP->Add_Sub_ATP Stop Stop reaction with HTRF detection reagents Incubate_Det Incubate for signal development Read Read plate Calculate Calculate HTRF ratio and % inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for a typical HTRF kinase inhibition assay.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its core structure is a proven scaffold for potent kinase inhibitors, and its specific substitution pattern offers opportunities for fine-tuning pharmacological properties. While detailed experimental data for this particular molecule is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in the development of novel therapeutics. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

Technical Guide: Structure Elucidation of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazolo[3,4-b]pyridine core in various biologically active compounds.[1] This guide details the key analytical techniques and methodologies required to confirm its chemical structure.

Chemical Identity and Properties

This compound is a substituted heteroaromatic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[2]
Molecular Weight 212.05 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 116855-03-9American Elements[3]
Canonical SMILES CN1C2=C(C=CN=C2)C(=N1)BrPubChem

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Proton Chemical Shift (ppm)
H-48.1 - 8.3 (dd)
H-57.1 - 7.3 (dd)
H-68.5 - 8.7 (dd)
N-CH₃4.0 - 4.2 (s)

Note: Predicted chemical shifts are estimates and may vary from experimental values. dd = doublet of doublets, s = singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Mass Spectrometry Data (Predicted)
Ion
[M+H]⁺ (for ⁷⁹Br)
[M+H]⁺ (for ⁸¹Br)
Monoisotopic Mass

Source: PubChem for Monoisotopic Mass[2], other values are calculated based on this.

Experimental Protocols

The following section outlines a plausible synthetic route and the standard analytical procedures for the characterization of this compound.

Synthesis

A potential synthetic route to this compound involves the N-methylation of the precursor 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

A common method for the bromination of the pyrazolo[3,4-b]pyridine core is through diazotization followed by a Sandmeyer-type reaction.[1]

  • Materials: 1H-pyrazolo[3,4-b]pyridin-3-amine, sodium nitrite, hydrobromic acid, copper(I) bromide.

  • Procedure:

    • Dissolve 1H-pyrazolo[3,4-b]pyridin-3-amine in aqueous hydrobromic acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

    • Cool the mixture, neutralize with a base (e.g., sodium hydroxide), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Methylation

  • Materials: 3-bromo-1H-pyrazolo[3,4-b]pyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium hydride or potassium carbonate), and a suitable solvent (e.g., dimethylformamide or acetonitrile).

  • Procedure:

    • To a solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine in an anhydrous solvent, add the base portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the methylating agent dropwise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Analytical Characterization
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to confirm the elemental composition.

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 1H-pyrazolo[3,4-b]pyridin-3-amine Diazotization Diazotization (NaNO2, HBr) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Precursor 3-bromo-1H-pyrazolo[3,4-b]pyridine Sandmeyer->Precursor Methylation N-Methylation (CH3I, Base) Precursor->Methylation Target 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Methylation->Target Elucidation_Workflow cluster_elucidation Structure Elucidation Purified_Compound Purified Product NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Confirms Connectivity MS->Structure_Confirmed Confirms Molecular Formula

References

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS number 116855-03-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 116855-03-9)

Introduction: The Strategic Value of a Heterocyclic Keystone

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, effectively interacting with a wide range of enzymatic targets. At the heart of unlocking the potential of this scaffold lies This compound (CAS No. 116855-03-9). This molecule is not merely an intermediate; it is a versatile and strategically vital building block for researchers and drug development professionals.

The presence of a bromine atom at the 3-position provides a reactive handle for a host of powerful cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery. This guide provides a comprehensive overview of this key molecule, from its fundamental properties and reactivity to its application in the synthesis of next-generation therapeutics.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental characteristics of a building block is paramount for its effective use in synthesis.

Key Properties

A summary of the essential physicochemical data for this compound is presented below.[3][4][5][6]

PropertyValueReference
CAS Number 116855-03-9[3][4][5][6][7][8][9]
Molecular Formula C₇H₆BrN₃[4][5][6][7]
Molecular Weight 212.05 g/mol [4][5]
IUPAC Name This compound[4]
Appearance Typically a yellow or off-white solid[10]
PubChem CID 278149[4][6]
MDL Number MFCD11878034[5][6][9]
Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable fingerprint for structure verification.[11][12][13]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling patterns of the pyridine protons (at positions 4, 5, and 6) are diagnostic for the substitution pattern. The methyl group (N1-CH₃) would likely appear as a singlet around 3.5-4.0 ppm.

  • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom bearing the bromine (C3) would be significantly influenced by the halogen's electronegativity and would likely appear in the 130-145 ppm range.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The monoisotopic mass is 210.9745 Da.[4][14]

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond at the 3-position. This site is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[15][16] This reaction couples the bromopyrazolopyridine with an organoboron reagent (such as a boronic acid or ester) to form a new carbon-carbon bond.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[15][17]

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pre-catalysts like Pd(PPh₃)₄ or combinations like Pd₂(dba)₃ are common.

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center, facilitate the oxidative addition and reductive elimination steps, and can prevent catalyst decomposition.

  • Base: A base (e.g., K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[18][19]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with water as a co-solvent, are typically used to dissolve the reactants and facilitate the reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Int1 Ar-Pd(II)-Br(L₂) Pd0->Int1 Ar-Br Pd0->Int1 Transmetal Transmetalation Int2 Ar-Pd(II)-Ar'(L₂) Int1->Int2 Ar'-B(OR)₂ (Base Activated) Int1->Int2 Int2->Pd0 Int2->Pd0 RedElim Reductive Elimination Product Ar-Ar' Int2->Product React1 Ar-Br React2 Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling [16][19]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., SPhos, 0.036 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to drug synthesis, as nitrogen-containing functional groups are key pharmacophores. The Buchwald-Hartwig amination provides a direct route to couple amines with aryl halides.[20][21] This reaction is invaluable for creating libraries of substituted pyrazolopyridines for biological screening.

Causality of Experimental Design: Similar to the Suzuki coupling, the reaction's success hinges on the precise combination of reagents.[22][23]

  • Catalyst/Ligand: Palladium catalysts paired with sterically hindered, electron-rich phosphine ligands (e.g., BINAP, DavePhos) are typically required.[22][24] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard choices.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_product Pd0 Pd(0)L₂ Int1 Ar-Pd(II)-Br(L₂) Pd0->Int1 Ar-Br Pd0->Int1 OxAdd Oxidative Addition Int2 [Ar-Pd(II)-Br(L)(HNR'R'')]⁺ Int1->Int2 HNR'R'' Int1->Int2 AmineCoord Amine Coordination Int3 Ar-Pd(II)-NR'R''(L) Int2->Int3 Base Int2->Int3 Deprotonation Deprotonation Int3->Pd0 Int3->Pd0 Product Ar-NR'R'' Int3->Product RedElim Reductive Elimination React1 Ar-Br React2 HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Exemplary Protocol: Buchwald-Hartwig Amination [22][24]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst/Reactant Addition: Add the palladium pre-catalyst (e.g., [Pd₂(dba)₃], 0.018 mmol), the ligand (e.g., (±)-BINAP, 0.035 mmol), this compound (1.0 mmol), and a magnetic stir bar.

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (10 mL) followed by the desired amine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a scaffold for potent and selective therapeutic agents. Derivatives of this core have shown significant activity against several important drug targets.

SAR_Diagram cluster_core Pyrazolo[3,4-b]pyridine Core Core [Pyrazolo[3,4-b]pyridine Structure] C3_Sub C3 Position (from Bromo precursor) - Modulates Potency - Key Target Interactions C3_Sub->Core Primary Derivatization Site N1_Sub N1 Position (Methyl Group) - Influences Solubility - Blocks Metabolism N1_Sub->Core Pyridine_Subs Pyridine Ring Positions (C4, C5, C6) - Fine-tunes Physicochemical Properties - Vector for additional interactions Pyridine_Subs->Core

Caption: Key derivatization points on the pyrazolo[3,4-b]pyridine scaffold.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The pyrazolo[3,4-b]pyridine scaffold is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds in the ATP-binding pocket of many kinases.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusions are oncogenic drivers in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors, demonstrating nanomolar efficacy.[25][26] The C3 position, accessed via the bromo-intermediate, is often decorated with groups that extend into the solvent-exposed region of the kinase, enhancing potency and selectivity.[25]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is implicated in innate immunity and oncogenesis. Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors, with some compounds showing IC₅₀ values in the sub-nanomolar range.[27]

Other Therapeutic Areas

The versatility of the scaffold extends beyond kinase inhibition.

  • Anti-Leukemic Agents: Certain derivatives have been developed as potential anti-leukemic agents, acting as Topoisomerase IIα inhibitors.[28] These compounds were found to induce DNA damage and apoptosis in cancer cell lines.

  • Antimicrobial and Anti-inflammatory Properties: The broader class of pyrazolopyridines has been explored for a range of pharmacological activities, including anti-inflammatory and antimicrobial properties, highlighting the scaffold's wide-ranging biological potential.[29]

Conclusion

This compound is far more than a simple catalog chemical. It is a cornerstone building block that provides medicinal chemists with a reliable and versatile platform for innovation. Its well-defined reactivity, particularly in robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent kinase inhibitors and other therapeutic agents underscores its importance and ensures its continued relevance in the ongoing quest for novel medicines. As synthetic methodologies continue to advance, the strategic application of this key intermediate will undoubtedly lead to the discovery of new and impactful therapeutics.

References

The Biological Versatility of 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology, infectious diseases, and inflammatory conditions. This technical guide focuses on the biological activities of a specific subset: 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. The introduction of a bromine atom at the 3-position and a methyl group at the 1-position provides a key structural motif for further chemical exploration and optimization of biological activity. This document aims to provide an in-depth overview of the current understanding of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Overview of Biological Activities

Derivatives of the this compound core have been investigated for several key biological activities, primarily:

  • Anticancer Activity: These compounds have shown promise as cytotoxic agents against various cancer cell lines. Their mechanism of action is often linked to the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

  • Antimicrobial Activity: Several derivatives have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The pyrazolo[3,4-b]pyridine nucleus is a known pharmacophore in antimicrobial drug discovery.

  • Kinase Inhibitory Activity: This is one of the most extensively studied areas for pyrazolo[3,4-b]pyridine derivatives. They have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and others, which are implicated in numerous diseases.

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives. It is important to note that the this compound core often serves as a key intermediate for the synthesis of more complex molecules, and the presented data reflects the activity of these final compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative A 4-(Phenylamino)-HCT116 (Colon)5.2Fictional Example
Derivative B 4-(4-Methoxyphenylamino)-MCF7 (Breast)2.8Fictional Example
Derivative C 4-((3-Chlorophenyl)amino)-A549 (Lung)7.1Fictional Example

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Derivative D 4-Thio-Staphylococcus aureus16Fictional Example
Derivative E 4-Thio-Escherichia coli32Fictional Example
Derivative F 4-Thio-Candida albicans8Fictional Example

Table 3: Kinase Inhibitory Activity of this compound Derivatives

Compound IDSubstitution PatternKinase TargetIC50 (nM)Reference
Derivative G 4-(Piperidin-1-yl)-CDK2/cyclin A150Fictional Example
Derivative H 4-(Morpholino)-GSK-3β85Fictional Example
Derivative I 4-(4-Methylpiperazin-1-yl)-Aurora A250Fictional Example

Note: The data presented in these tables are illustrative and based on typical findings for this class of compounds. For specific and detailed data, please refer to the primary literature.

Experimental Protocols

This section provides a detailed methodology for key experiments typically cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To quantify the inhibitory activity of the compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A, GSK-3β)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds dissolved in DMSO

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the kinase, Eu-labeled antibody, and test compound to the wells of a 384-well plate.

  • Initiate the reaction by adding the Alexa Fluor™ 647-labeled tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. Inhibition of the kinase-tracer interaction by the compound results in a decrease in the TR-FRET signal.

  • The IC50 value is determined by plotting the TR-FRET ratio against the compound concentration.

Signaling Pathways and Mechanisms of Action

The kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives is a key aspect of their therapeutic potential. Below are diagrams illustrating the general mechanism of kinase inhibition and a simplified representation of a signaling pathway commonly targeted by these compounds.

Kinase_Inhibition_Workflow cluster_assay Kinase Inhibition Assay Workflow Compound Pyrazolo[3,4-b]pyridine Derivative Inhibition Inhibition Compound->Inhibition Kinase Target Kinase (e.g., CDK2, GSK-3) Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Inhibition->Phosphorylation Biological_Effect Downstream Biological Effect Phosphorylation->Biological_Effect CDK2_Signaling_Pathway cluster_pathway Simplified CDK2 Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D Expression ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E Expression E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 Cell_Cycle_Progression G1/S Phase Progression CDK2->Cell_Cycle_Progression promotes Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->CDK2 inhibits

Pyrazolo[3,4-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, allowing it to effectively interact with a wide array of biological targets. This whitepaper provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, with a focus on their role as kinase inhibitors in oncology and other disease areas. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a quantitative analysis of their structure-activity relationships.

Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: the formation of a pyridine ring onto a pre-existing pyrazole and the construction of a pyrazole ring on a pre-formed pyridine.[1] A variety of synthetic methodologies, including conventional heating, microwave-assisted synthesis, and multicomponent reactions, have been developed to afford a diverse range of substituted pyrazolo[3,4-b]pyridines.

One of the most common strategies involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups.[1] Another widely used method is the Gould-Jacobs reaction, which employs a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to typically yield 4-chloro-substituted pyrazolo[3,4-b]pyridines.[1]

Modern synthetic techniques have further expanded the accessibility of this scaffold. Microwave-assisted synthesis offers significant advantages, including reduced reaction times, higher yields, and often cleaner reactions.[2][3] Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly functionalized pyrazolo[3,4-b]pyridines, demonstrating high atom economy and operational simplicity.[4][5]

Biological Activities and Therapeutic Applications

Pyrazolo[3,4-b]pyridine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of numerous diseases. Their primary application has been in the development of kinase inhibitors for cancer therapy.

Kinase Inhibition in Oncology

The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases implicated in cancer progression.

Tropomyosin Receptor Kinase (TRK) Inhibitors: Dysregulation of TRK signaling is a key driver in various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent TRKA inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is also a common feature in many tumors. The pyrazolo[3,4-b]pyridine core has been successfully utilized to develop selective and potent FGFR inhibitors.

Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibitors: CDKs and PIM kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer treatment. Several pyrazolo[3,4-b]pyridine-based compounds have been identified as dual CDK2/PIM1 inhibitors.

TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key kinase in innate immunity and has been implicated in certain cancers. Potent and selective pyrazolo[3,4-b]pyridine inhibitors of TBK1 have been developed.

Other Therapeutic Areas

Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have shown potential in other therapeutic areas, including as antimicrobial agents and for the treatment of Alzheimer's disease.[7]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This data provides a valuable resource for understanding the structure-activity relationships (SAR) of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based Potency (µM)
TRK Inhibitors
C03TRKA56Km-120.304
FGFR Inhibitors
Representative CompoundFGFR1ValueCell LineValue
CDK/PIM Inhibitors
Representative CompoundCDK2ValueCell LineValue
Representative CompoundPIM1ValueCell LineValue
TBK1 Inhibitors
15yTBK10.2--
BX795 (Reference)TBK17.1--
MRT67307 (Reference)TBK128.7--
Other Kinase Inhibitors
4CDK5410--
4GSK-31500--

Note: This table is a representative summary. For a comprehensive list of compounds and their activities, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives and the biological assays used to evaluate their activity.

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[7]

To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl4 (35 mg, 0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion of the reaction, the mixture is concentrated in vacuo, and CHCl3 and water are added. The two phases are separated, and the aqueous phase is washed with CHCl3 twice. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

Microwave-Assisted, Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines[8]

A mixture of a 5-amino pyrazole (1 eq.), an aroyl acetonitrile (1 eq.), and an aryl/heteroaryl aldehyde (1 eq.) is subjected to microwave irradiation at 200°C for 10 minutes. This solvent-free method provides high yields of the desired pyrazolo[3,4-b]pyridine derivatives.[2]

ADP-Glo™ Kinase Assay Protocol[1][6]

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: A 5 µL kinase reaction is performed in a 384-well plate using a 1X kinase buffer.

  • Stopping the Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well to convert the ADP to ATP and to introduce luciferase and luciferin for the detection of the newly synthesized ATP.

  • Incubation and Luminescence Reading: The plate is incubated at room temperature for 30–60 minutes. The luminescence is then measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

Sulforhodamine B (SRB) Cell Proliferation Assay Protocol[9][10][11]

The SRB assay is a colorimetric method used to determine cell proliferation and cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period.

  • Cell Fixation: The culture medium is removed, and the cells are fixed by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. The plates are incubated at 4°C for at least 1 hour.

  • Staining: The TCA solution is removed, and the plates are air-dried. 50-100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: The plates are washed at least three times with 1% acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: The plates are air-dried, and 100-200 µL of 10 mM Tris base solution is added to each well to solubilize the bound SRB dye. The absorbance is measured at 510 nm in a microplate reader. The absorbance is proportional to the cellular protein content, which reflects the cell number.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which pyrazolo[3,4-b]pyridine derivatives act as inhibitors.

TRKA Signaling Pathway

TRKA_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF TRKA TRKA NGF->TRKA Binds & Activates PLCg PLCγ TRKA->PLCg PI3K PI3K TRKA->PI3K RAS RAS TRKA->RAS Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TRKA Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FGFR_Signaling_in_Cancer cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis AKT->Angiogenesis TBK1_Signaling_Pathway cluster_downstream Downstream Signaling PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs Activate TBK1 TBK1 PRRs->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TBK1 Inhibits Type1_IFN Type I Interferon Production IRF3->Type1_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines CDK2_PIM1_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Expression CyclinA_CDK2 Cyclin A / CDK2 CyclinE_CDK2->CyclinA_CDK2 Activates DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication PIM1 PIM1 PIM1->CyclinD_CDK46 Promotes Activity Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->CyclinA_CDK2 Inhibits Pyrazolo_Pyridine->PIM1 Inhibits

References

An In-depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This molecule is a key intermediate in the synthesis of various biologically active compounds, making a thorough understanding of its physical characteristics essential for its application in research and drug development.[1] This guide consolidates available data from chemical databases and provides expert insights into the experimental methodologies used to determine these properties, even when specific experimental data for this compound is not publicly available. The document is structured to offer both a quick reference for key data points and an in-depth explanation of the scientific principles behind these measurements.

Introduction and Molecular Overview

This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases, which allows them to interact with a wide range of biological targets.[2][3] Pharmacological studies have revealed that derivatives of pyrazolo[3,4-b]pyridine exhibit a broad spectrum of activities, including the inhibition of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] Consequently, this compound serves as a crucial building block for the synthesis of potential therapeutics for a variety of diseases.[1]

A precise understanding of the physical properties of this intermediate is paramount for its effective use. Properties such as solubility, melting point, and stability directly influence reaction conditions, purification strategies, formulation development, and ultimately, the quality and efficacy of the final active pharmaceutical ingredient (API).

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, we can compile its fundamental molecular attributes from reliable chemical databases and predict other properties based on its structure.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[4][5]
Molecular Weight 212.05 g/mol PubChem[4][5]
CAS Number 116855-03-9American Elements[6][7]
Monoisotopic Mass 210.97451 DaPubChem[4][5]
Appearance Solid (predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Predicted logP (XLogP3) 1.9PubChem[4][5]

In-Depth Analysis and Experimental Protocols

This section delves into the significance of each physical property and outlines the standard experimental procedures for their determination. The causality behind these experimental choices is explained to provide a deeper understanding for researchers.

Melting Point: A Gateway to Purity and Stability

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often suggests the presence of impurities.

This is the most common and accessible method for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Solubility Profile: The Key to Reaction and Formulation

The solubility of this compound in various solvents is a fundamental property that dictates its utility in synthesis, purification (crystallization), and formulation.

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is typically expressed in mg/mL or mol/L at a specific temperature.

Causality: Reaching equilibrium is essential for obtaining a true measure of solubility. HPLC is often chosen for its high sensitivity and specificity in quantifying the dissolved analyte.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound.

  • ¹H NMR: The spectrum would be expected to show signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Figure 1: A generalized workflow for acquiring and analyzing NMR spectra.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The predicted monoisotopic mass of this compound is 210.97451 Da.[4][5]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching (aromatic and methyl), C=C and C=N stretching in the aromatic rings, and C-Br stretching.

Safety and Handling

Based on the GHS hazard statements available for this compound, this compound should be handled with care.[5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While specific experimental data for some properties are lacking in the public domain, this guide provides a robust framework for understanding and determining these essential characteristics. The outlined experimental protocols are based on established scientific principles and offer a practical approach for researchers working with this important synthetic intermediate. A thorough characterization of its physical properties will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. The document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the pyrazolo[3,4-b]pyridine scaffold.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. Its core structure, pyrazolo[3,4-b]pyridine, is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide range of biologically active compounds. The physicochemical properties of this compound are summarized in the table below, based on data from publicly available chemical databases.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₆BrN₃PubChem
Molecular Weight 212.05 g/mol PubChem
CAS Number 116855-03-9PubChem
Appearance Solid (predicted)---
XLogP3 1.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 1H-pyrazolo[3,4-b]pyridine. The first step involves the bromination of the pyrazolo[3,4-b]pyridine core to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine. The subsequent step is the N-methylation of the pyrazole nitrogen.

Step 1: Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Method: Bromination using Phosphorus Tribromide

This protocol is adapted from general procedures for the bromination of pyrazolo[3,4-b]pyridines.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Acetonitrile (ACN)

  • Phosphorus tribromide (PBr₃)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.

  • Slowly add phosphorus tribromide to the solution.

  • Heat the reaction mixture under reflux for 15 hours.

  • Monitor the progress of the reaction by thin-layer chromatography until the starting material is completely consumed.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a pre-cooled saturated sodium carbonate solution.

  • Filter the resulting mixture.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 3-bromo-1H-pyrazolo[3,4-b]pyridine.[1]

Step 2: Synthesis of this compound

Method: N-methylation using a Methylating Agent

This protocol is a general procedure for the N-methylation of pyrazole-containing heterocycles.

Materials:

  • 3-bromo-1H-pyrazolo[3,4-b]pyridine

  • Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • A methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄))

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Carefully add the base (e.g., 1.1 equivalents of sodium hydride) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.

  • Slowly add the methylating agent (e.g., 1.2 equivalents of methyl iodide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours (or until TLC indicates completion of the reaction).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[1] Derivatives of this heterocyclic system have been reported to exhibit a wide range of biological activities, including inhibition of Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1). These kinases are integral components of various signaling pathways that regulate cell proliferation, differentiation, inflammation, and survival.

The Impact of N-Methylation on Biological Activity

A crucial aspect for drug development professionals to consider is the impact of substitution on the biological activity of the pyrazolo[3,4-b]pyridine core. A study focused on the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors provides critical insight into the role of the N(1)-H of the pyrazole ring. In this study, it was demonstrated that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus resulted in a complete loss of inhibitory activity against FGFR1. Specifically, an N-methylated analog showed an IC₅₀ value greater than 5 µM, indicating that the N(1)-H of the pyrazolopyridine moiety is likely involved in essential hydrogen-bonding interactions within the kinase domain of FGFR1. This finding suggests that this compound is unlikely to be an effective inhibitor of FGFR kinases.

The following diagram illustrates the proposed interaction of the parent 1H-pyrazolo[3,4-b]pyridine scaffold with the hinge region of a kinase, and the consequence of N-methylation.

G Proposed Kinase Hinge Interaction cluster_0 Active Conformation (N(1)-H present) cluster_1 Inactive Conformation (N(1)-Methylated) Kinase_Hinge_1 Kinase Hinge Region Pyrazolo_Scaffold_1 1H-Pyrazolo[3,4-b]pyridine Pyrazolo_Scaffold_1->Kinase_Hinge_1 Activity_1 Biological Activity Pyrazolo_Scaffold_1->Activity_1 Leads to H_Bond_1 Hydrogen Bond (Key Interaction) Kinase_Hinge_2 Kinase Hinge Region Pyrazolo_Scaffold_2 1-Methyl-Pyrazolo[3,4-b]pyridine Inactivity Loss of Activity Pyrazolo_Scaffold_2->Inactivity Leads to No_H_Bond Loss of Hydrogen Bond (Reduced Affinity)

Figure 1. Impact of N-methylation on kinase interaction.

Experimental Workflow for Kinase Inhibitor Screening

The general workflow for screening compounds like this compound for kinase inhibitory activity is a multi-step process that begins with in vitro enzymatic assays and can progress to cell-based assays and in vivo studies for promising candidates.

G Start Compound Synthesis (this compound) Enzymatic_Assay In Vitro Kinase Assay (e.g., TR-FRET, FP, Luminescence) Start->Enzymatic_Assay IC50_Determination IC50 Determination Enzymatic_Assay->IC50_Determination Cell_Based_Assay Cell-Based Proliferation/ Viability Assay (e.g., MTS, CellTiter-Glo) IC50_Determination->Cell_Based_Assay Potent Inhibitor Inactive Inactive Compound IC50_Determination->Inactive Inactive (e.g., IC50 > 5µM) Pathway_Analysis Target Engagement & Downstream Signaling Analysis (e.g., Western Blot) Cell_Based_Assay->Pathway_Analysis Active in Cells In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies End Lead Candidate In_Vivo_Studies->End

Figure 2. General workflow for kinase inhibitor screening.

Conclusion

This compound is a readily synthesizable derivative of the biologically significant pyrazolo[3,4-b]pyridine scaffold. While the core structure is a promising starting point for the development of various therapeutic agents, particularly kinase inhibitors, the N-methylation at the 1-position of the pyrazole ring has been shown to be detrimental to the inhibitory activity against at least one major kinase family (FGFR). This suggests that for kinase inhibitor design, maintaining the N(1)-H for crucial hydrogen bonding interactions is a critical consideration. Researchers and drug development professionals should, therefore, view this compound as a valuable negative control in structure-activity relationship studies or as a synthetic intermediate for further functionalization at other positions.

References

The Therapeutic Potential of Pyrazolo[3,4-b]pyridines: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pyrazolo[3,4-b]pyridine scaffold has revealed a remarkable versatility in targeting a wide array of therapeutic targets implicated in cancer, inflammation, and neurological disorders. This guide provides an in-depth overview of the key molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways, intended for researchers, scientists, and drug development professionals.

The fused heterocyclic system of pyrazolo[3,4-b]pyridine has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating the ability to interact with a diverse range of biological macromolecules.[1][2] This has led to the development of numerous derivatives with potent and selective activities against critical players in various disease pathologies.

Key Therapeutic Targets in Oncology

The primary therapeutic application of pyrazolo[3,4-b]pyridine derivatives has been in the field of oncology, where they have been extensively investigated as inhibitors of various protein kinases that drive tumor growth and proliferation.

Tropomyosin Receptor Kinases (TRKs)

TRK fusions are oncogenic drivers in a variety of adult and pediatric cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent inhibitors of the TRK family (TRKA, TRKB, and TRKC).[3]

One notable example, compound C03 , demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 μM.[3] Further studies revealed that compounds C03 , C09 , and C10 are pan-TRK inhibitors with IC50 values of 56 nM, 57 nM, and 26 nM against TRKA, respectively.[3] These compounds also showed significant selectivity for other kinases like FAK, PAK4, and PLK4.[3]

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
C03TRKA56Km-120.304[3]
C09TRKA57--[3]
C10TRKA26--[3]
3TRKA1.6--[3]
3TRKB2.9--[3]
3TRKC2.0--[3]
4TRKA17--[3]
4TRKB28--[3]
4TRKC11--[3]
5TRKA12--[3]
5TRKB22--[3]
5TRKC15--[3]

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases.

The signaling pathway initiated by TRK activation involves downstream cascades such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival. Inhibition of TRK by pyrazolo[3,4-b]pyridine derivatives effectively blocks these oncogenic signals.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->TRK

Figure 1: TRK Signaling Pathway Inhibition.
Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling is another key driver in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[4] Compound 7n from this series showed significant antitumor activity in a FGFR1-driven H1581 xenograft model.[4] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[4]

CompoundTargetIC50 (nM)Reference
NVP-BGJ398FGFR10.9[4]
NVP-BGJ398FGFR21.4[4]
NVP-BGJ398FGFR31.0[4]
NVP-BGJ398FGFR460[4]
NVP-BGJ398VEGFR2180[4]

Table 2: Inhibitory Activity of a Known FGFR Inhibitor for Comparison.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-b]pyridines have been synthesized as potent and selective inhibitors of CDKs, particularly CDK1 and CDK2.[5][6] These compounds have been shown to inhibit cellular proliferation in cultured human tumor cells and have been evaluated in in vivo tumor xenograft models.[5] More recently, derivatives have been developed as dual CDK2/PIM1 inhibitors, demonstrating potent anti-cancer activity and selectivity.[2]

Monopolar Spindle Kinase 1 (Mps1)

Mps1 is a critical component of the mitotic checkpoint, making it an attractive target for cancer therapy. A multidisciplinary approach involving virtual screening, chemical synthesis, and biological evaluation led to the discovery of pyrazolo[3,4-b]pyridine-based compounds as novel and potent Mps1 inhibitors.[7] Compound 31 exhibited a strong kinase inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of cancer cells.[7]

Topoisomerase IIα

Topoisomerase IIα is a vital enzyme involved in managing DNA topology during replication and transcription. A novel series of pyrazolo[3,4-b]pyridines were designed and evaluated as potential anticancer agents and Topoisomerase II inhibitors.[1] Compound 8c from this series demonstrated potent and broad-spectrum antiproliferative activity with a GI50 MG-MID value of 1.33 µM across the NCI 60 cancer cell line panel.[1] Mechanistic studies revealed that compound 8c induces DNA damage, S-phase cell cycle arrest, and apoptosis, and it significantly inhibited the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner.[1]

Experimental_Workflow Design Design & Synthesis of Pyrazolo[3,4-b]pyridines Screening In Vitro Anticancer Screening (NCI-60 Cell Lines) Design->Screening Potency Five-Dose Screening (Antiproliferative Potency) Screening->Potency Leukemia Evaluation against Leukemia Cell Lines Potency->Leukemia Mechanism Mechanistic Studies Leukemia->Mechanism DNA_Damage DNA Damage Assessment Mechanism->DNA_Damage Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis Apoptosis Protein Modulation Mechanism->Apoptosis Enzyme_Assay Topoisomerase IIα Inhibition Assay Mechanism->Enzyme_Assay Lead_Optimization Lead Optimization Enzyme_Assay->Lead_Optimization

Figure 2: Drug Discovery Workflow.

Anti-inflammatory and Neuroprotective Potential

Beyond oncology, pyrazolo[3,4-b]pyridines have shown promise in treating inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated anti-inflammatory properties, with some compounds showing activity comparable to the reference drug indomethacin.[8] The mechanism of action for their anti-inflammatory effects is an active area of investigation.

Neuroprotection and Alzheimer's Disease

Structurally related pyrazolo[3,4-b]pyridines have been reported to exhibit neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's properties.[9] Some novel derivatives have shown high and selective binding to β-amyloid plaques in brain slices from Alzheimer's disease patients, suggesting their potential as diagnostic probes or therapeutic agents.[9] Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its efficacy as an α-secretase inhibitor for the treatment of mild to moderate Alzheimer's disease.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay. A common method involves the use of a luminescence-based assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).

  • Reagents and Materials : Recombinant human kinase, appropriate substrate, ATP, kinase assay buffer, and the test compounds.

  • Procedure :

    • The test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.

    • The kinase, substrate, and test compound are incubated together in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped.

    • The amount of ATP remaining is quantified by adding the Kinase-Glo® reagent, which generates a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics. Its chemical tractability allows for the fine-tuning of substituent groups to achieve high potency and selectivity against a range of clinically relevant targets. The extensive research in oncology has yielded potent inhibitors of key kinases and topoisomerases. Furthermore, the emerging evidence of their anti-inflammatory and neuroprotective activities opens up new avenues for drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this important molecule, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic strategies.

A Historical Perspective: The Dawn of Pyrazolo[3,4-b]pyridine Synthesis

The journey into the synthesis of pyrazolo[3,4-b]pyridines began over a century ago. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908 .[1] This pioneering work involved the treatment of diphenylhydrazone and pyridine with iodine. Just three years later, in 1911, Bulow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bulow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for many subsequent synthetic approaches.[1] Since these initial discoveries, over 300,000 1H-pyrazolo[3,4-b]pyridine structures have been described in scientific literature, highlighting the immense interest in this compound class.[1]

Core Synthetic Strategies: Building the Bicyclic System

The construction of the pyrazolo[3,4-b]pyridine ring system primarily follows two convergent strategies: the annulation of a pyridine ring onto a pre-existing pyrazole core, or the formation of a pyrazole ring on a pyridine template.

G cluster_0 Synthetic Strategies for Pyrazolo[3,4-b]pyridines cluster_1 Strategy 1: Pyridine Ring Annulation cluster_2 Strategy 2: Pyrazole Ring Annulation start Pyrazolo[3,4-b]pyridine Core pyrazole Pre-formed Pyrazole reagents1 1,3-Dicarbonyls α,β-Unsaturated Ketones Alkynyl Aldehydes pyrazole->reagents1 Reacts with reaction1 Cyclocondensation / Annulation reagents1->reaction1 Undergoes reaction1->start pyridine Pre-formed Pyridine reagents2 Hydrazine Derivatives pyridine->reagents2 Reacts with reaction2 Cyclization reagents2->reaction2 Undergoes reaction2->start

Caption: Overview of the two major synthetic strategies for the construction of the pyrazolo[3,4-b]pyridine core.

Strategy 1: Pyridine Ring Annulation onto a Pre-existing Pyrazole

This is the most common and versatile approach, typically starting from a 5-aminopyrazole derivative which acts as a dinucleophile.

1. Reaction with 1,3-Dicarbonyl Compounds: This classic method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction can be catalyzed by acids and is often carried out in solvents like acetic acid or ethanol.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyls

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1-Phenyl-3-methyl-5-aminopyrazoleAcetylacetoneGlacial Acetic AcidReflux--[1]
5-Amino-1-phenyl-pyrazole(E)-4-aryl but-3-en-2-onesZrCl4 / DMF/EtOH951613-28[2]
1,3-dimethyl-pyrazol-amineEthyl cyanoacetate & BenzaldehydeAmmonium acetate, TEA / Water40 (MW)0.3394[3]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and α,β-Unsaturated Ketones [2]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl3 twice.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

2. The Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxy- or 4-chloro-pyrazolo[3,4-b]pyridines. It involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and subsequent treatment with reagents like POCl3 to yield the 4-chloro derivative.[1]

G cluster_0 Gould-Jacobs Reaction Workflow start 3-Aminopyrazole reagent Diethyl 2-(ethoxymethylene)malonate start->reagent Reacts with intermediate1 Condensation Product reagent->intermediate1 cyclization Thermal Cyclization intermediate1->cyclization intermediate2 4-Hydroxypyrazolo[3,4-b]pyridine-3-carboxylate cyclization->intermediate2 hydrolysis Saponification intermediate2->hydrolysis chlorination Chlorination (e.g., POCl3) intermediate2->chlorination intermediate3 Carboxylic Acid hydrolysis->intermediate3 decarboxylation Decarboxylation intermediate3->decarboxylation product 4-Hydroxypyrazolo[3,4-b]pyridine decarboxylation->product chloro_product 4-Chloropyrazolo[3,4-b]pyridine chlorination->chloro_product

Caption: Stepwise workflow of the Gould-Jacobs reaction for the synthesis of 4-hydroxy and 4-chloro-pyrazolo[3,4-b]pyridines.

3. Multicomponent Reactions (MCRs): One-pot multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of highly substituted pyrazolo[3,4-b]pyridines. These reactions often involve the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-ketonitrile or pyruvic acid.[4] Microwave-assisted MCRs have been shown to significantly reduce reaction times and improve yields.[3]

Table 2: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

5-Aminopyrazole DerivativeAldehydeActive Methylene CompoundCatalyst/SolventTemperature (°C)TimeYield (%)Reference
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehydep-Substituted β-ketonitrilesAcetic Acid---[4]
1,3-Dimethyl-pyrazol-amineSubstituted BenzaldehydesEthyl cyanoacetateAmmonium acetate, TEA / Water40 (MW)20 min83-94[3]

Experimental Protocol: General Procedure for Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines [3]

  • In a microwave vessel, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL).

  • Place the reaction vessel in a microwave reactor and irradiate at 40 °C for 20 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Strategy 2: Pyrazole Ring Annulation onto a Pre-existing Pyridine

This approach is less common but offers an alternative route to the pyrazolo[3,4-b]pyridine scaffold. It typically starts with a suitably substituted pyridine, such as a 2-chloro-3-formylpyridine or a 2-chloro-3-cyanopyridine, which then undergoes cyclization with a hydrazine derivative.

Table 3: Synthesis of Pyrazolo[3,4-b]pyridines from Pyridine Precursors

Pyridine PrecursorHydrazine DerivativeReagents/ConditionsProductReference
2-Chloro-3-formylpyridineHydrazine-1H-Pyrazolo[3,4-b]pyridine[5]
2-Chloro-3-cyanopyridineHydrazine-3-Amino-1H-pyrazolo[3,4-b]pyridine[5]

The Friedländer Annulation: A Gateway to Pyrazolo[3,4-b]quinolines

An important extension of pyrazolo[3,4-b]pyridine synthesis is the Friedländer annulation, which leads to the formation of the tetracyclic pyrazolo[3,4-b]quinoline system. This reaction involves the condensation of an o-aminocarbonyl compound with a carbonyl compound containing an active α-methylene group.[6][7] In the context of pyrazolo[3,4-b]quinolines, a 2-aminoaryl ketone or aldehyde reacts with a pyrazolone derivative.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]quinolines via Friedländer Annulation

A detailed, specific protocol for the Friedländer synthesis of pyrazolo[3,4-b]quinolines from readily available starting materials is not explicitly provided in a step-by-step format in the search results. However, the general principle involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a pyrazolone, followed by cyclodehydration.

Applications in Drug Discovery: A Privileged Scaffold

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. This has led to the development of numerous compounds with therapeutic potential, including inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[8][9]

G cluster_0 Pyrazolo[3,4-b]pyridine in Drug Discovery cluster_1 Biological Targets cluster_2 Therapeutic Areas scaffold Pyrazolo[3,4-b]pyridine Core cdk CDK Inhibitors scaffold->cdk trk TRK Inhibitors scaffold->trk other Other Kinases, etc. scaffold->other cancer Anti-Cancer cdk->cancer trk->cancer inflammation Anti-Inflammatory other->inflammation neuro Neurodegenerative Diseases other->neuro

References

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in chemical and pharmaceutical research.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₆BrN₃[1][2]. The structural arrangement consists of a pyrazolopyridine core, which is a bicyclic system containing a pyrazole ring fused to a pyridine ring. A bromine atom is attached to the pyrazole ring, and a methyl group is bonded to a nitrogen atom within the pyrazole ring.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula C₇H₆BrN₃ and the standard atomic weights of the elements.

Experimental Protocols: Molecular Weight Determination

The standard method for calculating the molecular weight of a chemical compound from its molecular formula is as follows:

  • Identify the molecular formula: Determine the number of atoms of each element present in the molecule. For this compound, the formula is C₇H₆BrN₃.

  • Obtain standard atomic weights: Use the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).

    • Carbon (C): 12.011 amu[3][4][5][6]

    • Hydrogen (H): 1.008 amu[7][8][9][10][11]

    • Bromine (Br): 79.904 amu[12][13][14][15][16]

    • Nitrogen (N): 14.007 amu[17][18][19][20][21]

  • Calculate the total weight for each element: Multiply the number of atoms of each element by its standard atomic weight.

  • Sum the total weights: Add the total weights of all elements to obtain the molecular weight of the compound.

Data Presentation: Summary of Atomic Contributions

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC712.01184.077
HydrogenH61.0086.048
BromineBr179.90479.904
NitrogenN314.00742.021
Total 212.050

The calculated molecular weight of this compound is 212.05 g/mol [2].

Mandatory Visualization: Molecular Structure Diagram

The logical structure of this compound is depicted in the following diagram generated using the DOT language.

Caption: Molecular structure of this compound.

References

Spectroscopic and Synthetic Profile of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs and predictive models to offer valuable insights for researchers. The document includes predicted and analogous spectroscopic data, a generalized synthetic protocol, and a workflow for the synthesis and characterization of novel chemical entities. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, particularly those interested in the pyrazolo[3,4-b]pyridine scaffold.

Chemical Identity and Physical Properties

Basic chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[1]
Molecular Weight 212.05 g/mol PubChem[1]
CAS Number 116855-03-9American Elements[2]
Predicted XLogP3 1.9PubChem[1]
Monoisotopic Mass 210.97451 DaPubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the target compound is unavailable, the following tables present typical chemical shifts for protons and carbons in the pyrazolo[3,4-b]pyridine core, based on published data for its derivatives. These values can aid in the preliminary analysis of newly synthesized samples.

Table 2.1: Representative ¹H NMR Chemical Shifts for the Pyrazolo[3,4-b]pyridine Ring System

ProtonChemical Shift (δ, ppm) RangeMultiplicityNotes
H47.13 - 8.55ddChemical shift is highly dependent on the substituent at this position.
H57.13 - 8.55dd
H67.13 - 8.55dd
N-CH₃~4.0sExpected singlet for the N-methyl group.

Note: The chemical shifts for the pyridine ring protons (H4, H5, H6) are highly variable and depend on the substitution pattern.

Table 2.2: Representative ¹³C NMR Chemical Shifts for the Pyrazolo[3,4-b]pyridine Ring System

CarbonChemical Shift (δ, ppm) RangeNotes
C3VariesThe chemical shift of C3 will be significantly influenced by the bromine substituent.
C3a~131
C4~115-140Dependent on substitution.
C5~118-140Dependent on substitution.
C6~135-150Dependent on substitution.
C7a~137
N-CH₃~35
Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound is available and can be used to aid in the identification of the compound in mass spectra.

Table 2.3: Predicted Mass Spectrometry Data for C₇H₆BrN₃

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766

Data sourced from PubChemLite.[3]

The fragmentation of related pyrazolo[3,4-b]pyridine structures often involves the loss of small molecules like HCN.[4] For bromo-substituted analogs, the loss of Br or HBr is a common fragmentation pathway.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic C-H and C=C/C=N bonds.

Table 2.4: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹) RangeIntensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C-H Stretch (Aliphatic, N-CH₃)2850 - 3000Medium
Aromatic C=C and C=N Stretch1400 - 1600Medium to Strong
C-Br Stretch500 - 600Medium to Strong

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a generalized two-step synthetic route can be proposed based on established methods for the synthesis of related pyrazolo[3,4-b]pyridines. This involves the bromination of a pyrazolo[3,4-b]pyridine precursor, followed by N-methylation.

Generalized Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate)

This procedure is adapted from a method for the bromination of 1H-pyrazolo[3,4-b]pyridine.[6]

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Acetonitrile

  • Phosphorus tribromide (PBr₃)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile in a round-bottom flask.

  • Add phosphorus tribromide to the solution.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a pre-cooled saturated sodium carbonate solution to neutralize the acid.

  • Filter the resulting mixture and extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Generalized N-methylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine

This procedure is a general method for the N-alkylation of heterocyclic compounds.

Materials:

  • 3-bromo-1H-pyrazolo[3,4-b]pyridine

  • Dry dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Ice water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in dry DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the solution and stir for 30-60 minutes at 0 °C.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis and Reporting Start Starting Materials Reaction Chemical Reaction (e.g., Bromination, Methylation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (HPLC, Elemental Analysis) Purification->Purity Analysis Spectroscopic Data Analysis NMR->Analysis MS->Analysis IR->Analysis Purity->Analysis Report Technical Report Generation Analysis->Report

A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains to be published, this guide provides a valuable starting point for researchers by consolidating predicted data and information from closely related compounds. The generalized synthetic protocols offer a practical approach for the preparation of this molecule. The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, and this technical guide serves as a foundational resource for the synthesis, characterization, and further development of derivatives based on this promising heterocyclic system.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in biologically active molecules. The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic system found in numerous compounds with therapeutic potential. The functionalization of this core at the C3-position via Suzuki-Miyaura coupling of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Challenges in the Suzuki coupling of heteroaryl halides, such as pyrazolopyridines, can arise from the Lewis basic nitrogen atoms within the ring system, which may coordinate to the palladium catalyst and inhibit its activity.[2] Therefore, the careful selection of the palladium source, ligand, base, and solvent system is critical to achieve high yields and prevent side reactions like debromination.[1] This document provides a detailed protocol and comparative data to guide researchers in successfully performing the Suzuki-Miyaura coupling on the this compound substrate.

Data Presentation: Comparative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The table below summarizes various conditions reported for the coupling of similar 3-bromo-pyrazolo[3,4-b]pyridine and other related heteroaryl bromide substrates, offering a comparative overview for methodological development.

EntryAryl/Heteroaryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-Dioxane / H₂O (3:1)601N/A*[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene1001692[4]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[4]
4Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)901285[4]
5p-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2.0)Ethanol / H₂O (4:1)135 (µW)0.67~86**[1][5]
6(Hetero)aryl boronic acidsPd(OAc)₂ (5)XPhos (10)K₃PO₄ (2.0)Toluene10016N/A***[6]

Yield not specified for the first step of a sequential one-pot reaction on a related 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine. *Yield reported for a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. **General conditions reported for the synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines from a triflate precursor.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of related pyrazolopyridine and heteroaryl bromide systems.[3][4][7]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (2-5 mol%) or another suitable phosphine ligand (e.g., XPhos, SPhos)

  • Cesium Carbonate [Cs₂CO₃] or Potassium Phosphate [K₃PO₄] (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert Gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst [Pd(OAc)₂] (5 mol%) and the ligand [dppf] (5 mol%) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 or 3:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the starting bromide). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 20-30 minutes.

  • Reaction: Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate (20 mL).

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine product.

Visualizations

The following diagrams illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow for its execution.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration out1 R¹-R² (Product) reductive_elimination->out1 in1 R¹-X (Aryl Halide) in1->oxidative_addition in2 [R²-B(OR)₂OH]⁻ in2->transmetalation base Base (e.g., OH⁻) base->in2 boronic R²-B(OH)₂ boronic->in2 Suzuki_Workflow start Start: Oven-dried Schlenk Flask add_reagents 1. Add 3-bromo-pyrazolopyridine, boronic acid, and base. start->add_reagents add_catalyst 2. Add Pd catalyst and ligand. add_reagents->add_catalyst inert 3. Evacuate and backfill with inert gas (3x). add_catalyst->inert add_solvent 4. Add degassed solvent (e.g., Dioxane/H₂O). inert->add_solvent heat 5. Heat reaction mixture with vigorous stirring. add_solvent->heat monitor 6. Monitor reaction by TLC or LC-MS. heat->monitor workup 7. Cool to RT, dilute with EtOAc, and perform aqueous wash. monitor->workup Upon completion purify 8. Dry, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine. This structural similarity allows compounds derived from this scaffold to effectively interact with the ATP-binding sites of various protein kinases, making them attractive candidates for the development of kinase inhibitors. Kinase dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of potent and selective kinase inhibitors is therefore a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the use of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine as a versatile starting material for the synthesis and screening of novel kinase inhibitors. The bromine atom at the 3-position serves as a key handle for chemical diversification through various cross-coupling reactions, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. These derivatives have shown inhibitory activity against a range of kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and Tropomyosin receptor kinases (TRKs).

Chemical Diversification of the Scaffold

The this compound core can be readily diversified using established synthetic methodologies, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C3 position, which is crucial for modulating potency and selectivity against different kinase targets. A general synthetic workflow is outlined below.

G start 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid/Ester boronic_acid->suzuki pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) pd_catalyst->suzuki base Base (e.g., K2CO3) base->suzuki product Diversified Library of Pyrazolo[3,4-b]pyridine Derivatives suzuki->product screening Kinase Inhibitor Screening product->screening

Caption: Synthetic workflow for diversification.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various kinase targets. This data highlights the potential of this scaffold in developing potent kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[1]
10d ALK (wild-type)69[2]
10d ALK (L1196M mutant)19[2]
4a FGFR10.3[3]
C03 TRKA56[4]
C09 TRKA57[4]
C10 TRKA26[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a purified kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5][6][7]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives (test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or control.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for specific kinases.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection compound_prep Prepare compound dilutions add_compound Add compound to plate compound_prep->add_compound enzyme_prep Prepare kinase/substrate mix add_enzyme Add kinase/substrate mix enzyme_prep->add_enzyme atp_prep Prepare ATP solution add_atp Initiate reaction with ATP atp_prep->add_atp add_compound->add_enzyme add_enzyme->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Caption: Biochemical assay workflow.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol outlines a general method to assess the ability of a test compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate via Western blotting.

Materials:

  • Cancer cell line known to have an activated kinase signaling pathway of interest.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the phosphorylated substrate, total substrate, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagents.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies against the total substrate and a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated substrate to the total substrate and the loading control.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Signaling Pathways

The following diagrams illustrate the signaling pathways of kinases that can be targeted by inhibitors derived from the 1H-pyrazolo[3,4-b]pyridine scaffold.

G cluster_alk ALK Signaling ALK ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival AKT->Proliferation ERK ERK RAS->ERK ERK->Proliferation STAT3->Proliferation

Caption: ALK signaling pathway.[8][9][10]

G cluster_fgfr FGFR Signaling FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K MAPK MAPK RAS->MAPK CellFunctions Proliferation, Differentiation, Migration MAPK->CellFunctions AKT AKT PI3K->AKT AKT->CellFunctions PLCG->CellFunctions

Caption: FGFR signaling pathway.[3][11][12][13][14]

G cluster_trk TRK Signaling Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK RAS_MAPK Ras/MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TRK->PI3K_AKT PLCG PLCγ Pathway TRK->PLCG NeuronalFunctions Neuronal Survival, Growth, Differentiation RAS_MAPK->NeuronalFunctions PI3K_AKT->NeuronalFunctions PLCG->NeuronalFunctions

Caption: TRK signaling pathway.[15][16][17][18]

G cluster_tbk1 TBK1 Signaling PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Response NFkB->Inflammation

Caption: TBK1 signaling pathway.[1][2][4][19]

References

Application Notes and Protocols for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling and are frequently implicated in diseases such as cancer and inflammation. The specific fragment, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, serves as a valuable starting point in fragment-based drug discovery (FBDD) due to its synthetic tractability and potential for elaboration into more potent and selective drug candidates.

This document provides detailed application notes and protocols for the use of this compound as a fragment in drug discovery, with a focus on its application as a kinase inhibitor scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its evaluation as a drug discovery fragment.

PropertyValueReference
Molecular Formula C₇H₆BrN₃--INVALID-LINK--[1]
Molecular Weight 212.05 g/mol --INVALID-LINK--[1]
XLogP3 1.9--INVALID-LINK--[1]
Hydrogen Bond Donors 0--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bond Count 0--INVALID-LINK--[1]
CAS Number 116855-03-9--INVALID-LINK--[1]

Biological Activity and Applications

While specific quantitative biological data for the unmodified this compound fragment is not extensively available in the public domain, the broader pyrazolo[3,4-b]pyridine class has demonstrated significant activity against several important drug targets. This fragment is a key intermediate in the synthesis of potent inhibitors for various kinases. Below is a summary of the biological activities of derivatives incorporating the pyrazolo[3,4-b]pyridine core.

Table 1: Biological Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound/Derivative ClassTarget Kinase(s)IC₅₀ (nM)ApplicationReference
Pyrazolo[3,4-b]pyridine DerivativesTropomyosin receptor kinase A (TRKA)56Anticancer--INVALID-LINK--[2]
Pyrazolo[3,4-b]pyridine DerivativesTANK-binding kinase 1 (TBK1)0.2Anti-inflammatory, Antiviral--INVALID-LINK--[3]
Pyrazolo[3,4-b]pyridine PhosphoramidatesLeishmania amazonensis-Antileishmanial--INVALID-LINK--

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine.

Step 1: Bromination of 1H-pyrazolo[3,4-b]pyridine

This protocol describes the bromination of the pyrazolo[3,4-b]pyridine core.

  • Materials:

    • 1H-pyrazolo[3,4-b]pyridine

    • Acetonitrile (ACN)

    • Phosphorus tribromide (PBr₃) or Liquid Bromine (Br₂)

    • Dichloromethane (DCM)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Standard laboratory glassware and magnetic stirrer

    • Thin-layer chromatography (TLC) apparatus

  • Procedure (Method using PBr₃):

    • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.

    • Add phosphorus tribromide to the solution.

    • Heat the reaction mixture under reflux for 15 hours.

    • Monitor the reaction progress using thin-layer chromatography.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a pre-cooled saturated sodium carbonate solution.

    • Filter the resulting mixture and extract the filtrate with ethyl acetate.

    • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-1H-pyrazolo[3,4-b]pyridine.[4]

  • Procedure (Method using Br₂):

    • Dissolve the diazonium salt of 1H-pyrazolo[3,4-b]pyridine in dichloromethane.

    • Slowly add liquid bromine while maintaining the temperature at 40°C.

    • After the addition is complete, heat the mixture under reflux for 6 hours.

    • Cool the reaction to room temperature and quench by slowly adding saturated sodium bicarbonate solution in an ice bath.

    • Extract the mixture with dichloromethane.

    • Separate the organic phase, wash the aqueous phase multiple times with dichloromethane.

    • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate to yield 3-bromo-1H-pyrazolo[3,4-b]pyridine.[4]

Step 2: N-methylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the methylation of the pyrazole nitrogen.

  • Materials:

    • 3-bromo-1H-pyrazolo[3,4-b]pyridine

    • Dry Dimethylformamide (DMF)

    • Sodium hydride (NaH)

    • Methyl iodide (CH₃I)

    • Ice bath

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve 3-bromo-1H-pyrazolo[3,4-b]pyridine in dry DMF and cool the solution in an ice bath.

    • Add sodium hydride portion-wise to the cooled solution and stir for 30 minutes.

    • Add methyl iodide dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for Kinase Inhibition Assay (Example: TRKA)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase, such as TRKA, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Materials:

    • Recombinant TRKA kinase

    • Biotinylated peptide substrate

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Europium-labeled anti-phosphopeptide antibody

    • Streptavidin-XL665

    • This compound (or its derivatives) dissolved in DMSO

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant TRKA kinase, and the biotinylated peptide substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents: Europium-labeled anti-phosphopeptide antibody and Streptavidin-XL665.

    • Incubate the plate in the dark for 60 minutes to allow for the development of the HTRF signal.

    • Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical fragment-based drug discovery workflow.

TRK_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (e.g., TRKA, TRKB) Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLC_gamma PLCγ Dimerization->PLC_gamma Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates IP3_DAG IP3 / DAG PLC_gamma->IP3_DAG Akt Akt PI3K->Akt Raf Raf Ras->Raf Ca_PKC Ca²⁺ release / PKC activation IP3_DAG->Ca_PKC mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Neurite_Outgrowth Neurite Outgrowth & Differentiation Ca_PKC->Neurite_Outgrowth Cell_Survival Cell Survival & Growth mTOR->Cell_Survival ERK ERK MEK->ERK ERK->Neurite_Outgrowth

Caption: TRK Receptor Signaling Pathway.

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., viral DNA/RNA) PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs Detected by Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates NF_kappaB NF-κB TBK1->NF_kappaB Activates Phosphorylation_Dimerization Phosphorylation & Dimerization IRF3->Phosphorylation_Dimerization Nuclear_Translocation Nuclear Translocation NF_kappaB->Nuclear_Translocation Phosphorylation_Dimerization->Nuclear_Translocation Gene_Expression Type I IFN & Pro-inflammatory Gene Expression Nuclear_Translocation->Gene_Expression

Caption: TBK1 Signaling Pathway in Innate Immunity.

FBDD_Workflow Fragment_Library Fragment Library (including 3-bromo-1-methyl- 1H-pyrazolo[3,4-b]pyridine) Fragment_Screening Fragment Screening (e.g., SPR, NMR, X-ray) Fragment_Library->Fragment_Screening Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Hit_Validation Hit Validation (e.g., Dose-response, Orthogonal assays) Hit_Identification->Hit_Validation Structure_Based_Design Structure-Based Design (X-ray, Modeling) Hit_Validation->Structure_Based_Design Fragment_Elaboration Fragment Elaboration/ Linking/Merging Structure_Based_Design->Fragment_Elaboration Lead_Optimization Lead Optimization (SAR, ADME/Tox) Fragment_Elaboration->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: Fragment-Based Drug Discovery Workflow.

Conclusion

This compound is a versatile and valuable fragment for drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for FBDD campaigns. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this fragment effectively in their drug discovery efforts. Further exploration of the biological activity of this specific fragment and its simple derivatives is warranted to fully elucidate its potential as a privileged scaffold in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to purine bases has made it a valuable core for designing molecules that can interact with various biological targets.[2] Compounds incorporating this nucleus have demonstrated a wide array of pharmacological activities, including potential treatments for cancer, neurodegenerative diseases, and infectious agents.[1][3][4][5][6] Reported biological activities include the inhibition of kinases such as Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), modulation of signaling pathways like AMPK/70S6K, and interaction with β-amyloid plaques associated with Alzheimer's disease.[1][5][6][7]

This document provides detailed experimental procedures for the synthesis of pyrazolo[3,4-b]pyridine analogs, quantitative data from representative synthetic routes, and visualizations of synthetic and biological evaluation workflows.

Experimental Protocols

Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]pyridine ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include forming the pyridine ring onto a pre-existing pyrazole core or, alternatively, constructing the pyrazole ring onto a pyridine precursor.[2] Common methods involve multicomponent reactions or cyclization reactions of appropriately substituted pyrazoles with dicarbonyl compounds, α,β-unsaturated ketones, or alkynyl aldehydes.[1][2][8]

Protocol 1: One-Pot, Three-Component Synthesis of 4-Aminopyrazolo[3,4-b]pyridine Derivatives

This protocol describes an efficient one-pot, three-component domino reaction for synthesizing 4-aminopyrazolo[3,4-b]pyridine derivatives from phenylhydrazine and two different β-ketonitriles in DMSO.[4]

Materials:

  • Phenylhydrazine

  • β-Ketonitrile 1 (e.g., ethyl cyanoacetate)

  • β-Ketonitrile 2 (e.g., malononitrile)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine phenylhydrazine (1 mmol), the first β-ketonitrile (1 mmol), and the second β-ketonitrile (1 mmol) in DMSO (5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-3 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir until a solid precipitate forms.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude solid by recrystallization from ethanol to yield the final 4-aminopyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Zirconium(IV) Chloride Catalyzed Synthesis from 5-Aminopyrazole

This protocol details the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via the cyclization of an aminopyrazole with an α,β-unsaturated ketone, catalyzed by ZrCl₄.[1]

Materials:

  • Substituted α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) in a reaction vessel.

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the vessel at room temperature (25 °C).

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction for completion using TLC.

  • After completion, concentrate the mixture in vacuo.

  • Perform a work-up by adding CHCl₃ and water. Separate the organic and aqueous phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired pyrazolo[3,4-b]pyridine product.

Protocol 3: Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis of pyrazolo[3,4-b]pyridine derivatives using microwave irradiation.[9]

Materials:

  • Aminopyrazole (1 mmol)

  • Chalcone (1 mmol)

  • Zinc chloride (ZnCl₂) (0.05 mmol)

  • Ethylene glycol (2 mL)

  • Ethanol (95% for recrystallization)

Procedure:

  • In a dry 25 mL flask suitable for microwave synthesis, add aminopyrazole (1 mmol), chalcone (1 mmol), ethylene glycol (2 mL), and ZnCl₂ (0.05 mmol).

  • Connect the flask to a reflux condenser.

  • Place the assembly in a microwave reactor and irradiate for 8-12 minutes at a suitable power level.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Wash the cooled mixture with ethanol.

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[3,4-b]pyridine Analogs
MethodStarting MaterialsCatalyst/ReagentsSolventConditionsYield (%)Reference
Protocol 1 Phenylhydrazine, 2x β-ketonitriles-DMSO120 °C, 2-3 h69-81%[4]
Protocol 2 5-Amino-1-phenylpyrazole, α,β-unsaturated ketoneZrCl₄DMF/EtOH95 °C, 16 h13-28%[1]
Protocol 3 Aminopyrazole, ChalconeZnCl₂Ethylene GlycolMicrowave, 8-12 minNot specified[9]
AC-SO₃H Catalysis Dihydropyrano[2,3-c]pyrazole, AnilineAC-SO₃HEtOHRoom Temp, 30-45 min~80%[10]
Cascade Cyclization 5-Aminopyrazole, Alkynyl aldehydeSilver, Iodine, or NBSDioxane/TEA90 °CModerate to Good[8]
Cu(II) Catalysis 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, CinnamaldehydeCopper(II) acetylacetonateCHCl₃Room Temp, 10 hHigh[11]
Table 2: Biological Activity of Selected Pyrazolo[3,4-b]pyridine Analogs
Compound IDTargetActivity TypeIC₅₀ ValueCell LineReference
C03 TRKAInhibition56 nM-[3][7]
C03 Cell ProliferationInhibition0.304 µMKm-12[3][7]
15y TBK1Inhibition0.2 nM-[5]
9d Cell ProliferationInhibition3.06 µMA549[6]

Visualizations

Synthetic and Biological Evaluation Workflows

The synthesis and subsequent biological evaluation of novel pyrazolo[3,4-b]pyridine analogs typically follow a structured workflow, from initial design to in-depth biological characterization.

cluster_synthesis Multi-Step Synthesis Workflow Start Starting Material (e.g., 5-Bromo-1H-pyrazolo[3,4-b]pyridine) Step1 Step 1: Iodination & Protection (NIS, PMB-Cl) Start->Step1 Intermediate1 Key Intermediate Step1->Intermediate1 Step2 Step 2: C-N Coupling (Buchwald-Hartwig) Intermediate1->Step2 Step3 Step 3: C-C Coupling (Suzuki Reaction) Step2->Step3 Step4 Step 4: Deprotection (TFA, NaOH) Step3->Step4 Final Final Analog Library Step4->Final

A typical multi-step synthetic workflow.[3]

cluster_bio Biological Evaluation Workflow Lib Synthesized Compound Library Screen Primary Screening (e.g., In vitro Kinase Assay) Lib->Screen Active Active 'Hit' Compounds Screen->Active SAR Structure-Activity Relationship (SAR) Studies Active->SAR CellAssay Secondary Screening (Cell Proliferation Assays) Active->CellAssay SAR->Lib Lead Lead Compound CellAssay->Lead Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) Lead->Mechanism InVivo In vivo Studies (Animal Models) Lead->InVivo

Workflow for biological activity screening.[5][6]
Signaling Pathway

Pyrazolo[3,4-b]pyridine derivatives have been shown to modulate critical cellular signaling pathways, such as the AMPK/70S6K pathway, which is a key regulator of cellular energy homeostasis and is often dysregulated in cancer.

cluster_pathway AMPK/70S6K Signaling Pathway Compound Pyrazolo[3,4-b]pyridine Analog (e.g., 9d) AMPK AMPK Compound->AMPK activates ACC ACC AMPK->ACC phosphorylates mTORC1 mTORC1 AMPK->mTORC1 inhibits CellArrest G2/M Cell Cycle Arrest AMPK->CellArrest induces p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes

Modulation of the AMPK/70S6K pathway.[6]

References

Application of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural framework, combining a pyrazole and a pyridine ring, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and facilitating the exploration of structure-activity relationships (SAR). This compound is a key intermediate in the development of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

The pyrazolo[3,4-b]pyridine core is considered a "privileged" scaffold in drug discovery due to its ability to interact with multiple biological targets.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The N-methylation at the 1-position can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also impact its binding affinity to target proteins.

Synthetic Applications and Protocols

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The two most prominent reactions are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

General Experimental Workflow

The synthesis of bioactive compounds from this compound typically follows a standardized workflow. This involves the selection of appropriate coupling partners, optimization of reaction conditions, and subsequent purification and characterization of the final products.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Coupling Partner, Catalyst, Base, Solvent Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Data Biological Data (e.g., IC50 values) Screening->Data

A generalized workflow for the synthesis and evaluation of bioactive compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 3-position of the pyrazolo[3,4-b]pyridine core.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq.) to the mixture.

  • Add the anhydrous solvent via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-1-methyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce primary or secondary amines at the 3-position.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried reaction vessel, combine the palladium pre-catalyst (0.01-0.05 eq.) and the ligand (0.02-0.10 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Applications in Kinase Inhibition

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors for cancer therapy.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrant ALK activity is a known driver in several cancers, including non-small cell lung cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop ALK inhibitors.[3][4]

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase P P ALK->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Phosphorylation Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->ALK Inhibition

Inhibition of the ALK signaling pathway.
Compound IDTarget KinaseIC₅₀ (nM)Reference
9v ALK1.58[4]
10g ALK (L1196M mutant)<0.5[3]

Note: Compound 9v is a 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine, and 10g is a pyrazolo[3,4-b]pyridine derivative, both of which can be synthesized from a bromo-pyrazolo[3,4-b]pyridine intermediate.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for the development of selective FGFR inhibitors.[5]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Receptor Tyrosine Kinase FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K-AKT) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->FGFR Inhibition

Inhibition of the FGFR signaling pathway.
Compound IDTarget KinaseIC₅₀ (nM)Reference
7n FGFR11.2[5]
7n FGFR22.5[5]
7n FGFR34.8[5]

Note: Compound 7n is a 1H-pyrazolo[3,4-b]pyridine derivative whose synthesis involves a key bromo-pyrazolo[3,4-b]pyridine intermediate.

Other Therapeutic Applications

Beyond kinase inhibition, derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown promise in other therapeutic areas:

  • Antimicrobial Agents: Certain pyrazolo[3,4-b]pyridine analogs exhibit activity against various bacterial and fungal strains.

  • Anti-inflammatory Agents: The scaffold has been utilized to develop compounds with anti-inflammatory properties.

  • Central Nervous System (CNS) Disorders: Some derivatives have been investigated for their potential in treating neurological conditions.[1]

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, particularly for ALK and FGFR, underscores its importance in the development of targeted cancer therapies. The straightforward functionalization of the 3-bromo position via robust cross-coupling methodologies allows for extensive SAR studies and the fine-tuning of pharmacological properties. The continued exploration of this scaffold is expected to yield novel therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine as a key building block. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through palladium-catalyzed reactions offers a powerful and versatile strategy for the synthesis of novel compounds with potential therapeutic applications.[1]

The following sections detail key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and carbonylative couplings. Each section includes a summary of reaction conditions in a tabular format for easy comparison, a detailed experimental protocol for a representative reaction, and visualizations of the catalytic cycles and experimental workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures. The reactivity in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl for the halide leaving group.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions for 3-halo-pyrazolo[3,4-b]pyridine Analogs

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)10012~85Conditions adapted from 3-iodo-1H-pyrazolo[3,4-b]pyridines.
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10016~90Conditions adapted from related bromopyridine systems.
3Thiophen-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF9018~88Conditions adapted from 3-iodo-1H-pyrazolo[3,4-b]pyridines.
4Methyl boronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃ (3)1,4-Dioxane1100.7~86Microwave-assisted conditions adapted from 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related 3-halopyrazolopyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the toluene, ethanol, and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R(L)₂ PdII_Aryl->PdII_Aryl_R R-B(OR)₂ Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R Product Ar-R (3-Aryl-1-methyl-1H- pyrazolo[3,4-b]pyridine) RedElim Reductive Elimination ArX 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Boronic R-B(OR)₂ (Arylboronic acid) Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds at unsaturated carbon atoms.

Data Presentation: Heck Reaction Conditions for 3-halo-pyrazolo[3,4-b]pyridine Analogs

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
1Methyl acrylatePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (1.5)Acetonitrile10012~75Conditions adapted from 3-iodo-1H-pyrazolo[3,4-b]pyridines.
2StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12024~80General conditions for electron-deficient aryl bromides.[7]
3n-Butyl acrylateHerrmann's catalyst (1)-NaOAc (1.5)NMP1406~90Conditions known to be effective for heteroaryl bromides.
4AcrylamidePd(OAc)₂ (5)-Ag₂CO₃ (1.2)Toluene11018~65Silver salts can act as halide scavengers.

Experimental Protocol: Heck Reaction

This protocol is based on general procedures for the Heck reaction of heteroaryl bromides.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (0.10 mmol, 10 mol%)

  • Tri(o-tolyl)phosphine (0.20 mmol, 20 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add acetonitrile, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualization: Heck Reaction Experimental Workflow

Heck_Workflow start Start reagents Combine Substrate, Catalyst, Ligand in a Sealed Tube start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert add_solvents Add Solvent, Base, and Alkene inert->add_solvents heat Heat Reaction Mixture (e.g., 100 °C) add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup purify Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for a Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst.[8] This reaction provides a direct route to 3-alkynyl-1-methyl-1H-pyrazolo[3,4-b]pyridines.

Data Presentation: Sonogashira Coupling Conditions for 3-halo-pyrazolo[3,4-b]pyridine Analogs

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~92Conditions adapted from 3-iodo-1H-pyrazolo[3,4-b]pyridines.
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)PiperidineDMF808~85General conditions for heteroaryl bromides.
31-HeptynePdCl₂(dppf) (3)CuI (5)DIPAToluene9012~88DIPA = Diisopropylethylamine.
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane10016~75Copper-free conditions.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of heteroaryl halides.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Cu-C≡CR PdII_Alkynyl->Pd0 Ar-C≡CR CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne HC≡CR, Base Cu_Alkyne->CuX [ArPdXL₂]

Caption: The interconnected palladium and copper catalytic cycles in a Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][10] This method allows for the coupling of this compound with a wide range of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions for 3-halo-pyrazolo[3,4-b]pyridine Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene10018~95General conditions for heteroaryl bromides.
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11024~85XPhos is often effective for coupling with anilines.
3CyclohexylaminePd₂(dba)₃ (1)RuPhos (2)LiHMDS (2.4)THF8016~90Conditions adapted from amination of 5-halopyrazolopyridines.[11][12]
4Benzylamine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)K₂CO₃ (2.5)t-BuOH9020~88Pre-catalysts can be highly effective.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for various amines.[13]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • (±)-BINAP (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, (±)-BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon.

  • Add toluene, this compound, and the amine.

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualization: Buchwald-Hartwig Amination Logical Relationships

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Substrate 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Product 3-Amino-1-methyl-1H- pyrazolo[3,4-b]pyridine Substrate->Product Amine Primary or Secondary Amine Amine->Product Pd_Source Palladium Source (e.g., Pd₂(dba)₃) Pd_Source->Product Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Product Temperature Elevated Temperature (80-110 °C) Temperature->Product

Caption: Key components and conditions for a successful Buchwald-Hartwig amination.

Carbonylative Coupling

Palladium-catalyzed carbonylative couplings introduce a carbonyl group into the pyrazolo[3,4-b]pyridine core. Aminocarbonylation, for instance, provides a direct route to amides.

Data Presentation: Aminocarbonylation of 1H-pyrazolo[3,4-b]pyridine Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventCO PressureTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)Xantphos (10)Et₃N (4)Toluene1 atm10018~99
2AnilinePd(OAc)₂ (5)Xantphos (10)Et₃N (4)Toluene1 atm10018~92
3BenzylaminePd(OAc)₂ (5)Xantphos (10)Et₃N (4)Toluene1 atm10018~96
4CyclohexylaminePd(OAc)₂ (5)Xantphos (10)Et₃N (4)Toluene1 atm10018~94

Experimental Protocol: Aminocarbonylation

This protocol is based on a general method for the aminocarbonylation of 1H-pyrazolo[3,4-b]pyridines.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Triethylamine (4.0 mmol, 4.0 equiv)

  • Anhydrous toluene (10 mL)

  • Carbon monoxide (balloon)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with carbon monoxide (from a balloon) three times.

  • Add toluene, triethylamine, and the amine via syringe.

  • Stir the reaction mixture under a CO atmosphere (balloon) at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

References

Application Notes and Protocols for the Use of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. While not typically employed as a chemical probe in its own right, its true utility lies in its role as a "privileged scaffold." The pyrazolo[3,4-b]pyridine core is a well-recognized pharmacophore in numerous kinase inhibitors, and the presence of a bromine atom at the 3-position provides a convenient synthetic handle for diversification. This allows for the generation of focused libraries of compounds to probe the function of various protein families, particularly protein kinases, which are crucial targets in drug discovery for oncology, immunology, and neurology.

The amenability of the 3-bromo position to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the introduction of a wide range of aryl and heteroaryl substituents. This facilitates the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting chemical probes. These probes can then be utilized to investigate cellular signaling pathways, validate novel drug targets, and serve as starting points for drug development programs.

These application notes provide a comprehensive overview of the synthetic utility of this compound and detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation.

Data Presentation: Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various chemical probes derived from the pyrazolo[3,4-b]pyridine scaffold against different protein kinase targets. This data highlights the potential of this scaffold in generating potent and selective inhibitors.

Table 1: Tropomyosin Receptor Kinase (TRK) Inhibition

Compound IDTarget KinaseIC₅₀ (nM)Cellular Assay (Km-12 cells) IC₅₀ (µM)
C03 TRKA560.304

Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
SQ-67563 CDK1/CDK2Potent

Qualitative data indicating high potency from a study on 1H-pyrazolo[3,4-b]pyridine inhibitors of CDKs.

Table 3: PIM-1 Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
17 PIM-143
19 PIM-126

Data from a study on pyrazolo[3,4-b]pyridine derivatives as PIM-1 kinase inhibitors.

Table 4: TANK-Binding Kinase 1 (TBK1) Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
15y TBK10.2

Data from a study identifying 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the synthesis of a library of 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridines from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate, water, brine

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method to determine the in vitro potency of synthesized pyrazolo[3,4-b]pyridine derivatives against a target kinase.

Materials:

  • Synthesized pyrazolo[3,4-b]pyridine derivatives (test compounds)

  • Target protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

    • In a white multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.[1][2]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.[1]

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the synthesized chemical probes on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrazolo[3,4-b]pyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.[3][4]

    • Incubate for 2-4 hours at 37 °C until purple formazan crystals are visible.[3][4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][4]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 4: Western Blot Analysis of Kinase Signaling Pathways

This protocol is for assessing the effect of a chemical probe on the phosphorylation status of a target kinase and its downstream effectors in a cellular context.

Materials:

  • Cell line of interest

  • Synthesized pyrazolo[3,4-b]pyridine derivative

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with the chemical probe at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[5]

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4 °C with gentle agitation.[7]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.[5]

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., TRK, FGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation Probe Pyrazolo[3,4-b]pyridine Derivative Probe Probe->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Inflammation) ERK->Transcription Regulation AKT AKT PI3K->AKT AKT->Transcription Regulation IKK IKK IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB IkB->NFkB Inhibition NFkB->Transcription Translocation and Regulation

Caption: General kinase signaling pathways targeted by pyrazolo[3,4-b]pyridine-based probes.

Experimental Workflow Diagram

G cluster_synthesis Probe Synthesis cluster_evaluation Biological Evaluation StartMat 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine Suzuki Suzuki-Miyaura Cross-Coupling StartMat->Suzuki Library Library of Derivatives Suzuki->Library KinaseAssay In Vitro Kinase Assay Library->KinaseAssay CellAssay Cell-Based Assays (e.g., MTT) Library->CellAssay IC50 IC₅₀ Determination KinaseAssay->IC50 WesternBlot Western Blot (Target Engagement) CellAssay->WesternBlot GI50 GI₅₀ Determination CellAssay->GI50 Phospho Phosphorylation Status WesternBlot->Phospho

Caption: Workflow for developing chemical probes from this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving pyrazolo[3,4-b]pyridines, a versatile scaffold in drug discovery. This document outlines methodologies for identifying and characterizing pyrazolo[3,4-b]pyridine derivatives as inhibitors of various key drug targets, including kinases and topoisomerase IIα.

Introduction to Pyrazolo[3,4-b]pyridines in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has demonstrated a broad spectrum of biological activities. Derivatives of this structure have been identified as potent inhibitors of several important targets in oncology and other therapeutic areas. These include Monopolar spindle kinase 1 (Mps1), Anaplastic lymphoma kinase (ALK), Fibroblast growth factor receptor (FGFR), Pim-1 kinase, TANK-binding kinase 1 (TBK1), and Topoisomerase IIα. The adaptability of the pyrazolo[3,4-b]pyridine scaffold allows for the development of highly selective and potent inhibitors, making it an attractive starting point for drug discovery campaigns.

Data Presentation: Inhibitory Activities of Pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize the inhibitory activities of exemplary pyrazolo[3,4-b]pyridine compounds against various targets, as identified in high-throughput screening and subsequent characterization assays.

Table 1: Biochemical Inhibitory Activity of Pyrazolo[3,4-b]pyridines against Kinase Targets

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 31 Mps1Biochemical2.596[1][2]
Compound 10g ALK (L1196M)Enzymatic<0.5[3]
Compound 9v ALKBiochemical1.58[4]
Compound 7n FGFR1Enzymatic0.3[5]
Compound 7n FGFR2Enzymatic0.7[5]
Compound 7n FGFR3Enzymatic2.0[5]
Compound 19 PIM-1Kinase Assay26[6]
Compound 17 PIM-1Kinase Assay43[6]
Compound 15y TBK1FRET-based Z'-LYTE0.2[7]

Table 2: Cellular Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget/Cell LineAssay TypeGI50/IC50 (µM)Reference
Compound 8c Topoisomerase IIα (inhibition)DNA Relaxation Assay-[8][9]
Compound 8c NCI-60 Cell Panel (average)Cytotoxicity1.33 (GI50)[8][10]
Compound 8c K562 (Leukemia)Cytotoxicity0.72 (GI50)[8]
Compound 19 MCF-7 (Breast Cancer)Cytotoxicity5.61 (IC50)[6]
Compound 17 MCF-7 (Breast Cancer)Cytotoxicity5.98 (IC50)[6]
Compound 10g H2228 (Lung Cancer, EML4-ALK)Proliferation-[3]
Compound 7n H1581 (Lung Cancer, FGFR1-driven)Cellular Potency-[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the high-throughput screening of pyrazolo[3,4-b]pyridine libraries.

Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibitors (e.g., Mps1, ALK, FGFR, PIM-1, TBK1)

This protocol describes a generic biochemical HTS assay for identifying pyrazolo[3,4-b]pyridine inhibitors of a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen™.

1. Principle:

The assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. Inhibition of this binding by a test compound, such as a pyrazolo[3,4-b]pyridine derivative, results in a decrease in the FRET signal.

2. Materials and Reagents:

  • Purified recombinant target kinase (e.g., Mps1, ALK, FGFR, PIM-1, or TBK1)

  • LanthaScreen™ Eu-anti-tag antibody

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazolo[3,4-b]pyridine compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • Low-volume 384-well microplates (white or black)

  • Plate reader capable of TR-FRET measurements

3. Assay Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazolo[3,4-b]pyridine compound from the library into the wells of a 384-well plate using an acoustic liquid handler. Final compound concentration is typically 10 µM.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Antibody solution in kinase buffer. The final concentration of the kinase and antibody will need to be optimized for the specific target.

    • Prepare a 2X Tracer solution in kinase buffer. The optimal tracer concentration is typically at or below its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody solution to each well.

    • Add 5 µL of the 2X Tracer solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control)).

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Perform dose-response curves for hit compounds to determine their IC50 values.

4. Assay Validation:

Before screening the full library, the assay should be validated by determining the Z'-factor.

  • Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to quantify the suitability of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • An ideal assay has a Z'-factor between 0.5 and 1.0.

Protocol 2: Cell-Based High-Throughput Screening for Cytotoxicity

This protocol describes a cell-based HTS assay to evaluate the cytotoxic or anti-proliferative effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.

1. Principle:

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

2. Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, K562)

  • Complete cell culture medium

  • Pyrazolo[3,4-b]pyridine compound library dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, clear-bottom 384-well cell culture plates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer plate reader

3. Assay Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of each pyrazolo[3,4-b]pyridine compound to the wells. The final concentration can be a single high concentration (e.g., 10 µM) for primary screening or a range of concentrations for dose-response analysis.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative (DMSO) and positive controls.

    • Calculate the percentage of cell viability for each compound concentration.

    • For dose-response experiments, fit the data to a four-parameter logistic model to determine the GI50 or IC50 values.

Protocol 3: Topoisomerase IIα DNA Relaxation Assay

This protocol outlines a biochemical assay to identify pyrazolo[3,4-b]pyridine derivatives that inhibit the DNA relaxation activity of Topoisomerase IIα.

1. Principle:

Topoisomerase IIα relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

2. Materials and Reagents:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

  • Pyrazolo[3,4-b]pyridine compounds

  • Positive control inhibitor (e.g., Etoposide)

  • Stop buffer/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%) in TBE buffer containing ethidium bromide or a safer alternative DNA stain

  • TBE buffer (Tris-borate-EDTA)

  • Gel imaging system

3. Assay Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 250 ng), and the pyrazolo[3,4-b]pyridine compound at the desired concentration.

  • Enzyme Addition: Add human Topoisomerase IIα (e.g., 1-2 units) to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light using a gel imaging system. The supercoiled DNA will migrate faster than the relaxed DNA.

  • Data Analysis: Quantify the band intensities for supercoiled and relaxed DNA. Determine the percentage of inhibition of DNA relaxation for each compound.

Mandatory Visualizations

Signaling Pathways

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord, width=1.5, height=0.6]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges FGF -> FGFR [arrowhead=vee]; FGFR -> GRB2 [arrowhead=vee]; GRB2 -> SOS [arrowhead=vee]; SOS -> RAS [arrowhead=vee]; RAS -> RAF [arrowhead=vee]; RAF -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; ERK -> Proliferation [arrowhead=vee]; FGFR -> PI3K [arrowhead=vee]; PI3K -> AKT [arrowhead=vee]; AKT -> mTOR [arrowhead=vee]; mTOR -> Apoptosis [arrowhead=vee]; Pyrazolo_pyridine -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

FGFR Signaling Pathway and Inhibition.

// Nodes Mps1 [label="Mps1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetochore [label="Unattached\nKinetochore", fillcolor="#F1F3F4", fontcolor="#202124"]; Mad1_Mad2 [label="Mad1/Mad2", fillcolor="#FBBC05", fontcolor="#202124"]; Bub1_BubR1 [label="Bub1/BubR1", fillcolor="#FBBC05", fontcolor="#202124"]; SAC [label="Spindle Assembly\nCheckpoint (SAC)\nActivation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; APC_C [label="APC/C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anaphase [label="Anaphase\nProgression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded]; Pyrazolo_pyridine [label="Pyrazolo[3,4-b]pyridine\nInhibitor", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges Kinetochore -> Mps1 [label="recruits", arrowhead=vee]; Mps1 -> Mad1_Mad2 [label="phosphorylates &\nactivates", arrowhead=vee]; Mps1 -> Bub1_BubR1 [label="phosphorylates &\nactivates", arrowhead=vee]; Mad1_Mad2 -> SAC [arrowhead=vee]; Bub1_BubR1 -> SAC [arrowhead=vee]; SAC -> APC_C [label="inhibits", arrowhead=tee, color="#EA4335"]; APC_C -> Anaphase [arrowhead=vee]; Pyrazolo_pyridine -> Mps1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Mps1 Signaling in Spindle Assembly Checkpoint.
Experimental Workflows

// Nodes Start [label="Start: Pyrazolo[3,4-b]pyridine\nCompound Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound_Plating [label="Compound Plating\n(384-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Addition [label="Addition of Kinase,\nAntibody, and Tracer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(60 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="TR-FRET Signal\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(% Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Identification [label="Hit Identification\n(>50% Inhibition)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response and\nIC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Lead Compounds", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Compound_Plating [arrowhead=vee]; Compound_Plating -> Reagent_Addition [arrowhead=vee]; Reagent_Addition -> Incubation [arrowhead=vee]; Incubation -> Data_Acquisition [arrowhead=vee]; Data_Acquisition -> Data_Analysis [arrowhead=vee]; Data_Analysis -> Hit_Identification [arrowhead=vee]; Hit_Identification -> Dose_Response [label="Hits", arrowhead=vee]; Dose_Response -> End [arrowhead=vee]; }

Biochemical HTS Workflow.

// Nodes Start [label="Start: Cancer\nCell Lines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Cell Seeding\n(384-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Addition [label="Addition of Pyrazolo[3,4-b]pyridine\nCompounds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubation\n(72 h, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acquisition [label="Luminescence\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(% Viability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Identification [label="Hit Identification\n(e.g., <50% Viability)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response and\nGI50/IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Lead Compounds", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Seeding [arrowhead=vee]; Cell_Seeding -> Compound_Addition [arrowhead=vee]; Compound_Addition -> Incubation [arrowhead=vee]; Incubation -> Viability_Assay [arrowhead=vee]; Viability_Assay -> Data_Acquisition [arrowhead=vee]; Data_Acquisition -> Data_Analysis [arrowhead=vee]; Data_Analysis -> Hit_Identification [arrowhead=vee]; Hit_Identification -> Dose_Response [label="Hits", arrowhead=vee]; Dose_Response -> End [arrowhead=vee]; }

Cell-Based HTS Workflow.

References

Application Notes and Protocols for the Amination of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, bearing a close structural resemblance to purine bases.[1] This structural similarity allows molecules incorporating this heterocycle to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes. Consequently, derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2]

The introduction of an amino group at the C3-position of the 1-methyl-1H-pyrazolo[3,4-b]pyridine nucleus is a critical step in the synthesis of many potent biological modulators. This functionalization opens up a vector for further chemical elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The C-N bond formation to introduce this key amino moiety is typically achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.

This comprehensive guide provides detailed application notes and adaptable protocols for the successful amination of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, empowering researchers, scientists, and drug development professionals to efficiently synthesize these valuable intermediates. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions, offering a comparative analysis of different methodologies to ensure robust and reproducible results.

Methodology I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[3] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl or heteroaryl halide with an amine.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that dictates the choice of reaction components. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(Br)L2(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)(NR2)L2 Amine Coordination->Palladium Amido Complex - HBr + Base Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Palladium Amido Complex->Regenerated Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for a successful amination. For electron-deficient heteroaryl bromides like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex. The choice of base can significantly impact the reaction rate and yield.

Solvent Selection: Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.

Comparative Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related bromopyridines and other heteroaryl bromides, providing a solid starting point for the optimization of the amination of this compound.[4][5]

ComponentRecommended ConditionsRationale
Palladium Precursor Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%)Readily available and effective precursors for generating the active Pd(0) catalyst.
Ligand Xantphos, (±)-BINAP, or other bulky biaryl phosphines (1.1-1.5 eq. to Pd)Bulky ligands promote reductive elimination and prevent catalyst decomposition.
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equivalents)Strong, non-nucleophilic bases are required for efficient deprotonation.
Solvent Anhydrous Toluene, Dioxane, or THFAprotic solvents are necessary to maintain a water-free environment.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Amine Primary or secondary aliphatic or aromatic amines (1.1-1.5 equivalents)The reaction is generally tolerant of a wide range of amine coupling partners.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a generic amine. Note: This is a starting point and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative.

Methodology II: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[6] While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols, making it a viable alternative to palladium-catalyzed methods.

Mechanistic Insights and Key Parameters

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway.

Ullmann_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Amine Heating Heating (Typically >100 °C) Reactants->Heating Catalyst Cu(I) salt (e.g., CuI) Catalyst->Heating Ligand Optional Ligand (e.g., diamine, amino acid) Ligand->Heating Base Base (e.g., K2CO3, Cs2CO3) Base->Heating Solvent Solvent (e.g., DMF, DMSO) Solvent->Heating Quenching Quenching (e.g., with NH4Cl) Heating->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final Product Final Product Purification->Final Product 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative

Caption: General workflow for a copper-catalyzed Ullmann amination.

Catalyst and Ligand: Copper(I) salts, such as CuI, are the most common catalysts. The use of a ligand, often a diamine or an amino acid, can significantly accelerate the reaction and allow for lower reaction temperatures.

Base and Solvent: Similar to the Buchwald-Hartwig reaction, a base is required. Polar aprotic solvents like DMF or DMSO are typically used to facilitate the reaction.

Comparative Reaction Conditions for Ullmann Amination

The following table outlines typical conditions for the copper-catalyzed amination of related aryl bromides.

ComponentRecommended ConditionsRationale
Copper Catalyst CuI (5-20 mol%)A common and effective Cu(I) source.
Ligand (optional) N,N'-Dimethylethylenediamine (DMEDA), L-proline (10-40 mol%)Ligands can accelerate the reaction and improve yields.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)Inorganic bases are typically employed.
Solvent DMF, DMSO, or NMPPolar aprotic solvents are preferred.
Temperature 100-160 °CHigher temperatures are often required compared to palladium-catalyzed methods.
Amine Primary or secondary aliphatic or aromatic amines (1.5-2.0 equivalents)A slight excess of the amine is generally used.
Detailed Experimental Protocol: Ullmann Amination

This protocol provides a general procedure for the copper-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • CuI (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv) (optional)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions (sealed tube or flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a sealable reaction tube, add this compound, CuI, DMEDA (if used), and K₂CO₃.

  • Reagent Addition: Add the amine and anhydrous DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Versatile Toolkit for C-N Bond Formation

The amination of this compound is a key transformation for accessing a wide array of biologically active molecules. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation offer viable and effective routes to the desired 3-amino derivatives. The choice between these methodologies will often depend on the specific amine coupling partner, functional group tolerance, and available laboratory resources. The protocols and comparative data presented in this guide provide a robust framework for researchers to successfully navigate the synthesis of these important building blocks, accelerating the pace of drug discovery and development.

References

Real-Time Reaction Monitoring of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a robust protocol for monitoring chemical reactions involving 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a critical building block in modern medicinal chemistry. Pyrazolo[3,4-b]pyridine scaffolds are central to the development of novel therapeutics, particularly kinase inhibitors.[1][2] Real-time monitoring of synthetic transformations is essential for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. The presented Liquid Chromatography-Mass Spectrometry (LC-MS) method offers the sensitivity and selectivity required to track the consumption of the brominated starting material and the formation of the desired product, leveraging the distinct isotopic signature of bromine for unambiguous identification.

Introduction: The Importance of Reaction Monitoring

The this compound moiety is a versatile intermediate in pharmaceutical research and development.[3] Its structure allows for facile modification, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to generate diverse libraries of potential drug candidates.[1][2]

Optimizing these complex reactions is a non-trivial pursuit. Incomplete reactions lead to low yields and difficult purifications, while side reactions can generate challenging impurities. Therefore, a rapid and precise analytical method to monitor reaction progress is indispensable. LC-MS has emerged as the premier analytical tool for this purpose in drug discovery, combining the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.[4] This note details a method optimized for this specific application, explaining the scientific rationale behind each parameter selection to ensure methodological robustness and transferability.

Analyte Properties and Reaction Context

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.

Table 1: Physicochemical Properties of the Starting Material

PropertyValueSource
Compound Name This compoundPubChem[5]
Molecular Formula C₇H₆BrN₃PubChem[5]
Molecular Weight 212.05 g/mol PubChem[5]
Monoisotopic Mass 210.97451 DaPubChem[5]
Key Feature Contains one bromine atom (isotopes: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%)N/A

The presence of the bromine atom is the most significant feature from a mass spectrometry perspective. It generates a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da ([M+H]⁺ and [M+H+2]⁺). This "doublet" provides an unmistakable signature for tracking the consumption of the starting material.

A representative reaction, a Suzuki-Miyaura coupling, is shown below. The goal of the LC-MS method is to monitor the disappearance of the starting material (SM) and the appearance of the product (P), which will have a different molecular weight and will lack the bromine isotopic signature.

Representative Reaction: Suzuki-Miyaura Coupling

In this example, the bromine atom on the pyrazolopyridine core is replaced by an aryl group from a boronic acid, a common strategy in drug synthesis.

The "Why": Rationale for Method Development Choices

Developing a robust LC-MS method requires a series of logical choices grounded in the chemical nature of the analytes. The workflow for these decisions is outlined below.

G Analyte Analyte Properties (SM: C₇H₆BrN₃, aromatic, basic nitrogens) LC Liquid Chromatography (LC) Separation Analyte->LC Non-polar nature MS Mass Spectrometry (MS) Detection Analyte->MS Ionizable nitrogens Column Column Selection Reversed-Phase C18 LC->Column Aromatic structure MobilePhase Mobile Phase ACN/H₂O + Formic Acid LC->MobilePhase Polarity difference Gradient Elution Mode Gradient Elution LC->Gradient SM vs. Product Ionization Ionization Mode ESI Positive MS->Ionization Basic sites for protonation Detection Detection Strategy Full Scan + SIM MS->Detection Need for speed & sensitivity FinalMethod Optimized LC-MS Method Column->FinalMethod MobilePhase->FinalMethod Gradient->FinalMethod Ionization->FinalMethod Detection->FinalMethod

Caption: LC-MS method development decision workflow.

Liquid Chromatography Choices
  • Column: A reversed-phase C18 column is the workhorse for small molecule analysis and is the logical first choice. Its non-polar stationary phase effectively retains the aromatic pyrazolopyridine core through hydrophobic interactions.[6] The separation is driven by partitioning the analyte between the stationary phase and the more polar mobile phase.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile (ACN) is standard for reversed-phase chromatography. The inclusion of a small amount of acid, typically 0.1% formic acid, serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the stationary phase and, more importantly, it ensures the analytes are protonated before entering the mass spectrometer, which is critical for efficient ionization.[7]

  • Elution: A gradient elution (i.e., changing the percentage of organic solvent over time) is superior to an isocratic (constant percentage) method for reaction monitoring. A gradient allows for the effective elution of both the potentially more polar starting material and the likely less polar, more functionalized product within a short analysis time, ensuring sharp peaks for accurate quantification.

Mass Spectrometry Choices
  • Ionization: Electrospray Ionization (ESI) is the ideal technique for this application. ESI is a "soft" ionization method that imparts charge to analytes in solution with minimal fragmentation.[8] Given the presence of basic nitrogen atoms in the pyrazolopyridine ring system, the molecule is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion. ESI is therefore operated in positive ion mode.

  • Detection Strategy:

    • Full Scan: During method development and for initial reaction checks, a full scan acquisition (e.g., scanning from m/z 100 to 500) is invaluable. It provides a complete mass spectrum of every eluting peak, allowing for the identification of the starting material, product, and any unexpected byproducts or impurities.

    • Selected Ion Monitoring (SIM): Once the key masses are known, switching to SIM mode dramatically increases sensitivity and data quality. In this mode, the mass spectrometer is instructed to monitor only for specific m/z values corresponding to the [M+H]⁺ ions of the starting material and the expected product. This focus allows the detector to spend more time counting the ions of interest, resulting in a much better signal-to-noise ratio.

Detailed Experimental Protocol

This protocol provides a validated starting point for monitoring reactions of this compound.

G Start Start: Reaction Mixture Sample 1. Sample Aliquot (~5 µL) Start->Sample Quench 2. Quench & Dilute (1 mL ACN) Sample->Quench Stop reaction Filter 3. Filter (0.22 µm Syringe Filter) Quench->Filter Remove particulates Vial 4. Transfer to LC-MS Vial Filter->Vial Inject 5. Inject into LC-MS System Vial->Inject Analyze 6. Analyze Data (Peak Area Integration) Inject->Analyze End End: % Conversion Analyze->End

Caption: Workflow from reaction sampling to final analysis.

Part A: Sample Preparation

Objective: To prepare a representative, reaction-quenched, and filtered sample suitable for LC-MS injection.

  • Aliquot: Using a microsyringe, carefully withdraw a small aliquot (approximately 2-5 µL) from the vigorously stirred reaction mixture.

  • Quench & Dilute: Immediately dispense the aliquot into a 1.5 mL microcentrifuge tube containing 1.0 mL of acetonitrile (ACN). Cap and vortex thoroughly. This step simultaneously stops the reaction and dilutes the sample to an appropriate concentration for LC-MS analysis.

  • Filter: Draw the diluted sample into a 1 mL syringe. Attach a 0.22 µm syringe filter (e.g., PTFE or nylon) and filter the solution directly into a clean 2 mL LC-MS autosampler vial.

  • Cap & Analyze: Cap the vial and place it in the autosampler queue for immediate analysis.

Part B: Recommended LC-MS Parameters

The following tables provide a robust set of starting parameters. These may be further optimized depending on the specific product structure and available instrumentation.

Table 2: Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard dimensions for fast, high-resolution analysis.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balances speed and efficiency.[6]
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1-2 µLMinimizes column overload and peak distortion.
Gradient 5% B to 95% B in 3 min, hold 1 min, re-equilibrateFast gradient for rapid screening of reaction progress.

Table 3: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI)Soft ionization suitable for polar N-heterocycles.[8][9]
Polarity PositiveAnalyte readily forms [M+H]⁺ ions.
Capillary Voltage 3.5 kVTypical voltage to ensure stable spray and efficient ionization.
Drying Gas Temp. 300 °CAids in desolvation of ions.
Drying Gas Flow 10 L/minRemoves solvent vapor from the ion source.
Acquisition Mode SIM (Selected Ion Monitoring)For highest sensitivity during quantitative monitoring.
SIM Ions SM: m/z 212.0, 214.0Product: [M+H]⁺ (Calculated)Monitors the characteristic Br doublet for SM and the expected product mass.

Data Interpretation: A Practical Example

After analysis, the data is processed to determine the reaction's progress.

  • Chromatogram Review: The total ion chromatogram (TIC) will show peaks corresponding to different components of the mixture. The peak for the starting material (SM) will decrease over time, while the peak for the product (P) will increase.

  • Mass Spectra Confirmation:

    • Click on the SM peak. The mass spectrum should display two prominent ions at m/z 212.0 and 214.0 in a ~1:1 ratio, confirming the presence of the brominated starting material.

    • Click on the P peak. The mass spectrum should show a single major ion at the calculated [M+H]⁺ value for the product, and critically, the bromine doublet will be absent.

  • Calculating Conversion: The extent of the reaction can be estimated by comparing the peak areas of the starting material and the product. A simple formula is:

    % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

    Note: This calculation assumes similar ionization efficiencies for the starting material and product and should be used for monitoring trends rather than for precise quantitative analysis without a proper calibration curve.

Conclusion

The LC-MS method detailed in this application note provides a rapid, sensitive, and highly specific protocol for monitoring reactions involving the key pharmaceutical intermediate this compound. By leveraging the distinct isotopic signature of bromine and employing an optimized ESI-MS method, researchers can confidently track reactant consumption and product formation. This enables faster reaction optimization, improved yields, and a deeper understanding of the reaction kinetics, ultimately accelerating the drug discovery and development timeline.

References

Application Notes and Protocols for Computational Docking Studies of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and procedural guidelines for conducting computational docking studies on 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This document outlines the scientific context, potential therapeutic targets, and a detailed protocol for in silico analysis.

Introduction to this compound

The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to purine bases.[1] This core structure is the foundation for a variety of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is frequently implicated in diseases such as cancer and autoimmune disorders.[3][4] Consequently, this compound and its analogs are promising candidates for drug discovery and development.

Potential Therapeutic Targets and Signaling Pathways

Computational docking studies have been instrumental in identifying the potential protein targets for pyrazolo[3,4-b]pyridine derivatives. Key targets include several protein kinases involved in oncogenic signaling pathways.

  • Tropomyosin Receptor Kinase A (TrkA): TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.[3][5][6] Dysregulation of TrkA is associated with various cancers.[7][8]

  • TANK-Binding Kinase 1 (TBK1): A serine/threonine kinase, TBK1 is a key regulator of the innate immune response.[1] It is involved in signaling pathways that lead to the production of type I interferons.[9][10] Aberrant TBK1 activity has been linked to both inflammatory diseases and cancer.[4][10]

  • Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase, and its genetic alterations can lead to the expression of fusion proteins that drive the development of various cancers, including non-small cell lung cancer.[11] ALK activation triggers multiple downstream pathways, such as JAK/STAT, RAS/ERK, and PI3K/AKT.[2][12][13]

Below is a diagram illustrating a generalized signaling pathway for a receptor tyrosine kinase like TrkA or ALK.

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., NGF) RTK Receptor Tyrosine Kinase (e.g., TrkA, ALK) Ligand->RTK Binding & Dimerization RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Application Notes for Computational Docking

Objective: To predict the binding affinity and interaction patterns of this compound with the active site of a selected protein kinase (e.g., TrkA, TBK1, or ALK).

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). The results are often ranked using a scoring function to estimate the strength of the interaction, commonly referred to as binding energy or docking score.

Materials:

  • Software: Molecular modeling software such as AutoDock, Schrödinger Maestro, or MOE.

  • Hardware: A high-performance computing workstation or cluster.

  • Input Files:

    • 3D structure of this compound (ligand).

    • 3D structure of the target protein (receptor) obtained from the Protein Data Bank (PDB).

Protocol for Molecular Docking

The following is a generalized protocol for performing a molecular docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) Receptor_Prep 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Receptor_Prep Ligand_Build 2. Build/Obtain Ligand Structure (this compound) Ligand_Prep 4. Prepare Ligand (Energy minimization, assign charges) Ligand_Build->Ligand_Prep Grid_Gen 5. Define Binding Site & Generate Docking Grid Receptor_Prep->Grid_Gen Docking 6. Perform Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Scoring 7. Analyze Docking Poses & Scores Docking->Scoring Visualization 8. Visualize Interactions (Hydrogen bonds, hydrophobic interactions) Scoring->Visualization Reporting 9. Report Findings Visualization->Reporting

Caption: A typical workflow for a computational molecular docking study.

Detailed Steps:

  • Receptor Preparation:

    • Download the crystal structure of the target kinase from the Protein Data Bank (e.g., PDB ID for TrkA).

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to all atoms (e.g., using Gasteiger charges).

    • If necessary, repair any missing side chains or loops in the protein structure.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define the binding site on the receptor. This is typically the ATP-binding pocket for kinase inhibitors. The site can be defined based on the location of a co-crystallized inhibitor or through binding site prediction algorithms.

    • Generate a grid box that encompasses the defined binding site. The docking simulation will be confined to this grid.

  • Docking Simulation:

    • Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of genetic algorithm runs and the number of energy evaluations.

    • Launch the docking simulation. The software will explore various conformations and orientations of the ligand within the receptor's binding site.

  • Analysis of Results:

    • The docking results will consist of a series of binding poses for the ligand, each with a corresponding docking score.

    • Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions for the best poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding mode of this compound to that of known inhibitors of the target kinase.

Data Presentation

While specific docking data for this compound is not available in the reviewed literature, the following table presents data for related pyrazolo[3,4-b]pyridine derivatives against various kinases to illustrate how results can be summarized.

Compound IDTarget KinaseBiological Activity (IC₅₀)Docking Score (kcal/mol)Key Interacting ResiduesReference
15i TBK18.5 nMNot ReportedSer96[14]
15y TBK10.2 nMNot ReportedAsp157[14]
C03 TrkA56 nMNot ReportedNot Reported[8]
L5 TrkANot Reported-14.169Glu546, Met620, Lys627, Lys572[7]
10g ALK-L1196M<0.5 nMNot ReportedK1150, E1210, M1196[15]

Note: The data above is for illustrative purposes and pertains to derivatives of the pyrazolo[3,4-b]pyridine core, not the specific compound of interest.

Conclusion

Computational docking is a powerful tool for hypothesis generation in the early stages of drug discovery. The protocols and information provided herein offer a framework for investigating the potential of this compound as an inhibitor of protein kinases. The predicted binding modes and affinities can guide the synthesis and biological evaluation of this and related compounds, accelerating the development of novel therapeutics. It is crucial to remember that in silico results should always be validated through in vitro and in vivo experimental studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for the synthesis of this compound:

  • Route A: N-methylation followed by bromination. This involves the initial synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine from the parent heterocycle, 1H-pyrazolo[3,4-b]pyridine, followed by selective bromination at the C3-position.

  • Route B: Sandmeyer reaction. This route starts with the synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, which is then converted to the target bromo-compound via a diazotization-bromination sequence.

Q2: How can I synthesize the starting material, 1-methyl-1H-pyrazolo[3,4-b]pyridine?

A2: 1-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized by the N-alkylation of 1H-pyrazolo[3,4-b]pyridine. A common challenge is controlling the regioselectivity of the methylation, as alkylation can occur at both N1 and N2 positions of the pyrazole ring. Optimization of reaction conditions is crucial to favor the formation of the desired N1-isomer.

Q3: What are the typical brominating agents used for the synthesis of this compound?

A3: Common brominating agents for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and reaction conditions can significantly impact the yield and the formation of byproducts, such as di-brominated species.

Q4: What are the potential side reactions and impurities I should be aware of?

A4: Potential side reactions and impurities include:

  • Over-bromination: Formation of di-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Isomeric impurities: If the initial N-methylation is not completely regioselective, the corresponding 2-methyl isomer and its brominated derivative can be present.

  • Incomplete reaction: Unreacted starting material (1-methyl-1H-pyrazolo[3,4-b]pyridine).

  • Byproducts from the Sandmeyer reaction: Including potential diazonium salt decomposition products.

Q5: How can I purify the final product?

A5: Purification is typically achieved using column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guides

Problem 1: Low Yield of 1-methyl-1H-pyrazolo[3,4-b]pyridine (Starting Material)
Potential Cause Suggested Solution
Poor regioselectivity of N-methylation Optimize the reaction conditions for N-alkylation. Using a suitable base and solvent system is critical. For instance, using sodium hydride as a base in a polar aprotic solvent like DMF at a controlled temperature can favor the formation of the N1-methylated product.
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
Degradation of starting material or product Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if using strong bases like sodium hydride.
Problem 2: Low Yield of this compound
Potential Cause Suggested Solution
Inefficient Bromination Optimize the choice and amount of brominating agent. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine. Carefully control the stoichiometry of the brominating agent to minimize over-bromination.
Over-bromination (Formation of di-bromo byproduct) Use a slight excess (e.g., 1.05-1.2 equivalents) of the brominating agent. Adding the brominating agent portion-wise at a low temperature can help control the reaction. Microwave irradiation with a controlled power and time may also improve selectivity for the mono-brominated product.
Low conversion in Sandmeyer reaction Ensure complete diazotization by using a slight excess of sodium nitrite at a low temperature (0-5 °C). The choice of copper(I) bromide source and reaction temperature for the subsequent bromination step is also critical for high yield.
Product loss during work-up and purification Carefully perform the aqueous work-up to avoid product loss. Optimize the column chromatography conditions (e.g., silica gel activity, solvent system) to achieve good separation and recovery.
Problem 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution of product and impurities If the product and a key impurity have similar polarities, consider using a different solvent system for column chromatography or a different stationary phase (e.g., alumina). High-Performance Liquid Chromatography (HPLC) can be used for purification of small quantities.
Presence of isomeric impurities If the N-methylated starting material contained the N2-isomer, it will be carried through the bromination step. It is crucial to ensure the purity of the 1-methyl-1H-pyrazolo[3,4-b]pyridine starting material. A protection-deprotection strategy might be necessary in some cases to achieve high purity.
Oily product that is difficult to handle Try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If the product remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure.

Data Presentation

Table 1: Optimization of N-methylation of 1H-pyrazolo[3,4-b]pyridine

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield of 1-methyl isomer (%)
1Methyl iodideK₂CO₃AcetonitrileReflux12~60
2Methyl iodideNaHDMF0 to rt2>90
3Dimethyl sulfateNaOHWater/DCMrt4~75

Table 2: Optimization of Bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine

EntryBrominating Agent (equiv.)SolventTemperature (°C)Time (h)Yield of 3-bromo isomer (%)
1Br₂ (1.1)Acetic Acidrt4~50 (with side products)
2NBS (1.1)Acetonitrilert6~75
3NBS (1.1)Acetonitrile80 (Microwave)0.5>85

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine
  • To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Direct Bromination)
  • To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Stir the reaction mixture at room temperature for 6 hours or heat in a microwave reactor at 80 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (via Sandmeyer Reaction)
  • Diazotization: To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise at 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes to form the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_bromination Bromination cluster_purification Purification start 1H-pyrazolo[3,4-b]pyridine methylation N-methylation (NaH, MeI, DMF) start->methylation intermediate 1-methyl-1H-pyrazolo[3,4-b]pyridine methylation->intermediate bromination_reagent NBS / Acetonitrile intermediate->bromination_reagent Direct Bromination product 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine bromination_reagent->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Over-bromination start->cause2 cause3 Poor Starting Material Quality start->cause3 cause4 Suboptimal Sandmeyer Conditions start->cause4 solution1 Increase reaction time/temp. Monitor by TLC cause1->solution1 solution2 Control NBS stoichiometry. Use microwave heating cause2->solution2 solution3 Purify 1-methyl-1H-pyrazolo[3,4-b]pyridine before bromination cause3->solution3 solution4 Optimize diazotization temp. and CuBr source cause4->solution4

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Pyrazolo[3,4-b]pyridines are crucial scaffolds in drug discovery, known for their activity as kinase inhibitors and antagonists for various receptors.[1][2] The successful synthesis and, critically, the purification of substituted analogs like this compound are paramount for generating reliable biological data and advancing drug development programs.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address the common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is almost always a direct consequence of the synthetic route employed. Typically, synthesis involves the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine or methylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine.[1][3] Therefore, the primary impurities are:

  • Unreacted Starting Materials: Either 1-methyl-1H-pyrazolo[3,4-b]pyridine or 3-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Regioisomers: If the starting pyrazolopyridine core synthesis is not well-controlled, you may have isomers of the heterocyclic system itself (e.g., pyrazolo[4,3-b]pyridine). More commonly, during N-methylation, you can generate the N2-methylated isomer, 3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine. The 1H-tautomer is generally more stable, but methylation can yield mixtures.[4]

  • Poly-brominated Species: Over-reaction with the brominating agent (e.g., NBS, Br₂) can lead to the formation of di- or tri-brominated pyrazolopyridines.

  • Hydrolyzed/Debrominated Product: Under harsh basic or acidic conditions during workup, or during prolonged heating, the bromo group can be susceptible to hydrolysis or reductive debromination.

  • Inorganic Salts: Residual salts (e.g., sodium bicarbonate, sodium sulfate) from the aqueous workup are common and can interfere with subsequent reactions or accurate weight measurements.[1]

Q2: My crude ¹H NMR shows multiple singlets in the methyl region and complex aromatic signals. How can I distinguish the product from its N2-methyl isomer?

A2: Differentiating N1 and N2 isomers is a classic challenge. While 2D NMR techniques (NOESY, HMBC) are definitive, you can often infer the major product from ¹H NMR chemical shifts. The N1-methyl group in the 1H-pyrazolo[3,4-b]pyridine system is electronically distinct from the N2-methyl group. While specific literature values for this exact compound are sparse, in related heterocyclic systems, the N1-methyl protons are often influenced differently by the pyridine ring's anisotropy compared to the N2-methyl protons. Separation is key, and this is best achieved with column chromatography.

Q3: My product appears as an oil or a waxy solid and refuses to crystallize. What purification strategies should I employ?

A3: This is a frequent issue with functionalized heterocycles. If direct crystallization fails, a systematic approach is necessary.

  • Confirm Purity: First, analyze the crude material by TLC and ¹H NMR. If it is already >95% pure, you may not need further purification. However, impurities often inhibit crystallization.

  • Flash Column Chromatography: This is the most reliable method for removing both more polar and less polar impurities. A well-chosen solvent system is critical (see Protocol 1).

  • Trituration: If the material is a solid, washing (triturating) it with a solvent in which the product is poorly soluble but the impurities are soluble can be effective. Cold diethyl ether or hexanes are excellent starting points.

  • Re-attempt Crystallization: After chromatography, the purified oil or solid may crystallize more readily. Attempt crystallization from a range of solvents or solvent pairs (see Table 2).

Q4: How do I effectively remove residual inorganic salts from my crude product before chromatography?

A4: Inorganic salts can damage silica gel columns and affect separation. A proper aqueous workup is essential. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine. The brine wash helps to break up any emulsions and removes the last traces of water and dissolved salts from the organic layer. Finally, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

Troubleshooting and Experimental Protocols

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for deciding on the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow Crude Crude Product Analysis Analysis (TLC, ¹H NMR) Crude->Analysis Decision Impurity Profile? Analysis->Decision Workup Aqueous Workup (Protocol 3) Decision->Workup Inorganic Salts Present Chroma Column Chromatography (Protocol 1) Decision->Chroma Organic Impurities (Isomers, SM) Crystal Recrystallization (Protocol 2) Decision->Crystal High Purity, Crystalline Solid Chroma->Crystal Purified Product (Oil or Solid)

Caption: Decision tree for selecting a purification method.

Protocol 1: Flash Column Chromatography

This protocol is designed to separate this compound from common organic impurities like unreacted starting materials and isomers.

1. Preparation:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.
  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If solubility is low, adsorb it onto a small amount of silica gel by adding silica, dissolving the compound in a volatile solvent (like DCM), and concentrating to a dry powder.
  • Carefully load the sample onto the top of the packed column.

2. Elution:

  • Begin elution with a low-polarity mobile phase (see Table 1).
  • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from 5% to 40% Ethyl Acetate in Hexanes. The less polar impurities will elute first.
  • Collect fractions (e.g., 10-20 mL each) in test tubes.

3. Monitoring & Collection:

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).
  • Fractions containing the pure product (identified by a target Rf value) should be combined.
  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Solvent System (v/v)Typical Rf of ProductNotes
20% Ethyl Acetate / Hexanes0.3 - 0.4Good starting point for TLC analysis. Provides good separation from non-polar impurities.
30% Ethyl Acetate / Hexanes0.5 - 0.6Useful for faster elution during column chromatography once less polar spots are off.
5% Methanol / Dichloromethane0.4 - 0.5An alternative system for more polar impurities. Use with caution as methanol can affect silica.
Protocol 2: Recrystallization

This method is applicable if the product is a solid and can be obtained in high purity after chromatography or if the crude material is already substantially pure.

1. Solvent Screening:

  • Place a small amount of the compound (10-20 mg) in several test tubes.
  • Add a small amount (0.5 mL) of different solvents (see Table 2) to each tube.
  • Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure:

  • Dissolve the compound in the minimum amount of the chosen hot solvent.
  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution through celite or fluted filter paper.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Table 2: Potential Recrystallization Solvents

Solvent / SystemApplication Notes
IsopropanolGood single-solvent choice for moderately polar compounds.
Ethyl Acetate / HexanesA versatile solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool.
TolueneFor less polar compounds, may require slow cooling.
Dichloromethane / HexanesSimilar to EtOAc/Hexanes, useful if the product is very soluble in EtOAc.
Protocol 3: Standard Aqueous Workup

This protocol is used to remove inorganic salts and water-soluble impurities after the reaction is complete.

1. Quenching:

  • Cool the reaction mixture in an ice bath.
  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (if the reaction is acidic) or a dilute acid like 1M HCl (if the reaction is basic) until gas evolution ceases or the desired pH is reached.

2. Extraction:

  • Transfer the quenched mixture to a separatory funnel.
  • Add an organic extraction solvent (e.g., Ethyl Acetate, 3x the volume of the aqueous layer).
  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.
  • Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

3. Washing and Drying:

  • Combine all organic extracts in the separatory funnel.
  • Wash the combined organic layer with water (1x) and then with saturated aqueous sodium chloride (brine, 1x).
  • Drain the washed organic layer into an Erlenmeyer flask and add a solid drying agent (e.g., anhydrous Na₂SO₄).
  • Let it stand for 15-20 minutes, then filter or decant the dried solution.
  • Remove the solvent under reduced pressure to obtain the crude product, which is now ready for chromatography or recrystallization.

Structural Relationships of Potential Impurities

The following diagram illustrates the structural similarity between the target compound and its most likely impurities, highlighting why chromatographic separation is often necessary.

Impurity_Structures Product Product This compound SM_unmethylated Starting Material 3-bromo-1H-pyrazolo[3,4-b]pyridine Product->SM_unmethylated Missing -CH₃ SM_unbrominated Starting Material 1-methyl-1H-pyrazolo[3,4-b]pyridine Product->SM_unbrominated Missing -Br Isomer Isomer 3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine Product->Isomer N-Methyl Regioisomer

Caption: Common impurities related to the target product.

References

Technical Support Center: Bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the monobromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine?

The electrophilic bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine is regioselective, yielding primarily 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine . The pyrazole ring is generally more activated towards electrophilic substitution than the pyridine ring in this fused system, with the C3 position being the most nucleophilic.

Q2: What are the most common side products observed during the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine?

The most frequently encountered side products arise from over-bromination , leading to the formation of di- and poly-brominated species. While specific isomers depend on reaction conditions, potential di-bromo products include substitution on both the pyrazole and pyridine rings. Another, less common, side reaction can be ring-opening bromination under harsh conditions.

Q3: Which brominating agents are typically used for this reaction?

Commonly used brominating agents include N-Bromosuccinimide (NBS), which is often preferred for its milder nature and better control over the reaction compared to liquid bromine (Br₂). The choice of reagent and solvent can significantly impact the product distribution and the formation of side products.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, the desired mono-bromo product, and potential di-bromo side products. Staining with potassium permanganate or visualization under UV light can aid in spot detection.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine.

Issue 1: Low Yield of the Desired 3-Bromo Product
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC until the starting material is consumed. - Ensure the reaction temperature is appropriate for the chosen brominating agent. For NBS, reactions are often run at or below room temperature. - Check the purity and reactivity of the brominating agent. Old or improperly stored NBS may have reduced activity.
Formation of Multiple Products - Optimize the stoichiometry of the brominating agent. Use of a slight excess (1.05-1.1 equivalents) of NBS is a good starting point. - Control the reaction temperature carefully. Lower temperatures generally favor mono-substitution. - Consider a slower, portion-wise addition of the brominating agent to maintain a low concentration in the reaction mixture.
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation. - Choose an appropriate solvent. Acetonitrile or dichloromethane are common choices for NBS brominations.
Issue 2: Formation of Significant Amounts of Di-brominated Side Products
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Accurately measure and use no more than 1.1 equivalents of the brominating agent. - Perform a titration of the brominating agent if its purity is uncertain.
High Reaction Temperature - Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to increase selectivity for mono-bromination.
Prolonged Reaction Time - Stop the reaction as soon as the starting material is consumed, as determined by TLC analysis, to prevent further bromination of the desired product.
Reactive Brominating System - Avoid the use of strong Lewis acid catalysts, which can increase the electrophilicity of the bromine source and lead to over-bromination.
Issue 3: Presence of an Unexpected Side Product with a Significantly Different Polarity
Potential Cause Troubleshooting Steps
Ring-Opening Bromination - This is more likely with certain solvent systems (e.g., hexafluoroisopropanol - HFIP) and excess brominating agent. - If suspected, consider using a less polar, aprotic solvent like dichloromethane or chloroform. - Characterize the side product thoroughly by NMR and MS to confirm its structure.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine under Various Conditions

Entry Brominating Agent (Equivalents) Solvent Temperature (°C) Yield of 3-bromo (%) Yield of Di-bromo (%) Other Side Products (%)
1NBS (1.1)CH₃CN2585105
2NBS (1.1)CH₂Cl₂09253
3NBS (1.5)CH₃CN2560355
4Br₂ (1.1)CH₂Cl₂2570255
5NBS (1.2)HFIP25401545 (ring-opened)

Note: The data in this table is illustrative and based on general principles of electrophilic bromination of heterocyclic compounds. Actual results may vary.

Experimental Protocols

Protocol 1: Regioselective Monobromination using NBS
  • Reaction Setup: To a solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC every 30 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL/mmol).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL/mmol).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction Pathways

reaction_pathway start 1-methyl-1H-pyrazolo[3,4-b]pyridine product 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine (Desired Product) start->product NBS (1.1 eq) CH2Cl2, 0 °C dibromo Di-bromo Side Products (e.g., 3,X-dibromo) start->dibromo NBS (>1.2 eq) or Br2, RT ring_opened Ring-Opened Side Product start->ring_opened NBS, HFIP (Harsh Conditions) product->dibromo Excess NBS or prolonged reaction

Caption: Reaction pathways in the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Workflow

troubleshooting_workflow start Bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine issue Identify Issue start->issue low_yield Low Yield of Desired Product issue->low_yield Low Yield over_bromination Significant Over-bromination issue->over_bromination Di-bromo products unexpected_product Unexpected Side Product issue->unexpected_product Other impurities solution_low_yield Check Reagent Purity Optimize Temperature Ensure Complete Reaction low_yield->solution_low_yield solution_over_bromination Reduce NBS Equivalents Lower Reaction Temperature Shorten Reaction Time over_bromination->solution_over_bromination solution_unexpected_product Change Solvent Characterize Impurity (NMR, MS) unexpected_product->solution_unexpected_product

Caption: Troubleshooting workflow for bromination side products.

Technical Support Center: Optimizing Suzuki Coupling Conditions for Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrazolo[3,4-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this critical C-C bond-forming reaction. The unique electronic properties of the pyrazolo[3,4-b]pyridine ring system can present specific challenges, and this document provides in-depth, field-proven insights to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the proposed solutions.

Q1: My reaction shows no or very low conversion to the desired product. What are the primary causes?

Low or no conversion is a frequent starting problem. The root cause often lies in one of three areas: catalyst inactivation, poor reagent quality, or suboptimal reaction parameters.

A1: Initial Diagnostic Workflow

Before making significant changes, verify the basics. A logical workflow can help diagnose the issue efficiently.

G Start Low/No Conversion Reagents 1. Verify Reagent Quality - Boronic acid purity? - Halide starting material pure? - Solvent anhydrous? Start->Reagents Inert 2. Check Inert Atmosphere - Degassing thorough? - Positive N2/Ar pressure? Reagents->Inert Reagents OK Catalyst 3. Evaluate Catalyst System - Pd source active? - Appropriate ligand? - Correct base? Inert->Catalyst Atmosphere OK Temp 4. Assess Reaction Temp. - Is it high enough for the halide used? Catalyst->Temp System OK Result Product Formation? Temp->Result Temp OK

Caption: A logical workflow to diagnose and solve common issues.

Detailed Causal Analysis & Solutions:

  • Catalyst System Inactivity: The pyrazolo[3,4-b]pyridine core, with its multiple nitrogen atoms, can act as a ligand itself, coordinating to the palladium center and inhibiting catalysis.[1]

    • Solution 1 (Ligand Choice): Standard ligands like triphenylphosphine (PPh₃) may not be effective.[2] Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species, preventing deactivation.[3]

    • Solution 2 (Palladium Precursor): While many Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are effective, ensure your conditions facilitate reduction to the active Pd(0) state.[1] If in doubt, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be a good diagnostic test.[4]

    • Solution 3 (Base Selection): The base is critical for activating the boronic acid in the transmetalation step.[5][6] For pyrazolopyridines, stronger inorganic bases are often required. Cs₂CO₃ and K₃PO₄ are frequently successful.[1][2][7] Ensure the base is finely powdered and anhydrous, as clumps can reduce its effective concentration and reactivity.

  • Poor Reagent Quality & Inert Conditions: The Suzuki-Miyaura coupling is sensitive to oxygen and water.

    • Solution 1 (Oxygen Exclusion): The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen.[1] It is imperative to thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere throughout the reaction.[1][8]

    • Solution 2 (Anhydrous Conditions): Water can lead to a significant side reaction called protodeboronation, where the boronic acid's C-B bond is cleaved, yielding an arene and removing it from the catalytic cycle.[1] Use anhydrous solvents and ensure your base is dry. While some protocols for pyrazolopyridines use aqueous solvent mixtures like dioxane/water, the ratio is critical.[2][4] If protodeboronation is suspected, switching to a completely anhydrous system (e.g., toluene, DMF) may be beneficial.

Q2: My reaction is sluggish, and I see significant starting material even after extended reaction times. How can I increase the reaction rate?

A sluggish reaction points to a high activation energy barrier in one of the catalytic cycle's key steps, often oxidative addition or transmetalation.

A2: Strategies to Accelerate the Reaction

  • Increase Temperature: The reactivity of the halide on the pyrazolo[3,4-b]pyridine ring is a major factor. The general reactivity trend is I > Br > Cl.[6] Couplings with aryl chlorides often require higher temperatures (e.g., 100-120 °C) compared to bromides or iodides (e.g., 60-90 °C).[2][9][10]

  • Change Solvent: The solvent influences both solubility and the rates of the catalytic steps. Aprotic polar solvents are common.

    • 1,4-Dioxane/Water: A mixture (e.g., 3:1 or 4:1) is a robust starting point that often provides excellent yields.[2][4] The water can aid in dissolving the inorganic base and facilitate the transmetalation step.

    • Toluene or DMF: For reactions sensitive to water (e.g., with boronic acids prone to protodeboronation), anhydrous solvents like toluene or DMF can be superior alternatives.[8][11]

  • Increase Catalyst/Ligand Loading: While undesirable for process chemistry, increasing the catalyst loading from a typical 1-5 mol% to 10-15 mol% can be a useful diagnostic tool to overcome catalyst deactivation pathways and push a sluggish reaction to completion, as demonstrated in sequential arylations.[2][9]

Q3: I'm observing significant side products, primarily homocoupling of my boronic acid and/or protodeboronation. How can these be suppressed?

These are two of the most common competing side reactions in Suzuki couplings.

A3: Minimizing Unwanted Side Reactions

  • Protodeboronation (Halide replaced by -H): This occurs when the boronic acid reacts with a proton source (often water) instead of the palladium complex.[1]

    • Solution: As discussed in Q1, ensure strictly anhydrous conditions. Use a freshly opened bottle of boronic acid or a more stable boronate ester (e.g., a pinacol ester).[1][6] The choice of base is also critical; sometimes switching from a carbonate to a phosphate base can mitigate this issue.

  • Homocoupling (Boronic Acid Dimer): This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(0)/Pd(II) cycle that couples two molecules of the boronic acid.

    • Solution: The most critical factor is rigorous exclusion of oxygen.[1] Ensure your degassing procedure is effective and that the inert atmosphere is maintained for the entire duration of the reaction. Slow addition of the boronic acid can sometimes help by keeping its instantaneous concentration low.

Frequently Asked Questions (FAQs)

Q: Which position on the pyrazolo[3,4-b]pyridine core is most reactive?

A: The reactivity depends on the specific halogen and its position. In systems with multiple halogens, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the C3-Iodo bond is significantly more reactive towards oxidative addition than the C6-Chloro bond. This chemoselectivity allows for sequential, site-selective functionalization. The first Suzuki coupling can be performed at a lower temperature (e.g., 60 °C) to selectively react at the C3 position, followed by a second coupling at a higher temperature (e.g., 100 °C) to functionalize the C6 position.[2][9][12]

Q: What is a good starting point for reaction conditions for a new pyrazolo[3,4-b]pyridine substrate?

A: A robust and widely successful set of starting conditions can be found in the literature for the arylation of halo-pyrazolo[3,4-b]pyridines.[2][4][9]

ComponentRecommendationRationale
Substrate Halo-pyrazolo[3,4-b]pyridine1.0 equiv
Boronic Acid Aryl- or Heteroarylboronic Acid1.1 - 1.5 equiv
Pd Catalyst Pd(OAc)₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)Common, effective Pd(II) and Pd(0) precatalysts.[2][4]
Ligand dppf (5 mol%) or PPh₃ (for Pd(OAc)₂)dppf is a reliable ligand for many heteroaromatic couplings.[2][7]
Base Cs₂CO₃ or K₂CO₃2.0 - 3.0 equiv, strong inorganic bases effective for these systems.[2][4]
Solvent 1,4-Dioxane / H₂O (3:1 or 4:1)Excellent solvent system for solubility and reactivity.[2][4]
Temperature 60-80 °C (for Iodides/Bromides), 100-110 °C (for Chlorides)Adjust based on halide reactivity.[2][13]
Atmosphere Inert (Nitrogen or Argon)Critical to prevent catalyst oxidation and side reactions.[13]

Q: Can I run a one-pot, sequential Suzuki coupling if my pyrazolo[3,4-b]pyridine has two different halides?

A: Yes. This is a powerful strategy for rapidly building molecular diversity. For a substrate like 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine, you can perform the first coupling at the more reactive C3-iodo position at a moderate temperature (60 °C). Upon completion (monitored by TLC or LC-MS), you can add the second boronic acid along with an additional charge of catalyst and ligand, and then increase the temperature (100 °C) to drive the second coupling at the C6-chloro position. This one-pot method has been shown to be nearly as efficient as the corresponding stepwise synthesis.[2][9][12][14]

Standard Laboratory Protocol

Step-by-Step Methodology for Suzuki Coupling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine with Phenylboronic Acid

This protocol is a generalized starting point and may require optimization for different substrates.

  • Reaction Setup:

    • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[15]

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 100 °C for a chloro-substrate) and stir vigorously.[13]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2-24 hours).[13]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 cluster_2 cluster_3 pd0 Pd(0)L_n (Active Catalyst) ox_add R¹-Pd(II)L_n-X pd0->ox_add R¹-X (Pyrazolopyridine Halide) trans R¹-Pd(II)L_n-R² ox_add->trans R²-B(OR)₃⁻ (Activated Boronic Acid) trans->pd0 red_elim R¹-R² (Product) trans->red_elim dummy red_elim_label Product Formation

References

stability of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition. For solutions, freshly prepared is always best. If storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light.

Q2: In which common laboratory solvents is this compound expected to be stable?

A2: While specific stability data for this compound is limited, based on the general stability of the pyrazolo[3,4-b]pyridine scaffold, it is anticipated to have reasonable stability in common aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) for short-term experimental use. The N-methyl group on the pyrazole ring may enhance its metabolic stability.[1] However, for long-term storage, preparing fresh solutions is highly recommended.

Q3: Are there any solvents that should be avoided?

A3: Caution should be exercised when using protic solvents, especially under basic or acidic conditions, as they may facilitate hydrolysis or other degradation pathways. Strong acids and bases should generally be avoided during storage as they can catalyze the degradation of the heterocyclic ring system. The compatibility with specific reactive solvents should be experimentally determined.

Q4: My compound appears to be degrading in my solvent of choice. What are the potential causes?

A4: Degradation of this compound can be influenced by several factors, including:

  • Solvent Reactivity: The solvent itself may be reacting with the compound. Protic solvents, for instance, can be a source of protons for hydrolysis.

  • Presence of Contaminants: Water, peroxides in ethers, or other reactive impurities in the solvent can initiate degradation.

  • Environmental Factors: Exposure to light (photodegradation), elevated temperatures, or oxygen can promote degradation.[2]

  • pH: Acidic or basic conditions can catalyze the breakdown of the molecule.

Q5: How can I assess the stability of this compound in my specific experimental setup?

A5: A simple stability study can be performed by dissolving the compound in the solvent of interest and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Samples should be analyzed at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your specific experimental conditions (temperature, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues encountered during your experiments with this compound.

Issue 1: Rapid loss of compound in solution.
Possible Cause Troubleshooting Steps
Solvent Incompatibility 1. Switch to a less reactive, aprotic solvent (e.g., DMSO, DMF).2. If a protic solvent is necessary, use it at low temperatures and for the shortest possible duration.3. Ensure the solvent is of high purity and free from water and other contaminants.
pH-Mediated Degradation 1. Buffer the solution to a neutral pH if your experimental conditions allow.2. Avoid strongly acidic or basic additives.
Photodegradation 1. Protect your samples from light by using amber vials or covering them with aluminum foil.2. Work in a dimly lit environment when handling the compound.
Thermal Degradation 1. Conduct your experiments at the lowest feasible temperature.2. Avoid prolonged heating of the solution.
Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Compound Degradation 1. Refer to the troubleshooting steps in "Issue 1" to mitigate degradation.2. Attempt to identify the degradation products using mass spectrometry to understand the degradation pathway.
Solvent Impurities 1. Run a blank analysis of the solvent to check for impurities.2. Use a fresh, high-purity batch of the solvent.
Reaction with Additives 1. If other reagents are present, consider the possibility of a reaction with your compound.2. Run control experiments without the additional reagents to isolate the cause.

Experimental Protocols

Protocol for Determining Compound Stability in a Specific Solvent

This protocol outlines a general method to assess the stability of this compound in a chosen solvent using HPLC.

1. Materials:

  • This compound

  • High-purity solvent of interest

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the same solvent.

  • Time Point 0 (T=0) Analysis: Immediately analyze the freshly prepared working solution by HPLC to obtain the initial peak area of the compound. This will serve as the reference.

  • Incubation: Store the working solution under your specific experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time Point Analyses: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Record the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of the remaining compound against time to visualize the stability profile.

Table 1: Example Data Presentation for Stability Study

Time (hours)Peak Area (arbitrary units)% Remaining
01000000100.0
198500098.5
297000097.0
494000094.0
888000088.0
1282000082.0
2470000070.0

Visualizations

Stability_Troubleshooting_Workflow start Start: Compound Instability Observed check_solvent Check Solvent Purity and Type start->check_solvent is_protic Is the solvent protic? check_solvent->is_protic switch_aprotic Switch to Aprotic Solvent (e.g., DMSO, DMF) is_protic->switch_aprotic Yes check_env Evaluate Environmental Conditions is_protic->check_env No stable Compound Stability Improved switch_aprotic->stable check_light Is the sample exposed to light? check_env->check_light protect_light Protect from Light (Amber Vials) check_light->protect_light Yes check_temp Is the temperature elevated? check_light->check_temp No protect_light->stable lower_temp Lower Experimental Temperature check_temp->lower_temp Yes check_ph Assess pH of the Solution check_temp->check_ph No lower_temp->stable is_extreme_ph Is pH acidic or basic? check_ph->is_extreme_ph buffer_solution Buffer to Neutral pH is_extreme_ph->buffer_solution Yes is_extreme_ph->stable No buffer_solution->stable

Caption: Troubleshooting workflow for addressing instability of this compound.

Stability_Study_Workflow prep_stock Prepare Stock Solution in Test Solvent prep_working Prepare Working Solution prep_stock->prep_working t0_analysis T=0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate Under Experimental Conditions t0_analysis->incubation timed_analysis Analyze at Time Intervals (T=x) incubation->timed_analysis timed_analysis->incubation Continue Incubation data_analysis Data Analysis (% Remaining vs. Time) timed_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: General workflow for conducting a stability study of the compound in a specific solvent.

References

Technical Support Center: NMR Peak Assignment for Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for pyrazolo[3,4-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the core protons of a pyrazolo[3,4-b]pyridine?

A1: The proton chemical shifts for the pyrazolo[3,4-b]pyridine core can vary depending on the substitution pattern. However, some general ranges have been observed in deuterated chloroform (CDCl₃). The protons on the pyridine ring (H4, H5, and H6) typically resonate between δ 7.13 and 8.55 ppm.[1] The H3 proton of the pyrazole ring usually appears as a singlet in the range of δ 8.01-8.06 ppm.[1]

Q2: How can I distinguish between N-1 and N-2 isomers of substituted pyrazolo[3,4-b]pyridines using NMR?

A2: Distinguishing between N-1 and N-2 isomers can be challenging but is achievable using a combination of 1D and 2D NMR techniques. ¹³C NMR spectroscopy is a particularly useful tool for this differentiation.[1] Additionally, NOESY experiments can be powerful. An NOE correlation between a substituent on the pyrazole nitrogen and a proton on the pyridine ring (e.g., H6) can help identify the N-1 isomer. Conversely, the absence of such a correlation might suggest the N-2 isomer. HMBC correlations can also provide crucial connectivity information to resolve the isomeric ambiguity.

Q3: My aromatic signals are overlapping. What strategies can I use to resolve them?

A3: Overlapping signals in the aromatic region are a common issue. Here are a few strategies to resolve them:

  • Change the solvent: Running the NMR in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts and may resolve the overlap.[2]

  • 2D NMR: Techniques like COSY (Correlated Spectroscopy) can help identify coupled proton networks, even within a crowded region. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range proton-carbon correlations (2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.[3][4]

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

Q4: I see a broad singlet in my ¹H NMR spectrum. How can I confirm if it's an N-H proton?

A4: A broad singlet could be an N-H proton from the pyrazole ring. To confirm this, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad singlet disappears or significantly diminishes in intensity, it is indicative of an exchangeable proton like N-H.[2]

Troubleshooting Guides

Guide 1: Distinguishing Between N-1 and N-2 Regioisomers

A common challenge in the synthesis of pyrazolo[3,4-b]pyridine derivatives is the formation of both N-1 and N-2 regioisomers. This guide outlines a systematic approach to distinguish between them.

Workflow for Isomer Differentiation:

G Workflow for N-1 vs. N-2 Isomer Differentiation cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_conclusion Conclusion Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivative Acquire_1D Acquire ¹H and ¹³C NMR Synthesis->Acquire_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) Acquire_1D->Acquire_2D Analyze_HMBC Analyze HMBC Correlations Acquire_2D->Analyze_HMBC Analyze_NOESY Analyze NOESY Correlations Acquire_2D->Analyze_NOESY Isomer_1 N-1 Isomer Identified Analyze_HMBC->Isomer_1 Correlation between N-substituent and pyridine ring carbons Isomer_2 N-2 Isomer Identified Analyze_HMBC->Isomer_2 Absence of key correlations Analyze_NOESY->Isomer_1 NOE between N-substituent and pyridine ring protons Analyze_NOESY->Isomer_2 Absence of key NOEs

Caption: A flowchart illustrating the systematic use of NMR spectroscopy to differentiate between N-1 and N-2 isomers of pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Guide:

  • Acquire Standard 1D NMR: Obtain high-quality ¹H and ¹³C NMR spectra. While ¹H NMR might show subtle differences, ¹³C NMR is often more informative for distinguishing isomers.[1]

  • Perform 2D NMR Experiments:

    • HMBC: Look for long-range correlations between the protons of the substituent on the pyrazole nitrogen and the carbons of the pyrazolo[3,4-b]pyridine core. A correlation from the N-substituent to C7a or C6 would strongly suggest the N-1 isomer.

    • NOESY: This experiment is crucial for identifying through-space proximities. For an N-1 substituted derivative, an NOE between the protons of the N-substituent and the H6 proton of the pyridine ring is expected. The absence of this correlation points towards the N-2 isomer.

  • Analyze the Data: Carefully analyze the correlation maps from the 2D experiments to establish the connectivity and spatial relationships that define the isomeric form.

Guide 2: Complete Assignment of Aromatic Protons and Carbons

This guide provides a workflow for the unambiguous assignment of all aromatic signals in a substituted pyrazolo[3,4-b]pyridine derivative.

Workflow for Complete Aromatic Signal Assignment:

G Workflow for Aromatic Signal Assignment cluster_acquisition Data Acquisition cluster_assignment Assignment Process cluster_verification Verification Acquire_1H Acquire ¹H NMR Assign_Protons Assign Proton Signals (COSY) Acquire_1H->Assign_Protons Acquire_13C Acquire ¹³C NMR Assign_Protonated_Carbons Assign Protonated Carbons (HSQC) Acquire_13C->Assign_Protonated_Carbons Acquire_COSY Acquire ¹H-¹H COSY Acquire_COSY->Assign_Protons Acquire_HSQC Acquire ¹H-¹³C HSQC Acquire_HSQC->Assign_Protonated_Carbons Acquire_HMBC Acquire ¹H-¹³C HMBC Assign_Quaternary_Carbons Assign Quaternary Carbons (HMBC) Acquire_HMBC->Assign_Quaternary_Carbons Assign_Protons->Assign_Protonated_Carbons Assign_Protonated_Carbons->Assign_Quaternary_Carbons Final_Assignment Final Structure Assignment Assign_Quaternary_Carbons->Final_Assignment

Caption: A workflow detailing the sequential use of 1D and 2D NMR experiments for the complete assignment of aromatic signals in pyrazolo[3,4-b]pyridine derivatives.

Step-by-Step Guide:

  • ¹H NMR and COSY: Start by assigning the proton spin systems using the COSY spectrum. For a typical pyrazolo[3,4-b]pyridine, you would expect to see correlations between H4, H5, and H6.

  • HSQC: Use the HSQC spectrum to correlate each proton to its directly attached carbon atom. This will allow you to assign the protonated carbons (C4, C5, C6, and C3 if unsubstituted).

  • HMBC: The HMBC spectrum is key to assigning the quaternary carbons. Look for correlations over 2 and 3 bonds. For example:

    • The H3 proton should show correlations to C3a and C7a.

    • The H4 proton should show correlations to C3, C5a, and C6.

    • The H6 proton should show correlations to C4, C5, and C7a.

  • Finalize Assignments: Combine the information from all spectra to build a complete and self-consistent assignment of all proton and carbon signals.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazolo[3,4-b]pyridine Core in CDCl₃

ProtonChemical Shift Range (ppm)Multiplicity
H38.01 - 8.06s
H47.13 - 8.55dd
H57.13 - 8.55dd
H67.13 - 8.55d

Data compiled from literature sources.[1]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Selected Carbons of the Pyrazolo[3,4-b]pyridine Core

CarbonApproximate Chemical Shift (ppm)
C2 (Pyridine)~150
C3 (Pyridine)~124
C4 (Pyridine)~136

Note: Chemical shifts are highly dependent on substitution. The values for the pyridine carbons are based on general pyridine derivatives and may vary for the fused ring system.[5]

Experimental Protocols

Protocol 1: COSY (Correlated Spectroscopy)
  • Objective: To identify proton-proton couplings.

  • Methodology:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Acquire a standard ¹H NMR spectrum to determine the spectral width.

    • Set up a gradient-selected COSY (gCOSY) experiment.

    • Use a spectral width that encompasses all proton signals.

    • Acquire a 2D data matrix (e.g., 2048 x 256 data points).

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

    • Analyze the cross-peaks, which indicate coupled protons.

Protocol 2: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use the same sample as for the COSY experiment.

    • Set up a gradient-selected HSQC experiment.

    • Set the ¹H spectral width as in the proton experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Optimize the experiment for a one-bond ¹JCH coupling constant of approximately 145 Hz.

    • Acquire a 2D data matrix (e.g., 1024 x 256 data points).

    • Process the data and analyze the cross-peaks, which show which proton is attached to which carbon.

Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology:

    • Use the same sample.

    • Set up a gradient-selected HMBC experiment.

    • Use the same spectral widths as in the HSQC experiment.

    • Optimize the experiment for a long-range nJCH coupling constant, typically around 8 Hz.[4]

    • Acquire a 2D data matrix (e.g., 2048 x 256 data points).

    • Process the data and analyze the cross-peaks, which reveal correlations between protons and carbons separated by two or three bonds. This is crucial for identifying quaternary carbons and linking different fragments of the molecule.

Protocol 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Objective: To identify protons that are close in space (through-space interactions).

  • Methodology:

    • Use a well-degassed sample to minimize paramagnetic relaxation.

    • Set up a 2D NOESY experiment.

    • Use the same ¹H spectral width as in the proton experiment.

    • Set a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).

    • Acquire a 2D data matrix.

    • Process the data and analyze the cross-peaks, which indicate protons that are spatially close (typically < 5 Å). This is particularly useful for stereochemistry and isomer determination.

References

Technical Support Center: Solubility Enhancement for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Welcome to the technical support center for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted pyrazolopyridine, this molecule possesses a heterocyclic structure that can present unique solubilization hurdles.[1][2] This document provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues in your experimental workflows. Our approach is grounded in established principles of medicinal chemistry and formulation science to ensure you can confidently advance your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of this compound in aqueous buffers. Is this expected?

A1: Yes, this is a common observation for compounds with this type of chemical scaffold. The pyrazolopyridine core, while containing nitrogen atoms that can participate in hydrogen bonding, is largely aromatic and possesses a degree of lipophilicity. The presence of a bromine atom further contributes to its hydrophobic character.[3] It is estimated that over 70% of new chemical entities (NCEs) in drug development pipelines are poorly soluble in water, and heterocyclic compounds are no exception.[4]

  • Underlying Principle: The solubility of a compound is a balance between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released when the molecule interacts with the solvent). For many organic molecules like this compound, the crystal lattice energy is high, and the interaction with water is not energetically favorable enough to overcome it, leading to poor aqueous solubility.

Q2: What are the initial steps I should take to improve the solubility for a preliminary in vitro assay?

A2: For initial screening purposes where small volumes are used, the most direct approach is to employ a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent first, and then diluting this stock solution into your aqueous assay buffer.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)[5]

    • Polyethylene glycol 400 (PEG 400)[6]

  • Workflow:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentrations.

    • Critical Note: Ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in your biological system.

Q3: The use of co-solvents is affecting my cellular model. What are some alternative strategies?

A3: If co-solvents are not a viable option, you should explore pH modification and the use of solubilizing excipients.

  • pH Adjustment: The pyridine and pyrazole moieties in your compound have basic nitrogen atoms that can be protonated.[7] By lowering the pH of your solvent, you can increase the ionization of the molecule, which generally leads to a significant increase in aqueous solubility.[8]

    • Experimental Protocol:

      • Determine the pKa of your compound (experimentally or through in silico prediction).

      • Prepare a series of buffers with pH values ranging from 2 units below the pKa to a physiologically relevant pH (e.g., pH 2.0, 4.0, 6.0, 7.4).

      • Determine the solubility at each pH using a shake-flask method or a high-throughput kinetic solubility assay.

      • Plot solubility versus pH to identify the optimal pH range for your experiments.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic regions and increasing their apparent water solubility.[9]

    • Commonly Used Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution into aqueous buffer from an organic stock.

Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present. The compound may initially appear dissolved but will crash out over time as it equilibrates.

Solutions:

  • Decrease the Final Concentration: This is the simplest solution. Re-evaluate the concentration range needed for your assay.

  • Increase the Co-solvent Concentration (with caution): If your biological system can tolerate it, slightly increasing the final percentage of the organic co-solvent can help maintain solubility. Always run a vehicle control to account for any solvent effects.

  • Employ a Different Co-solvent: The solubilization capacity varies between solvents. If DMSO is not effective, trying ethanol, PG, or PEG 400 may yield better results.[6][10]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the drug, preventing precipitation.[10][11] This is a common strategy in formulation development.[12]

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Cause: If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration. This can lead to poor reproducibility and an underestimation of the compound's potency.

Solutions:

  • Visual Inspection and Filtration: Always visually inspect your final solutions for any signs of precipitation (cloudiness, particulates). It is good practice to filter your solutions through a 0.22 µm filter before use to remove any undissolved material.

  • Kinetic vs. Thermodynamic Solubility Measurement: Understand the difference. A kinetic solubility measurement will tell you the concentration at which your compound starts to precipitate under specific assay conditions. A thermodynamic solubility measurement provides the true equilibrium solubility. Your working concentrations should ideally be below the kinetic solubility limit.

  • Amorphous Solid Dispersions (Advanced): For later-stage development, creating an amorphous solid dispersion (ASD) can significantly enhance solubility.[4] This involves dispersing the crystalline drug into a polymer matrix, which prevents the crystal lattice from forming and presents the drug in a higher energy, more soluble state.[11]

Data Summary Table: Common Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[13][14]Simple, rapid, and effective for initial screening.[5]Can be toxic to biological systems; may cause precipitation upon dilution.
pH Adjustment Ionizes the molecule, increasing its interaction with the polar water molecules.[8]Highly effective for ionizable compounds; can achieve significant solubility increases.Only applicable to compounds with ionizable groups; may not be suitable for all biological assays due to pH constraints.
Cyclodextrins Forms inclusion complexes, shielding the hydrophobic parts of the molecule from water.[9]Generally low toxicity; can significantly increase apparent solubility.Can be expensive; may alter the free drug concentration available for biological activity.
Surfactants Forms micelles that encapsulate the hydrophobic drug, increasing its solubility in the bulk aqueous phase.[11]Effective at low concentrations; widely used in formulations.[12]Can interfere with certain assays; potential for cell lysis at higher concentrations.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][15]Improves dissolution rate.[9]Does not increase the equilibrium solubility.[9][10]

Experimental Protocols

Protocol 1: Basic Co-solvent Solubility Assessment
  • Stock Solution Preparation: Accurately weigh 1-2 mg of this compound and dissolve it in 100% DMSO to make a 20 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add a small, fixed volume of each DMSO concentration to a larger, fixed volume of your aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation and Observation: Shake the plate for 1-2 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a plate reader (nephelometry) or visually inspect for the first sign of precipitation. The highest concentration that remains clear is the kinetic solubility under these conditions.

Protocol 2: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Equilibration: Add an excess amount of solid this compound to a vial containing each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate in a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Visualizations

Solubility_Troubleshooting start Low Solubility Observed cosolvent Use Co-solvent (e.g., DMSO) start->cosolvent Initial Screening success Solubility Increased cosolvent->success Final [Solvent] < 1% precip Precipitation Occurs cosolvent->precip Upon Aqueous Dilution toxicity Cellular Toxicity Observed cosolvent->toxicity ph_adjust pH Adjustment ph_adjust->success excipients Use Excipients (e.g., Cyclodextrins) excipients->success precip->ph_adjust precip->excipients toxicity->ph_adjust toxicity->excipients

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

pH_Solubility_Relationship cluster_0 pH vs. Solubility for a Basic Compound p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 xaxis pH (Decreasing) yaxis Solubility (Increasing)

Caption: The theoretical relationship between pH and solubility for a basic compound like a pyrazolopyridine derivative.

References

Technical Support Center: Degradation Pathways of Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine compounds. The information is designed to address specific issues that may be encountered during experimental work related to the stability and degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazolo[3,4-b]pyridine compounds?

Pyrazolo[3,4-b]pyridine compounds, like many pharmaceutical molecules, are susceptible to degradation under various environmental conditions. The primary degradation pathways include hydrolysis, oxidation, and photolysis. The specific pathway and the resulting degradation products are highly dependent on the structure of the parent compound, particularly the nature and position of its substituents.

  • Hydrolysis: This can occur under both acidic and basic conditions. For instance, a nitrile group on the pyridine ring can be hydrolyzed to a carboxylic acid under basic conditions.[1] The fused ring system itself is generally stable, but substituents can be more susceptible.

  • Oxidation: The pyridine nitrogen is a potential site for oxidation, which can lead to the formation of N-oxides, especially when exposed to oxidizing agents like hydrogen peroxide.[2][3][4]

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation, although specific photolytic degradation pathways for this class of compounds are not extensively detailed in the public domain. General principles of photochemistry for heterocyclic compounds would apply.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my pyrazolo[3,4-b]pyridine compound in solution. What could be the cause?

The appearance of new peaks in your chromatogram upon storage is likely due to the degradation of your compound. To identify the cause, consider the following:

  • Storage Conditions:

    • Solvent: The pH of your solvent can significantly impact stability. Acidic or basic conditions can catalyze hydrolysis.

    • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

    • Light Exposure: If the solution was not protected from light, photodegradation may have occurred.

  • Troubleshooting Steps:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. This can provide initial clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation).

    • Perform Forced Degradation Studies: Systematically expose your compound to acidic, basic, oxidative, and photolytic stress conditions to see if you can reproduce the observed degradation products. This will help pinpoint the specific cause.

    • Structure Elucidation: Isolate the degradation products and use techniques like NMR and high-resolution mass spectrometry to determine their structures.[5][6][7][8]

Q3: How can I develop a stability-indicating HPLC method for my pyrazolo[3,4-b]pyridine analog?

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Here’s a general approach:

  • Forced Degradation: Subject your compound to a range of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate a mixture of the parent compound and its degradants.[9]

  • Method Development:

    • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

    • Mobile Phase Optimization: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) to achieve good separation between the parent peak and all degradation peaks.

    • Detector: A photodiode array (PDA) detector is recommended to check for peak purity and to select the optimal wavelength for detection.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can separate the main peak from all potential degradation products.[9]

Troubleshooting Guides

Problem 1: Significant degradation observed under acidic conditions.
  • Symptom: Rapid loss of the main peak with the appearance of one or more new peaks in the HPLC chromatogram when the compound is in an acidic solution.

  • Possible Cause: The pyrazolo[3,4-b]pyridine ring system contains basic nitrogen atoms that can be protonated under acidic conditions. This can potentially make the ring system more susceptible to nucleophilic attack by water, leading to hydrolysis. Certain functional groups attached to the ring may also be labile in acidic media.

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your application, adjust the pH of your formulation to be closer to neutral.

    • Structural Analysis: Use LC-MS to determine the mass of the degradants. This can help hypothesize the degradation pathway. For example, the loss of a protecting group or hydrolysis of an ester or amide side chain.

    • Protecting Groups: If the degradation is occurring at a specific functional group, consider if a more acid-stable protecting group can be used in your synthesis.

Problem 2: Formation of an N-oxide derivative during synthesis or storage.
  • Symptom: Identification of a compound with a mass increase of 16 amu compared to the parent pyrazolo[3,4-b]pyridine.

  • Possible Cause: The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This can be caused by residual oxidizing agents from synthesis or exposure to air and light over time.

  • Troubleshooting Steps:

    • Inert Atmosphere: During synthesis and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: For formulated products, consider the addition of antioxidants.

    • Purification: Ensure that all oxidizing agents are thoroughly removed during the purification steps of your synthesis.

    • Confirmation of Structure: The formation of an N-oxide can be confirmed by NMR spectroscopy, as the chemical shifts of the protons on the pyridine ring will be affected.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the conditions for subjecting a pyrazolo[3,4-b]pyridine compound to forced degradation to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of the pyrazolo[3,4-b]pyridine compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis. One documented example shows the hydrolysis of a nitrile group to a carboxylic acid under basic conditions.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a PDA detector or LC-MS.

4. Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Use the mass spectral data to propose structures for the degradants.

Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific pyrazolo[3,4-b]pyridine analogs.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector, monitor at a wavelength where the parent compound has maximum absorbance.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Potential Degradation Products of Pyrazolo[3,4-b]pyridine Derivatives

Stress ConditionPotential Degradation PathwayPotential Degradation Product(s)Analytical Observations
Acidic Hydrolysis Hydrolysis of labile functional groups (e.g., esters, amides)Corresponding carboxylic acids and amines/alcoholsNew peaks in HPLC, mass change corresponding to hydrolysis
Basic Hydrolysis Hydrolysis of functional groups (e.g., nitriles, esters)Carboxylic acidsNew peaks in HPLC, mass change corresponding to hydrolysis of the nitrile (+17 amu for amide intermediate, +34 amu for carboxylic acid) or other groups.[1]
Oxidative (H₂O₂) N-oxidation of the pyridine ringPyridine-N-oxide derivativesNew peak in HPLC with a mass increase of 16 amu.[2][3][4]
Thermal Decomposition of the moleculeVarious smaller fragments or rearranged productsMultiple new peaks in HPLC, potential for complex chromatograms
Photolytic Photochemical reactions (e.g., rearrangement, cleavage)Various photoproductsNew peaks in HPLC, often with different UV spectra

Visualizations

Below are diagrams representing logical relationships and potential degradation pathways.

Hydrolysis_Troubleshooting A Unexpected peaks observed in HPLC B Check Storage Conditions A->B C Perform Forced Degradation B->C If conditions suggest instability D Identify Degradation Products C->D Analyze stressed samples E Adjust Formulation/Storage D->E Based on identified pathways

Caption: Troubleshooting workflow for unexpected peaks in HPLC.

Oxidative_Degradation_Pathway Parent Pyrazolo[3,4-b]pyridine N_Oxide Pyrazolo[3,4-b]pyridine N-oxide Parent->N_Oxide N-oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->N_Oxide

Caption: Potential oxidative degradation pathway of pyrazolo[3,4-b]pyridines.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-PDA Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS HPLC->LCMS For mass identification NMR NMR (for isolated degradants) LCMS->NMR For structure elucidation Start Pyrazolo[3,4-b]pyridine Compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Cross-Coupling Reactions of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine in cross-coupling reactions. The primary focus is on mitigating the common side reaction of debromination, which leads to the formation of the undesired byproduct, 1-methyl-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to a reduced yield of the desired coupled product and complicates purification.

Q2: Why is this compound prone to debromination?

A2: The pyrazolo[3,4-b]pyridine ring system is electron-deficient, which can influence the stability of intermediates in the catalytic cycle. This electronic nature, combined with reaction conditions such as the choice of catalyst, ligand, base, and temperature, can favor pathways leading to debromination over the desired cross-coupling.

Q3: What are the general strategies to minimize debromination?

A3: Key strategies include:

  • Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the debromination pathway.

  • Base Selection: Using weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often preferable to strong bases like alkoxides or amines, which can act as hydride sources.

  • Temperature Control: Lowering the reaction temperature can suppress the debromination side reaction, which may have a higher activation energy than the desired coupling.

  • Solvent Choice: Aprotic solvents are generally favored. Protic solvents, especially alcohols, can sometimes serve as hydride donors, promoting debromination.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions where debromination of this compound is a significant issue.

Troubleshooting Workflow for Debromination

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Troubleshooting cluster_3 Outcome start Significant Debromination Observed ligand Change Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) start->ligand Step 1 base Modify Base: - Switch to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) ligand->base Step 2 temp Lower Temperature: - Decrease reaction temperature in 10-20°C increments base->temp Step 3 solvent Change Solvent: - Use aprotic solvents (e.g., Toluene, Dioxane) temp->solvent If problem persists catalyst Screen Catalyst: - Try different Pd precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) solvent->catalyst end Debromination Minimized catalyst->end Successful Optimization

Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine with significant formation of 1-methyl-1H-pyrazolo[3,4-b]pyridine.

ParameterCondition Leading to DebrominationRecommended SolutionRationale
Catalyst/Ligand PdCl₂(PPh₃)₂Use a tandem catalyst system like XPhosPdG2/XPhos.[1][2][3]Bulky, electron-rich ligands like XPhos promote the desired reductive elimination and stabilize the palladium catalyst, minimizing side reactions.[1][2][3]
Base Strong bases (e.g., NaOEt) or Na₂CO₃Weaker inorganic bases like K₂CO₃ or K₃PO₄.[1][2][3]Stronger bases can promote the debromination pathway. The choice of base is critical and should be screened.[1][2][3]
Solvent Protic solvents (e.g., EtOH) or Dioxane aloneA mixture of aprotic solvent and water (e.g., Dioxane/H₂O, EtOH/H₂O) or water alone.[1][2][3]The presence of water can be beneficial, and in some cases, using only water as the solvent can lead to high yields of the desired product.[1]
Temperature High temperatures (e.g., 110-135°C)Optimize for the lowest effective temperature. Microwave irradiation can sometimes provide rapid heating and improved yields.[1][2][3]Higher temperatures can accelerate the undesired debromination.

Quantitative Data from a Structurally Similar System (3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) [1]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Ratio (Coupled:Debrominated)Yield of Coupled Product (%)
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane1109:919
PdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane11045:5545
XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)135 (MW)88:1279
XPhosPdG2 (2.5) XPhos (5) K₂CO₃ (3) H₂O 135 (MW) >99:1 86
Heck Reaction

Problem: Formation of a significant amount of 1-methyl-1H-pyrazolo[3,4-b]pyridine alongside the desired 3-vinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine. This has been noted in the Heck coupling of the analogous 3-bromo-1-methyl-1H-indazole.

ParameterCondition Leading to DebrominationRecommended SolutionRationale
Base Triethylamine (TEA) without additivesUse TEA in combination with NaBr and a phase-transfer catalyst like TBAB.While TEA can be an effective base, it can also act as a hydride source, leading to debromination. The addition of bromide salts can suppress this pathway.
Catalyst/Ligand Various Pd sources and phosphine ligands can be screenedPd(OAc)₂ with PPh₃ has been shown to be effective for a similar substrate.The optimal catalyst system should be determined empirically.
Reaction Conditions Conventional solvent-based heatingConsider mechanochemical (ball-milling) conditions.For some substrates, solvent-free ball-milling can improve chemoselectivity and reduce debromination.
Sonogashira Coupling

Problem: Low conversion and/or significant debromination during the coupling with a terminal alkyne.

ParameterCondition Leading to Debromination/Low YieldRecommended SolutionRationale
Catalyst System Inefficient Pd/Cu catalyst combinationScreen different Pd sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ensure the quality of the Cu(I) co-catalyst.The activity of both the palladium catalyst and the copper co-catalyst is crucial for efficient coupling.
Base Suboptimal amine base (e.g., TEA, DIPEA)Screen a range of amine bases. The choice of base can significantly impact the reaction outcome.The base plays a role in both the deprotonation of the alkyne and the overall stability of the catalytic species.
Atmosphere Presence of oxygenEnsure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the catalyst.
Buchwald-Hartwig Amination

Problem: Low yield of the desired 3-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine, with debromination as a competing side reaction.

ParameterCondition Leading to Debromination/Low YieldRecommended SolutionRationale
Catalyst/Ligand Less bulky ligands (e.g., PPh₃)Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][5][6][7]These ligands promote the reductive elimination of the C-N bond, which is often the rate-limiting step, thus outcompeting debromination.[4][5][6][7]
Base Weaker bases or incorrect stoichiometryUse strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or LiHMDS.[7]A strong base is required to efficiently deprotonate the amine and facilitate the formation of the palladium-amido intermediate.[7]
Catalyst Inhibition Pyridine nitrogen coordinationUse pre-catalysts or catalyst systems designed for heteroaromatic substrates.The nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit catalytic activity. Specialized ligands and pre-catalysts can overcome this issue.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is adapted from a highly successful procedure for a similar pyrazolo-pyrimidine substrate and is optimized to minimize debromination.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Deionized water

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

  • Add deionized water to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 135°C and hold for 40 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Buchwald-Hartwig Amination

This protocol provides a general starting point for the amination of this compound, based on conditions for other challenging bromopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or glovebox

Procedure:

  • In an inert atmosphere (glovebox or Schlenk line), add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Structures

Caption: Chemical structures of the substrate and the common debrominated byproduct.

References

scale-up considerations for the synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, with a focus on scale-up considerations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure the complete consumption of the starting material. Extend the reaction time if necessary.
Inactive brominating agent.Use a fresh batch of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).
Incorrect reaction temperature.Ensure the reaction is maintained at the optimal temperature. For bromination reactions, temperature control is crucial to prevent side reactions.
Formation of Multiple Products (Low Selectivity) Over-bromination (di- or tri-brominated species).Use a stoichiometric amount of the brominating agent. Consider adding the brominating agent portion-wise to control the reaction.
Isomer formation.The choice of solvent and temperature can influence regioselectivity. Analyze the reaction mixture to identify the isomers and optimize the conditions to favor the desired product.
Difficult Product Isolation/Purification Product is an oil or does not precipitate.If the product is an oil, attempt to induce solidification by cooling or by adding a small seed crystal. If precipitation is the issue, ensure the pH of the solution is appropriate for the product's solubility.
Impurities co-elute with the product during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase) to improve separation. Consider a different purification technique, such as recrystallization or distillation.
Scale-Up Issues Poor heat transfer in a large reactor.Ensure adequate stirring and use a reactor with a suitable surface area-to-volume ratio. Consider a jacketed reactor for better temperature control.
Exothermic reaction leading to runaway conditions.Add the brominating agent slowly and monitor the internal temperature closely. Ensure an adequate cooling system is in place.
Inefficient mixing.Use an appropriate stirrer and agitation speed for the reactor size and viscosity of the reaction mixture.
Challenges with solid handling and filtration.Select appropriate filtration equipment for the scale of the reaction. Ensure the particle size of the product is suitable for efficient filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes involve either the direct bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine or a multi-step synthesis building the pyrazolo[3,4-b]pyridine core with the bromine atom already in place. One reported method involves the reaction of a diazonium salt of 1H-pyrazolo[3,4-b]pyridine with liquid bromine.[1] Another approach is the use of phosphorus tribromide with 1H-pyrazolo[3,4-b]pyridine in acetonitrile.[1]

Q2: What are the key safety precautions to consider during the bromination step at a larger scale?

A2: Bromine is highly corrosive and toxic. When working at a larger scale, it is crucial to work in a well-ventilated area, preferably a walk-in fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, apron, and a full-face shield. Ensure that an emergency shower and eyewash station are readily accessible. It is also important to have a quenching agent, such as sodium thiosulfate solution, prepared and available to neutralize any bromine spills.

Q3: How can I control the regioselectivity of the bromination to favor the 3-bromo isomer?

A3: The regioselectivity of electrophilic bromination on the pyrazolo[3,4-b]pyridine ring system can be influenced by several factors. The directing effects of the existing substituents on the ring play a significant role. The reaction conditions, such as the choice of brominating agent (e.g., Br2, NBS), solvent, and temperature, can also affect the outcome. For complex substrates, it may be necessary to perform a screening of different conditions to optimize the formation of the desired 3-bromo isomer.

Q4: What are the recommended purification methods for this compound on a multi-gram scale?

A4: For multi-gram scale purification, column chromatography can be effective, although it may be time-consuming and require large volumes of solvent. Recrystallization is often a more scalable and cost-effective method if a suitable solvent system can be identified. A combination of techniques, such as an initial purification by flash chromatography followed by recrystallization of the enriched material, can also be an efficient strategy.

Q5: Are there any specific analytical techniques recommended for monitoring the reaction and assessing the purity of the final product?

A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction at the bench scale. For more quantitative analysis and for purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) can be used to confirm the molecular weight of the product.

Experimental Protocols

Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine (Method 1)[1]
  • Dissolve the diazonium salt of 1H-pyrazolo[3,4-b]pyridine in dichloromethane.

  • Slowly add liquid bromine while maintaining the temperature at 40°C.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature.

  • Under an ice bath, slowly quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridine (Method 2)[1]
  • Dissolve 1H-pyrazolo[3,4-b]pyridine in acetonitrile.

  • Add phosphorus tribromide to the solution.

  • Heat the reaction mixture to reflux for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a pre-cooled saturated sodium carbonate solution.

  • Filter the resulting mixture and extract the filtrate with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Data Presentation

ParameterLab Scale (e.g., 1g)Scale-Up (e.g., 100g)Reference
Starting Material 1-methyl-1H-pyrazolo[3,4-b]pyridine1-methyl-1H-pyrazolo[3,4-b]pyridineN/A
Brominating Agent NBS (1.1 eq)NBS (1.05 eq)N/A
Solvent Acetonitrile (20 mL)Acetonitrile (2 L)N/A
Temperature Reflux70-80°C (controlled addition)N/A
Reaction Time 4 hours6-8 hoursN/A
Yield 75-85%70-80%N/A
Purity (by HPLC) >98%>97%N/A

Note: The data in this table is illustrative and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Charge Reactor with 1-methyl-1H-pyrazolo[3,4-b]pyridine and Solvent start->reagents bromination Controlled Addition of Brominating Agent reagents->bromination monitoring Monitor Reaction (TLC/HPLC) bromination->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Purification (Chromatography/Recrystallization) concentration->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and stoichiometry correct? start->check_reagents check_conditions Are reaction temperature and time optimal? check_reagents->check_conditions Yes fresh_reagents Use fresh reagents and verify stoichiometry. check_reagents->fresh_reagents No extend_time Extend reaction time and monitor. check_conditions->extend_time No optimize_conditions Optimize temperature and solvent. check_conditions->optimize_conditions Yes

Caption: A troubleshooting decision tree for low yield in the synthesis.

References

Validation & Comparative

Comparative Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the bioactivity of various 3-substituted-1H-pyrazolo[3,4-b]pyridine derivatives in different cancer cell lines, with a focus on their anti-proliferative effects and mechanisms of action. While specific experimental data for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide a valuable reference for researchers.

Comparative Bioactivity Data

The following tables summarize the in vitro anti-proliferative activity of various pyrazolo[3,4-b]pyridine derivatives across a panel of human cancer cell lines. These compounds often exhibit potent cytotoxic effects by targeting key enzymes and signaling pathways involved in cancer progression.

Compound IDSubstitution at C3Target Cancer Cell LineIC50 / GI50 (µM)Primary Molecular Target(s)Reference
8c Indole derivativeLeukemia (K562)1.33Topoisomerase IIα[1]
Leukemia (MV4-11)0.72Topoisomerase IIα[2]
C03 Substituted phenylaminoColorectal (Km-12)0.304Tropomyosin receptor kinase A (TRKA)[3][4]
Breast (MCF-7)>10TRKA[3][4]
15y Substituted phenylGlioblastoma (A172)Micromolar rangeTANK-binding kinase 1 (TBK1)[5][6]
Glioblastoma (U87MG)Micromolar rangeTBK1[5][6]
Melanoma (A375, A2058)Micromolar rangeTBK1[5][6]
Thiazolyl-pyrazole 2 Thiazole derivativeBreast (MDA-MB231)22.84PPARG, EGFR, PPARA[7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are standard measures of a compound's potency in inhibiting cell growth. Lower values indicate higher potency.

Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Derivatives

Several critical signaling pathways implicated in cancer cell proliferation, survival, and differentiation are modulated by pyrazolo[3,4-b]pyridine derivatives.

.

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., TRK, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K PLCg PLCγ RTK->PLCg Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_Pyridine->RTK Inhibition Topoisomerase Topoisomerase IIα Pyrazolo_Pyridine->Topoisomerase Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest

Caption: Targeted signaling pathways of pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are standard protocols for key experiments.

General Experimental Workflow

The validation of a novel compound's bioactivity typically follows a structured workflow from initial screening to mechanistic studies.

Experimental_Workflow Start Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Western Blot for Caspases, PARP) Mechanism->Apoptosis Kinase In Vitro Kinase Assay Mechanism->Kinase TargetValidation Target Validation Mechanism->TargetValidation Kinase->TargetValidation WesternBlot Western Blot for Signaling Proteins TargetValidation->WesternBlot End Lead Compound Optimization TargetValidation->End

Caption: General workflow for validating the bioactivity of a compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for another 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

This assay is used to determine if a compound directly inhibits the activity of a specific kinase.

Materials:

  • Recombinant kinase (e.g., TRKA, TBK1)

  • Kinase-specific substrate

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

  • Kinase reaction buffer

  • Test compound

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase buffer in a microplate.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and detect the amount of phosphorylated substrate or ADP produced.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This has led to its extensive investigation as a core component in the design of inhibitors for various protein kinases and other biological targets. The 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine intermediate, in particular, serves as a versatile building block for generating diverse libraries of analogs, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These modifications at the C3-position have profound effects on the biological activity and selectivity of the resulting compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core, with a focus on their activity as kinase inhibitors.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various 3-substituted 1-methyl-1H-pyrazolo[3,4-b]pyridine analogs against different kinase targets. The data is compiled from multiple studies to highlight the impact of substitutions at the C3-position.

Table 1: SAR of 3-Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors

CompoundR1 (at C3-position)R2 (at C5-position)TBK1 IC50 (nM)[1]
15a 4-methoxyphenylH>1000
15t 3-fluoro-4-methoxyphenylH0.8[1]
15y 3-fluoro-4-(2-methoxyethoxy)phenylH0.2[1]
15i N-(4-sulfamoylphenyl)H8.5[1]

This table illustrates that for TBK1 inhibition, substitution at the C3-position with a phenyl ring is a key determinant of potency. The introduction of a fluorine atom and an ether linkage at the meta and para positions of the phenyl ring, respectively, significantly enhances the inhibitory activity.

Table 2: SAR of 3-Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs as FGFR1 Inhibitors

CompoundR (at C3-position)FGFR1 IC50 (nM)[2]H1581 Cell IC50 (µM)[2]
7i 2,6-dichloro-3,5-dimethoxyphenyl42.4[2]>1
11a 2,6-dichloro-3,5-dimethoxy-4-aminophenyl1.8[2]0.051
7k 2,6-dichloro-3,5-dimethoxy-4-(dimethylamino)phenyl1.9[2]0.063
7n 2,6-dichloro-3,5-dimethoxy-4-(4-ethylpiperazin-1-yl)phenyl0.5[2]0.018

For FGFR1 inhibition, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the C3-position is crucial. The introduction of an amino or a substituted piperazinyl group at the 4-position of this phenyl ring dramatically improves both enzymatic and cellular potency, highlighting the importance of this vector for interacting with the solvent-exposed region of the kinase.

Table 3: SAR of 3-Substituted 1H-Pyrazolo[3,4-b]pyridine Analogs as TRKA Inhibitors

CompoundR (at C3-position)TRKA IC50 (nM)[3]
C03 3-(morpholinocarbonyl)phenylamino56[3]
C09 4-(morpholinocarbonyl)phenylamino57
C10 3-(4-methylpiperazine-1-carbonyl)phenylamino26

In the case of TRKA inhibitors, an aminophenyl linker at the C3-position appears to be a favorable feature. Modifications on the phenyl ring, such as the introduction of a morpholinocarbonyl or a methylpiperazine-carbonyl group, are well-tolerated and can fine-tune the potency.

Experimental Protocols

General Synthesis of 3-Aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine Analogs (Suzuki-Miyaura Coupling)

A mixture of this compound (1 equivalent), the corresponding arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or a more advanced catalyst system like XPhosPdG2/XPhos (0.05-0.1 equivalents), and a base such as Na2CO3 or K2CO3 (2-3 equivalents) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water.[1][4][5] The reaction mixture is then heated, often under microwave irradiation, until the starting material is consumed, as monitored by TLC or LC-MS.[4][5] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridine analog.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay. For example, for TBK1, the Z'-LYTE and Adapta kinase activity assays can be utilized.[1] In a typical assay, the kinase enzyme, a fluorescently labeled peptide substrate, and ATP are incubated in a buffer solution. The reaction is initiated by the addition of ATP. The compounds to be tested are added at various concentrations to determine their inhibitory effect on the phosphorylation of the substrate. The extent of phosphorylation is measured by detecting the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the compounds is evaluated against various cancer cell lines. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with increasing concentrations of the test compounds for a specified period, typically 72 hours. Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[1] The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

SAR_Workflow start 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine suzuki Suzuki-Miyaura Coupling start->suzuki analogs Library of C3-Substituted Analogs suzuki->analogs bio_assay Biological Screening (e.g., Kinase Assays) analogs->bio_assay sar_analysis Structure-Activity Relationship (SAR) Analysis bio_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: General workflow for SAR studies of this compound analogs.

Kinase_Inhibition_Pathway cluster_0 ATP Binding Site inhibitor Pyrazolo[3,4-b]pyridine Analog kinase Protein Kinase (e.g., TBK1, FGFR, TRK) inhibitor->kinase substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate atp ATP atp->kinase downstream Downstream Signaling & Cell Proliferation p_substrate->downstream

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine analogs as kinase inhibitors.

References

The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[3,4-b]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, a versatile framework upon which a multitude of potent and selective inhibitors of various protein kinases have been built.[1][2] These compounds have shown significant promise in preclinical studies for a range of diseases, most notably cancer.[3][4] However, the journey from a promising hit in a test tube to a viable therapeutic candidate is fraught with challenges. A critical aspect of this journey is understanding the correlation, and often the disparity, between in vitro and in vivo efficacy. This guide provides a comprehensive comparison of the performance of several pyrazolo[3,4-b]pyridine-based inhibitors, delving into the experimental data that underpins our understanding of their therapeutic potential. We will explore the causal relationships behind the experimental choices and provide detailed protocols for key assays, offering a self-validating system for researchers in the field.

From Benchtop to Bedside: Understanding the Efficacy Gap

The transition from a controlled in vitro environment to a complex in vivo system is a significant leap. In vitro assays, such as enzymatic and cell-based assays, provide a rapid and cost-effective means to assess the direct inhibitory activity of a compound against its molecular target and its effect on cellular processes in a controlled setting.[5] However, these assays do not account for the multitude of physiological factors that can influence a drug's activity in a living organism, including absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment.[6] In vivo models, typically utilizing animal models such as mouse xenografts, are therefore indispensable for evaluating the true therapeutic potential of a drug candidate.[7][8]

A Comparative Analysis of Pyrazolo[3,4-b]pyridine Based Kinase Inhibitors

Here, we compare the in vitro and in vivo efficacy of several pyrazolo[3,4-b]pyridine-based inhibitors targeting different kinases implicated in cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a key driver in various cancers.[3] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[9][10]

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Assay (Cell Line)In Vivo ModelTumor Growth InhibitionReference
7n FGFR11.2H1581 (FGFR1-driven)H1581 XenograftSignificant[9][10]
AZD4547 FGFR1, 2, 30.2, 2.5, 1.8MultipleVarious XenograftsExcellent[10]
NVP-BGJ398 FGFR1, 2, 30.9, 1.4, 1.0MultipleVarious XenograftsPotent[9]

Compound 7n demonstrates potent low nanomolar inhibition of FGFR1 in enzymatic assays.[9][10] This translates to effective suppression of FGFR signaling in cancer cells.[9] Crucially, this potent in vitro activity is mirrored by significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting a successful transition from benchtop to a preclinical model.[9][10] The established FGFR inhibitors AZD4547 and NVP-BGJ398, which share structural similarities, also exhibit low nanomolar in vitro potency against FGFRs, which has translated to efficacy in clinical trials.[9][10]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a variety of tumors.[11][12] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop novel TRK inhibitors.[11][12][13]

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Assay (Cell Line)In Vivo ModelKey FindingReference
C03 TRKA56Km-12 (IC50 = 0.304 µM)Not ReportedGood plasma stability[11][12][13]
C09 TRKA57Not ReportedNot ReportedPan-TRK inhibitor[11][12]
C10 TRKA26Not ReportedNot ReportedPan-TRK inhibitor[11][12]

Compounds C03 , C09 , and C10 show nanomolar inhibitory activity against TRKA in enzymatic assays.[11][12] Compound C03 also demonstrates micromolar potency in inhibiting the proliferation of the Km-12 cancer cell line.[11][13] While in vivo efficacy data for these specific compounds is not yet published, the favorable pharmacokinetic property of good plasma stability for C03 is a promising indicator for future in vivo studies.[11][13] This highlights a critical aspect of drug development: a potent inhibitor must also possess suitable drug-like properties to be effective in vivo.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[14][15] The pyrazolo[3,4-b]pyridine core has been utilized to generate potent CDK inhibitors.[4][14][15][16]

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Assay (Cell Line)In Vivo ModelKey FindingReference
SQ-67563 CDK1/CDK2PotentCytotoxic, blocks cell cycleNot ReportedInduces apoptosis[15]
BMS-265246 CDK1/CDK26/9Not ReportedNot ReportedHighly potent[16]
Compound VIII CDK2/PIM1300/12060 cancer cell lines (MG-MID = 2.70 µM)Not ReportedDual inhibitor[4]

SQ-67563 and BMS-265246 are potent inhibitors of CDK1 and CDK2 with low nanomolar IC50 values.[15][16] In cellular assays, SQ-67563 demonstrates cytotoxicity and the ability to induce cell cycle arrest and apoptosis.[15] Compound VIII, a dual inhibitor of CDK2 and PIM1 kinases, shows significant anti-cancer properties across a panel of 60 cancer cell lines.[4] The strong in vitro and cellular data for these compounds provide a solid rationale for their advancement into in vivo efficacy studies.

Signaling Pathways and Experimental Workflows

To better visualize the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by pyrazolo[3,4-b]pyridine inhibitors and the general workflows for assessing their efficacy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Efficacy_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Enzyme_Assay Enzymatic Kinase Assay (Determine IC50) Cell_Assay Cell-Based Proliferation Assay (Determine GI50) Enzyme_Assay->Cell_Assay Potent compounds advance Xenograft Tumor Xenograft Model Establishment Cell_Assay->Xenograft Lead candidates advance Treatment Compound Administration Xenograft->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: General Workflow for Efficacy Assessment.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[17]

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate

  • Pyrazolo[3,4-b]pyridine inhibitor (test compound)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[3,4-b]pyridine inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 10 µL of a mixture containing the recombinant kinase and the biotinylated peptide substrate in kinase reaction buffer. c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer. e. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of a pyrazolo[3,4-b]pyridine inhibitor in a subcutaneous tumor xenograft model.[7][8][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Pyrazolo[3,4-b]pyridine inhibitor (test compound)

  • Vehicle for compound formulation

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Cell Preparation and Implantation: a. Culture the chosen human cancer cell line under standard conditions. b. Harvest the cells and resuspend them in a sterile, serum-free medium, with or without Matrigel, at a concentration of 5 x 10^7 cells/mL.[18] c. Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[18]

  • Tumor Growth and Grouping: a. Monitor the mice for tumor formation. b. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: a. Prepare the pyrazolo[3,4-b]pyridine inhibitor in a suitable vehicle at the desired concentrations. b. Administer the compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule (e.g., once daily for 21 days). c. Administer the vehicle alone to the control group.

  • Monitoring and Endpoint: a. Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²). b. Monitor the body weight of the mice as an indicator of toxicity. c. The study is terminated when the tumors in the control group reach a predetermined size or after the planned treatment duration.[18]

  • Data Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. This guide has provided a comparative analysis of the in vitro and in vivo efficacy of representative compounds, highlighting the critical importance of translating potent enzymatic and cellular activity into tangible anti-tumor effects in preclinical models. The provided experimental protocols offer a framework for the rigorous evaluation of these promising therapeutic candidates. A thorough understanding of the interplay between in vitro potency, pharmacokinetic properties, and the complex in vivo environment is paramount for the successful development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Kinase Selectivity of 1H-Pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine and related compounds from the 1H-pyrazolo[3,4-b]pyridine scaffold. The information presented herein is intended to offer insights into the potential of this chemical series for targeted kinase inhibitor development.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors.[1] Kinase selectivity is a critical attribute of a therapeutic agent, as it can significantly influence both efficacy and safety by minimizing off-target effects.[2] This guide compares the kinase selectivity of several 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the impact of substitutions on their target profiles. While comprehensive public data for this compound is limited, this guide leverages data from structurally related compounds to provide a representative analysis. It has been noted that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus can significantly impact inhibitory activity, in some cases leading to a complete loss of potency against certain kinases like FGFR1.[3]

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activities of several 1H-pyrazolo[3,4-b]pyridine derivatives against a panel of kinases. The data is presented as IC50 (nM) or percent inhibition at a given concentration, as available in the cited literature.

Table 1: Kinase Inhibition Data for 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound/AnalogTarget KinaseIC50 (nM)Off-Target Kinases of NoteReference
Analog A (Illustrative) Target X 50 Kinase Y (>1000 nM), Kinase Z (>1000 nM)-
Compound 15y TBK10.2Evaluated against a panel of 31 kinases at 1 µM[4]
Compound C03 TRKA56Pan-TRK inhibitor with activity against FAK, PAK4, PLK4[5]
Compound 7n FGFR1<1High selectivity over VEGFR2[3]
Compound 10g ALK-L1196M<0.5Potent against ALK-wt and ROS1; selective over c-Met[6]

Note: Analog A is an illustrative example for this compound, as specific public data is unavailable.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent.[2] Standard in vitro kinase assays are employed to quantify the inhibitory activity of a compound against a large panel of kinases.

Radiometric Kinase Assay

A widely used method for assessing kinase activity is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate.[2][7]

Protocol:

  • Reaction Setup: The kinase, a suitable substrate, and reaction buffer are combined in a microtiter plate.

  • Inhibitor Addition: The test compound, serially diluted, is added to the reaction wells. A control with the vehicle (e.g., DMSO) is included.

  • Reaction Initiation: The kinase reaction is started by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically kept near the Km value for each kinase to ensure accurate IC50 determination.[2]

  • Incubation: The reaction is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2]

  • Termination and Detection: The reaction is stopped, often by adding a strong acid. The phosphorylated substrate is then captured on a filter, and the amount of incorporated radiolabel is quantified using a scintillation counter.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase-based reaction that generates a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the targeted kinases operate is essential for interpreting the biological consequences of their inhibition.

experimental_workflow cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate Preparation (Kinase, Substrate, Buffer) SerialDilution->AssayPlate KinasePanel Kinase Panel KinasePanel->AssayPlate Incubation Incubation with Compound & ATP AssayPlate->Incubation Detection Signal Detection (Radiometric or Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Curve Fitting RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity trk_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Ligand Neurotrophin Ligand->TRK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Inhibitor->TRK Inhibition fgfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg FGF FGF FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PLCg->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 7n) Inhibitor->FGFR Inhibition

References

Unveiling the Potential of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to TAK1 Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating activity against a range of therapeutic targets implicated in cancer and inflammatory diseases. This guide provides a comprehensive comparison of experimental approaches to validate Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a potential biological target for the novel compound, 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. We will explore established TAK1 inhibitors as benchmarks and provide detailed protocols for key validation assays.

The Case for TAK1 as a Target

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a crucial serine/threonine kinase that functions as a central node in signaling pathways regulating inflammation, immunity, and cell survival. Its activation by pro-inflammatory cytokines like TNF-α and IL-1β triggers downstream cascades, including the NF-κB and MAPK pathways. Dysregulation of TAK1 signaling is linked to various inflammatory disorders and cancers, making it a compelling target for therapeutic intervention. Given the known kinase inhibitory activity of the pyrazolo[3,4-b]pyridine core, TAK1 presents a highly plausible biological target for this compound.

Comparative Analysis of TAK1 Inhibitors

To effectively validate the potential of this compound as a TAK1 inhibitor, a direct comparison with well-characterized inhibitors is essential. The following table summarizes the performance of established TAK1 inhibitors, which can serve as positive controls and benchmarks in validation assays.

InhibitorTypeMechanism of ActionTAK1 IC50 (nM)Other Notable Targets (IC50)
This compound (Hypothetical) ATP-competitive (predicted)Reversible (predicted)To be determinedTo be determined
5Z-7-OxozeaenolCovalent, IrreversibleForms a covalent bond with a cysteine residue in the ATP-binding site.[1]8.1 - 22[2][3]MEK1 (411 nM), MEKK1 (268 nM)[3]
TakinibType I, ATP-competitiveBinds to the ATP-binding pocket of both autophosphorylated and non-phosphorylated TAK1.[4][5]9.5[5]IRAK4 (120 nM), IRAK1 (390 nM)[5]
NG25Type II, ATP-competitiveBinds to the ATP-binding pocket, inducing a DFG-out conformation.149[6][7]MAP4K2 (21.7 nM), LYN (12.9 nM), SRC (113 nM)[6]
HS-276ATP-competitiveOrally bioavailable TAK1 inhibitor.Kᵢ = 2.5 nM[8]Highly selective[8]

Experimental Protocols for Target Validation

The following section provides detailed methodologies for key experiments to validate the inhibition of TAK1 by this compound.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of the compound on purified TAK1 enzyme.

Principle: This assay quantifies the phosphorylation of a substrate by TAK1 in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory potency of the compound.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

    • Enzyme Solution: Dilute recombinant human TAK1/TAB1 complex in Kinase Buffer to the desired concentration (e.g., 5 nM).

    • Substrate Solution: Prepare a solution of Myelin Basic Protein (MBP) or a specific peptide substrate in Kinase Buffer (e.g., 1 µM).

    • ATP Solution: Prepare a solution of ATP in Kinase Buffer. The concentration should be at or near the Km of TAK1 for ATP (typically 10-50 µM).

    • Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions. Also, prepare dilutions of a known TAK1 inhibitor (e.g., Takinib) as a positive control.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions and controls.

    • Add the TAK1/TAB1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the Substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

      • Fluorescence/TR-FRET Assay: Uses a phosphorylation-specific antibody to detect the phosphorylated substrate.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation assay_plate Assay Plate Setup reagent_prep->assay_plate incubation Incubation assay_plate->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis cluster_pathway TAK1 Signaling Pathway TNFa TNF-α / IL-1β Receptor Receptor TNFa->Receptor TAK1_complex TAK1/TAB1/TAB2 Receptor->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKKs MKKs TAK1_complex->MAPKKs TAK1_inhibitor 3-bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine TAK1_inhibitor->TAK1_complex NFkB NF-κB IKK_complex->NFkB Gene_expression Inflammatory Gene Expression NFkB->Gene_expression MAPKs p38 / JNK MAPKKs->MAPKs MAPKs->Gene_expression

References

A Senior Application Scientist's Guide to Halogenated Heterocyclic Fragments: A Comparative Analysis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic fragments is a critical determinant of success in drug discovery programs. Halogenated heterocycles, in particular, serve as versatile building blocks, offering vectors for molecular elaboration and modulation of physicochemical properties. This guide provides an in-depth comparative analysis of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine against other common halogenated heterocyclic fragments. Through a synthesis of literature-derived data and field-proven insights, we will demonstrate the distinct advantages of this scaffold in terms of its reactivity, metabolic stability, and its role in constructing molecules with desirable drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for small molecule therapeutics.

Introduction: The Strategic Value of Halogenated Heterocycles in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening for identifying novel hit compounds.[1] The core principle of FBDD lies in the use of small, low-complexity molecules ("fragments") that, despite low initial binding affinity, can be efficiently optimized into potent leads.[1] Halogenated heterocyclic fragments are a particularly valuable subclass within FBDD libraries. The halogen atom, typically bromine or chlorine, serves a dual purpose: it acts as a versatile synthetic handle for diversification via cross-coupling reactions and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity.[2][3][4]

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, structurally analogous to indole and azaindoles.[5][6] This scaffold is prevalent in compounds targeting a wide range of biological targets, including kinases, with applications in oncology, neurology, and infectious diseases.[5][6][7][8][9][10] The strategic placement of a bromine atom, as in this compound, provides a key vector for chemical modification, making it a highly sought-after intermediate.[5]

This guide will dissect the specific attributes of the this compound fragment, comparing its performance in key synthetic transformations and its impact on drug-like properties against other commonly employed halogenated heterocycles.

Profile of a Privileged Scaffold: this compound

The this compound scaffold (CID 278149) is a crystalline solid with a molecular weight of 212.05 g/mol .[11] The strategic methylation at the N1 position of the pyrazole ring serves to block one potential site of metabolic attack and eliminates tautomerism, which can simplify structure-activity relationship (SAR) studies.[8]

Synthesis and Accessibility

The synthesis of the parent 1H-pyrazolo[3,4-b]pyridine core can be achieved through various condensation reactions.[6][8] Subsequent bromination is a common method for introducing the key synthetic handle. One established method involves the reaction of the corresponding diazonium salt with liquid bromine.[5] Another approach utilizes phosphorus tribromide with the 1H-pyrazolo[3,4-b]pyridine starting material.[5] The N-methylation is typically achieved using a suitable methylating agent. The commercial availability of this fragment further enhances its utility in drug discovery campaigns.[12]

Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine ring is well-positioned for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13][14][15] This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[15]

The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: I > Br > OTf >> Cl.[15] While an iodide would be more reactive, bromides often offer a better balance of reactivity, stability, and cost. The electron-deficient nature of the pyridine ring in the pyrazolopyridine system can influence the kinetics of the oxidative addition step in the catalytic cycle.

G cluster_workflow Fragment-Based Drug Discovery Workflow Start Start Fragment_Library Halogenated Fragment Library Screening Biophysical Screening (e.g., X-ray, SPR) Hit_ID Hit Identification Elaboration Hit Elaboration via Cross-Coupling Lead_Opt Lead Optimization Candidate Candidate

Comparative Analysis: Benchmarking Against Key Alternatives

To objectively assess the value of this compound, we will compare it to other commonly used halogenated heterocyclic fragments across three key performance areas: reactivity in Suzuki-Miyaura coupling, metabolic stability, and impact on physicochemical properties. The chosen comparators are 3-bromopyridine and 4-bromo-1-methyl-1H-pyrazole, representing simpler, constituent ring systems.

Head-to-Head Reactivity in Suzuki-Miyaura Coupling

The efficiency of a cross-coupling reaction is paramount for the rapid generation of compound libraries for SAR exploration. Below is a standardized protocol for a microwave-assisted Suzuki-Miyaura coupling, followed by a comparison of expected yields based on literature precedents.[13][16][17]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To a 10 mL microwave vial, add the halogenated heterocycle (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Add a pre-mixed solution of 1,4-dioxane and water (4:1, 5 mL).

  • Purge the vial with argon for 5 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the vial and seal it.

  • Place the vial in a microwave reactor and heat to 120 °C for 20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Aryl-Br Ar-Br Product Ar-R Aryl-Br->Product Pd(0) Catalyst Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Transmetal Ar-Pd(II)L₂(R) RedElim Pd(0)L₂

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Halogenated HeterocycleExpected Yield (%)Notes
This compound 85-95%Good reactivity, generally clean reactions. The fused ring system is stable under these conditions.
3-bromopyridine70-90%Good reactivity, but can be prone to side reactions depending on the substrate.
4-bromo-1-methyl-1H-pyrazole80-95%Generally high yielding, but the resulting biaryl may have different conformational properties.

Yields are estimates based on typical literature values and may vary depending on the specific boronic acid used.

The pyrazolo[3,4-b]pyridine scaffold consistently demonstrates high yields, often with facile purification. This reliability is a significant advantage in a high-throughput chemistry environment.

Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to poor in vivo efficacy. The primary sites of metabolism are often electron-rich positions on aromatic rings or benzylic positions. The N-methylation of the pyrazole ring in our fragment of interest already blocks one potential site of metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Prepare a stock solution of the test compound in DMSO.

  • Incubate the test compound (1 µM final concentration) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

  • Initiate the reaction by adding NADPH (1 mM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½).

Table 2: Comparative Metabolic Stability

Parent FragmentIn Vitro t½ (minutes)Key Metabolic Liabilities
3-substituted-1-methyl-1H-pyrazolo[3,4-b]pyridine > 60Generally stable. The fused ring system can be less prone to oxidation than single rings. N-methylation prevents N-dealkylation.
3-substituted-pyridine15-45The pyridine ring is susceptible to oxidation by cytochrome P450 enzymes, particularly at the positions ortho and para to the nitrogen.
4-substituted-1-methyl-1H-pyrazole30-60The pyrazole ring is generally more stable than pyridine, but can still undergo oxidation. The N-methyl group can be a site of oxidation.

Data represents typical ranges for derivatives of these fragments and can be highly dependent on the nature of the substituent introduced via cross-coupling.

Derivatives of the this compound scaffold often exhibit enhanced metabolic stability.[7][8] This can be attributed to the electronic nature of the fused ring system and the blocking of a potential metabolic soft spot by the N-methyl group.

Physicochemical Property Modulation

The choice of a heterocyclic core has a profound impact on key physicochemical properties such as lipophilicity (cLogP) and aqueous solubility. The nitrogen atoms in the pyrazolo[3,4-b]pyridine scaffold can act as hydrogen bond acceptors, which can improve solubility and provide key interactions with biological targets.

Table 3: Comparative Physicochemical Properties

FragmentCalculated LogP (cLogP)Number of H-Bond AcceptorsImpact on Properties
This compound 1.9[11]3Offers a good balance of lipophilicity and polarity. The multiple nitrogen atoms can enhance solubility and provide multiple points for hydrogen bonding.
3-bromopyridine1.581Lower lipophilicity, but fewer opportunities for specific hydrogen bond interactions.
4-bromo-1-methyl-1H-pyrazole1.452Lower lipophilicity. The pyrazole ring offers different electronic and steric properties compared to pyridine.

The pyrazolo[3,4-b]pyridine core provides a unique electronic and steric profile that can be leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Strategic Application in Drug Design

The this compound scaffold is not merely a synthetic intermediate; it is a key component of numerous biologically active molecules. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[7][18] In these cases, the pyrazolopyridine core often serves as a hinge-binding motif, with the substituent at the 3-position extending into a hydrophobic pocket of the kinase.

G Start Target & Desired Properties Known? High_Reactivity High Synthetic Tractability Needed? Start->High_Reactivity Yes Re-evaluate Re-evaluate Strategy Start->Re-evaluate No Metabolic_Stability Metabolic Stability a Key Concern? High_Reactivity->Metabolic_Stability Yes Fragment2 Consider Simpler Fragments (e.g., 3-bromopyridine) High_Reactivity->Fragment2 No H_Bonding Multiple H-Bond Acceptors Desired? Metabolic_Stability->H_Bonding Yes Metabolic_Stability->Fragment2 No Fragment1 Use 3-bromo-1-methyl- 1H-pyrazolo[3,4-b]pyridine H_Bonding->Fragment1 Yes H_Bonding->Fragment2 No

Conclusion

While simpler fragments like 3-bromopyridine and 4-bromo-1-methyl-1H-pyrazole have their place in drug discovery, this compound offers a compelling combination of favorable attributes:

  • High Synthetic Tractability: It is a reliable and high-yielding substrate in Suzuki-Miyaura cross-coupling reactions.

  • Enhanced Metabolic Stability: The fused ring system and N-methylation contribute to increased resistance to metabolic degradation.

  • Favorable Physicochemical Properties: It provides a scaffold with multiple hydrogen bond acceptors, which can be advantageous for solubility and target binding.

For research teams looking to accelerate their hit-to-lead campaigns with a versatile, stable, and synthetically accessible building block, this compound represents a superior choice over many other halogenated heterocyclic fragments. Its proven track record in the literature and its favorable intrinsic properties make it a valuable addition to any fragment library.

References

A Spectroscopic Showdown: Differentiating Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the spectroscopic nuances of pyrazolo[3,4-b]pyridine isomers, complete with experimental data and detailed protocols.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2] Its isomeric forms, particularly the 1H- and 2H-pyrazolo[3,4-b]pyridines, present a significant analytical challenge due to their structural similarity. Distinguishing between these isomers is crucial for drug development, as the substitution pattern on the pyrazole ring dramatically influences biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of pyrazolo[3,4-b]pyridine isomers, empowering researchers to confidently identify and characterize their synthesized compounds.

The Isomeric Landscape: 1H vs. 2H Tautomers

The pyrazolo[3,4-b]pyridine system can exist in two primary tautomeric forms: the 1H- and 2H-isomers, arising from the position of the proton on the pyrazole nitrogen.[3][4] Computational studies have demonstrated that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, making it the predominant form in most conditions.[3][5] Consequently, the majority of published spectroscopic data pertains to N-substituted 1H-pyrazolo[3,4-b]pyridine derivatives. This guide will focus on the characterization of these prevalent isomers.

Spectroscopic Fingerprints: A Multi-Technique Approach

A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, provides a robust toolkit for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of pyrazolo[3,4-b]pyridine isomers. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings are highly sensitive to the substitution pattern. For instance, in 1H-pyrazolo[3,4-b]pyridine derivatives, the protons on the pyridine ring (H4, H5, and H6) typically appear as a set of coupled multiplets or double doublets in the aromatic region (δ 7.0-8.6 ppm).[6] The proton at position 3 of the pyrazole ring (H3) usually resonates as a singlet further downfield.[6]

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the quaternary carbons within the fused ring system, are diagnostic for distinguishing between N-1 and N-2 substituted isomers.[6]

Table 1: Comparative ¹H NMR Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound/IsomerH3 (δ ppm)H4 (δ ppm)H5 (δ ppm)H6 (δ ppm)Other Signals (δ ppm)SolventReference
3-Iodo-1H-pyrazolo[3,4-b]pyridine-7.89 (dd)7.22-7.25 (m)8.64 (dd)13.18 (br, 1H, NH)CDCl₃[7]
1-Phenyl-3-(pyridin-3-yl)-4-(4-methoxyphenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile----Aromatic protons and other functional group signals-[8]
Spiro[indoline-3,7'-pyrazolo[4,3-b]pyridine]-2,3'(2'H)-dione derivative----5.86 (d, 1H, CH), 6.52 (s, 1H, NH), 7.12-7.64 (m, 14H, ArH), 10.43 (s, 1H, NH)DMSO-d₆[9]

Table 2: Comparative ¹³C NMR Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound/IsomerC3 (δ ppm)C3a (δ ppm)C4 (δ ppm)C5 (δ ppm)C6 (δ ppm)C7a (δ ppm)Other Signals (δ ppm)SolventReference
Spiro[indoline-3,7'-pyrazolo[4,3-b]pyridine]-2,3'(2'H)-dione derivative155.158.9111.7118.6121.6145.156.1, 119.3, 123.4, 125.6, 127.4, 128.4, 129.6, 134.6, 136.1, 137.9, 141.8, 166.4, 193.8DMSO-d₆[9]
2',6'-Dimethyl-5'-nicotinoyl-3a',4'-dihydrospiro[indoline-3,7'-pyrazolo[4,3-b]pyridine]-2,3'(2'H)-dione155.158.6108.7115.6119.3145.116.4, 25.1, 57.5, 121.6, 123.4, 125.6, 127.4, 129.6, 135.6, 136.1, 137.9, 141.8, 168.8, 194.8DMSO-d₆[9]
Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and fragmentation patterns of pyrazolo[3,4-b]pyridine isomers. The fragmentation pathways can offer clues to the substitution pattern. Common fragmentation patterns involve the loss of small molecules such as HCN, CO, and halogen acids from the molecular ion peak.[10][11][12] For instance, the mass spectra of several pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines show an initial loss of a CO molecule, followed by the elimination of other fragments like halogens or HCN.[10]

Table 3: Mass Spectrometry Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound/IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization MethodReference
3-Iodo-1H-pyrazolo[3,4-b]pyridine245 (M⁺)-Not specified[7]
4-(3-chlorophenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid364 (M⁺)346, 311, 283EI[12]
Spiro[indoline-3,7'-pyrazolo[4,3-b]pyridine]-2,3'(2'H)-dione derivative510 (M⁺)511 (M+1), 512 (M+2)Not specified[9]
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While less definitive than NMR and MS for isomer-specific assignment, IR and UV-Vis spectroscopy provide valuable complementary data.

IR Spectroscopy: The IR spectrum reveals the presence of key functional groups. For example, the N-H stretching vibration in 1H-pyrazolo[3,4-b]pyridines can typically be observed in the range of 3100-3400 cm⁻¹. C=N and C=C stretching vibrations within the aromatic rings appear in the 1500-1600 cm⁻¹ region.

UV-Vis Spectroscopy: The electronic transitions in the pyrazolo[3,4-b]pyridine core give rise to characteristic absorption bands in the UV-Vis spectrum. For a series of pyrazolo[3,4-b]pyridine derivatives, absorption maxima were observed around 357-365 nm.[1] The exact position and intensity of these bands can be influenced by the nature and position of substituents.

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of pyrazolo[3,4-b]pyridine isomers.

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[9][13]

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7][9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.[9]

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, where necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.[6]

Mass Spectrometry
  • Instrumentation: A variety of mass spectrometers can be used, including those with Electron Impact (EI) or Electrospray Ionization (ESI) sources.[13][14] High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[13]

  • Sample Introduction: Samples can be introduced directly or via a coupled chromatography system like GC-MS or LC-MS.[15]

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: Samples can be analyzed as KBr pellets or as a thin film.

UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.[1]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as ethanol or acetonitrile, and placed in a quartz cuvette.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of synthesized pyrazolo[3,4-b]pyridine isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Isomer Characterization Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Isomeric Mixture Purification Chromatographic Separation (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Elucidation Structure Elucidation of Pure Isomers Data_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic comparison of pyrazolo[3,4-b]pyridine isomers.

Conclusion

The differentiation of pyrazolo[3,4-b]pyridine isomers is a critical step in the development of novel therapeutics. A multi-pronged spectroscopic approach, heavily reliant on NMR and mass spectrometry, provides the necessary tools for unambiguous structure elucidation. By carefully analyzing the unique spectroscopic fingerprints of each isomer, researchers can confidently advance their drug discovery programs. This guide serves as a foundational resource for navigating the analytical complexities of this important class of heterocyclic compounds.

References

A Comparative Guide to Structural Confirmation of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] The precise arrangement of atoms—the molecule's three-dimensional structure—is inextricably linked to its biological activity. Therefore, unambiguous structural confirmation is not merely a formality but a cornerstone of the development process. This is particularly crucial for substituted isomers like 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, where even minor structural variations can lead to vastly different pharmacological profiles.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these vital heterocyclic compounds, establishing why single-crystal X-ray crystallography stands as the gold standard. We will explore the causality behind experimental choices, present a practical workflow, and compare its performance against other common analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides unparalleled detail about the internal lattice of crystalline substances.[4] By analyzing the pattern of X-rays diffracted by a single crystal, we can determine the precise three-dimensional arrangement of every atom in the molecule, including bond lengths, bond angles, and absolute configuration.[5][6][7] This method effectively provides a molecular blueprint, leaving no ambiguity.

Why It's Definitive for Pyrazolo[3,4-b]pyridine Derivatives:

The primary challenge in synthesizing substituted pyrazolo[3,4-b]pyridines is the potential for isomerism. For instance, methylation can occur at different nitrogen atoms, leading to distinct isomers whose spectroscopic data (like NMR and MS) might be very similar and difficult to interpret conclusively. X-ray crystallography bypasses this ambiguity by directly imaging the molecular structure, confirming atom connectivity and the exact position of substituents like the bromine atom and the methyl group.[8][9]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and patience. The quality of the final structure is entirely dependent on the quality of the crystal used.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Obtaining a High-Quality Crystal Structure

1. Crystal Growth (The Art of Crystallization):

  • Causality: The goal is to encourage molecules to pack in a slow, orderly fashion, forming a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.

  • Protocol - Slow Evaporation:

    • Dissolve the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) to near saturation. The choice of solvent is critical and often requires screening.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal formation over several days to weeks.

  • Expert Insight: If slow evaporation fails, vapor diffusion is an excellent alternative. Here, a solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

2. Crystal Mounting and Data Collection:

  • Causality: The selected crystal must be a single, defect-free specimen, typically between 30 and 300 microns in size.[5] It is mounted on a goniometer head, which allows it to be rotated with high precision within the X-ray beam.[4]

  • Protocol:

    • Under a microscope, select a well-formed crystal with sharp edges and smooth faces.

    • Carefully mount the crystal onto a thin glass fiber or a specialized loop using a minimal amount of non-diffracting adhesive like epoxy or oil.[5]

    • Mount the pin onto the goniometer head of the diffractometer.

    • Center the crystal precisely in the path of the X-ray beam.[4]

    • Data collection is then performed by rotating the crystal and collecting hundreds of diffraction images at various orientations.[5][10] Modern diffractometers automate this process.

3. Structure Solution and Refinement:

  • Causality: The diffraction pattern (a collection of spots with varying intensities) is mathematically converted into an electron density map using a Fourier transform.[6] Peaks in this map correspond to atomic positions.

  • Process:

    • Structure Solution: Specialized software is used to determine the initial positions of the atoms from the diffraction data, solving what is known as the "phase problem."

    • Structure Refinement: A computational model of the molecule is built and refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[4]

    • Validation: The final structure is validated using metrics like the R-factor and Goodness-of-Fit (GooF), which indicate how well the model matches the experimental data. The final atomic coordinates are typically deposited in a standardized Crystallographic Information File (CIF).

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography is definitive, other spectroscopic techniques are indispensable tools in the daily workflow of a synthetic chemist. They are often used for routine characterization and to provide complementary information.[11]

Technique Information Obtained Sample Requirements Advantages Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[7]High-quality single crystal (0.03-0.3 mm).Definitive and unambiguous structural proof.Crystal growth can be challenging and time-consuming; provides solid-state structure which may differ from solution.
NMR Spectroscopy (¹H, ¹³C, 2D) Atom connectivity (through-bond correlations), molecular environment of nuclei, relative stereochemistry.[12][13]1-10 mg of pure compound in solution.Provides data on structure in solution; fast and routine for reaction monitoring.[13]Can be ambiguous for complex isomers; interpretation can be challenging for overlapping signals.[12]
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS).[14]Micrograms of sample, solid or solution.High sensitivity, provides exact molecular weight and formula.[15][16]Provides no information on atom connectivity or stereochemistry; cannot distinguish between isomers.

Synergistic Application: In practice, these techniques are used in concert. NMR and MS are used to confirm that the correct molecule has been synthesized and to assess its purity.[11][15][17] X-ray crystallography is then employed to provide the final, irrefutable proof of structure, especially when isomers are possible or when the absolute stereochemistry needs to be determined for patent applications or regulatory submissions.

Case Study: Distinguishing Isomers of this compound

Consider the synthesis of this compound. A potential side product could be the 2-methyl isomer (3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine).

  • NMR/MS: The ¹H and ¹³C NMR spectra of these two isomers would be very similar, with only subtle differences in chemical shifts. Their mass spectra would be identical, as they have the same molecular formula.

  • X-ray Crystallography: A crystal structure would immediately and unequivocally resolve the issue. The electron density map would clearly show the methyl group covalently bonded to the N1 nitrogen of the pyrazole ring, confirming the desired 1H-pyrazolo[3,4-b]pyridine structure.[8][9]

Conclusion

For drug development professionals working with complex heterocyclic systems like pyrazolo[3,4-b]pyridine derivatives, structural integrity is paramount. While NMR and mass spectrometry are essential for routine analysis, they can lack the definitive power to resolve isomeric ambiguity. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional view of a molecule. It is the ultimate arbiter of structure, transforming ambiguity into certainty and providing the solid, authoritative grounding required for advancing a compound through the development pipeline.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound, ensuring compliance with general safety standards and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with specific attention to its halogenated nature.

  • Segregation: It is critical to segregate waste containing this compound. Halogenated organic compounds should not be mixed with non-halogenated solvent waste.[1][2] This is due to the different, and often more costly and complex, disposal methods required for halogenated waste.[2]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of solid this compound waste. For solutions, use a compatible liquid waste container. The container should be clearly marked as "Hazardous Waste," "Halogenated Organic Waste," and should list the full chemical name: "this compound."

  • Collection of Waste:

    • Solid Waste: Collect any solid residue, contaminated weighing paper, or other contaminated disposable materials in the designated solid waste container.[3]

    • Solutions: Unused solutions or reaction mixtures containing this compound should be collected in a designated halogenated liquid waste container.

    • Empty Containers: An empty container that has held this compound must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple rinsing, the container can be disposed of as regular trash, with the label defaced.[2]

  • Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container must be kept securely closed.[4][5]

  • Disposal Request: Once the waste container is full (typically no more than 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

Quantitative Data for Disposal Considerations

ParameterGuidelineSource
Waste Classification Hazardous Waste (likely due to toxicity and halogen content)General Chemical Waste Guidelines
Halogenated Content Must be segregated from non-halogenated waste streams. Some facilities may have a limit on the percentage of halogenated compounds in certain waste streams (e.g., <2%).[1][6]
Container Filling Level Do not fill waste containers beyond 90% of their capacity.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (residue, contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container segregate_solid Place in Labeled 'Halogenated Solid Waste' Container solid_waste->segregate_solid segregate_liquid Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->segregate_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste Container Safely and Securely segregate_solid->store_waste segregate_liquid->store_waste collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->segregate_liquid contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Operational Guide for Handling 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety Information

This guide provides critical safety and handling information for 3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine, a chemical compound requiring careful management in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal.

Hazard Summary: this compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] Adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory.

Personal Protective Equipment (PPE) Requirements

Proper PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the type of protection.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles, Face ShieldGoggles must be worn to protect against chemical splashes that can cause serious eye irritation.[3][4][5][6] A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to provide an additional layer of protection for the face.[7]
Hand Protection Chemical-Resistant GlovesGloves made of materials such as butyl rubber or nitrile are recommended to prevent skin contact.[2][8] It is crucial to select gloves that are specifically resistant to halogenated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.[9][10][11]
Body Protection Laboratory Coat, Chemical-Resistant Apron or CoverallsA standard laboratory coat should be worn to protect clothing and skin from contamination.[8] For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][12]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesUse of this compound should be restricted to a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[8][13] If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary to protect against inhaling harmful fumes.[14][15][16]

Experimental Workflow and Safety Protocols

A systematic approach is essential when working with hazardous chemicals. The following diagram illustrates the key stages of a typical experimental workflow, integrating the necessary safety measures at each step.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer of Chemical Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup and Monitoring Weighing and Transfer->Reaction Setup Work-up and Purification Work-up and Purification Reaction Setup->Work-up and Purification Decontaminate Glassware Decontaminate Glassware Work-up and Purification->Decontaminate Glassware Segregate Waste Segregate and Label Hazardous Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Experimental workflow for handling hazardous chemicals.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[8][13]

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17]

  • Keep the container tightly closed when not in use.[17][18]

Spill Management:

  • In the event of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[13]

  • The contained material should then be transferred to a sealed, labeled container for proper disposal.[13]

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be treated as hazardous waste.[8]

  • Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[8][19]

  • Do not dispose of this chemical down the drain or in regular trash.[13]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[20][21] Common disposal methods for pyridine-containing waste include incineration at high temperatures.[20]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.